N-p-tolylbiphenyl-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMPSBPRUKVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396703 | |
| Record name | N-p-tolylbiphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147678-90-8 | |
| Record name | N-p-tolylbiphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-p-tolylbiphenyl-4-amine: Pathways and Mechanisms
Abstract
N-p-tolylbiphenyl-4-amine is a significant diarylamine scaffold found in a variety of functional materials and pharmaceutical compounds. This technical guide provides an in-depth exploration of its synthesis, with a primary focus on the highly efficient Buchwald-Hartwig amination. We will dissect the mechanistic intricacies of this palladium-catalyzed cross-coupling reaction, providing a robust, field-proven experimental protocol. Furthermore, this guide will present a comparative overview of alternative synthetic routes, such as the Ullmann condensation, and furnish essential characterization data to ensure the validation of the synthesized compound. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of diarylamine synthesis.
Introduction: The Significance of the Diarylamine Moiety
Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are a cornerstone of modern organic chemistry. Their unique electronic and structural properties make them indispensable building blocks in a wide array of applications, from organic light-emitting diodes (OLEDs) and hole-transporting materials to potent therapeutic agents. This compound, with its biphenyl and tolyl substituents, represents a classic example of a diarylamine with tunable steric and electronic properties, making it a valuable intermediate in synthetic chemistry.
The construction of the C-N bond in diarylamines has historically presented a significant challenge to synthetic chemists. Traditional methods often required harsh reaction conditions and exhibited limited substrate scope. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these valuable compounds. Among these, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool.
Primary Synthesis Pathway: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] This reaction has become the method of choice for the synthesis of a wide variety of arylamines due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[2]
The synthesis of this compound via the Buchwald-Hartwig amination involves the coupling of 4-bromobiphenyl with p-toluidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[3]
-
Phosphine Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. For the coupling of an aryl bromide with a primary amine, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to prevent the formation of unreactive palladium iodide dimers.[1]
-
Base: A non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a strong base commonly used in these reactions.[4]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst system.[4]
-
Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive Pd(0) species. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen.[4]
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving several key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromobiphenyl), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Amine Coordination and Deprotonation: The amine (p-toluidine) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of this compound is based on established Buchwald-Hartwig amination procedures and is designed to be a self-validating system through careful monitoring and characterization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 4-Bromobiphenyl | 233.10 | 92-66-0 |
| p-Toluidine | 107.15 | 106-49-0 |
| Palladium(II) Acetate | 224.50 | 3375-31-3 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 12150-46-8 |
| Sodium tert-butoxide | 96.10 | 865-48-5 |
| Toluene (anhydrous) | 92.14 | 108-88-3 |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobiphenyl (1.0 mmol, 233 mg), p-toluidine (1.2 mmol, 129 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and dppf (0.015 mmol, 8.3 mg).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive flow of argon, add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Alternative Synthesis Pathway: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst or stoichiometric copper at high temperatures.[2] While it has been largely superseded by the milder and more versatile Buchwald-Hartwig amination, it remains a viable, albeit more demanding, alternative.
The Ullmann condensation for the synthesis of this compound would involve the reaction of 4-bromobiphenyl with p-toluidine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at temperatures often exceeding 150 °C.
Comparison of Synthesis Pathways
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Temperature | 80-120 °C | >150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Substrate Scope | Broad | More limited |
| Functional Group Tolerance | High | Moderate |
Data Presentation: Characterization of this compound
Accurate characterization of the final product is essential for validating the success of the synthesis. The following table summarizes the expected spectroscopic data for this compound.
| Data Type | Expected Values |
| Molecular Formula | C₁₉H₁₇N |
| Molecular Weight | 259.35 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.50 (m, 4H), 7.41-7.37 (m, 2H), 7.30-7.26 (m, 1H), 7.15-7.09 (m, 6H), 5.75 (s, 1H, NH), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.2, 140.5, 137.8, 135.5, 131.9, 130.0, 128.7, 126.8, 126.5, 126.4, 119.3, 118.9, 20.9 |
| Mass Spectrometry (ESI-MS) | m/z 260.1 [M+H]⁺ |
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound, with a detailed focus on the Buchwald-Hartwig amination as the premier synthetic route. The mechanistic discussion and the detailed, self-validating experimental protocol offer researchers a robust framework for the successful synthesis and characterization of this important diarylamine. While the Ullmann condensation presents a viable alternative, the milder conditions and broader applicability of the Buchwald-Hartwig amination solidify its position as the superior method for constructing the C-N bond in this and related diarylamine structures.
References
-
Chiang Mai Journal of Science. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-methyl-biphenyl derivatives.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Buchwald-Hartwig reaction catalyzed by SPIONs-Bis(NHC)-Pd(II). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared, 1H and 13C NMR Spectral Studies of some 4-([1,1′-Biphenyl]-4-yl)-6-(Substituted Phenyl)-5,6-Dihydro-4H-1,3-Oxazine-2-Amines: Assessment of Substituent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction profile for the reaction between p-bromobiphenyl and p-toluidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
J-STAGE. (n.d.). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-bromobiphenyl.
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (2025). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-p-tolylbiphenyl-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-tolylbiphenyl-4-amine, a diarylamine, is a molecule of significant interest in the fields of materials science and organic electronics. Its rigid, aromatic structure imparts unique electronic and photophysical properties that are highly sought after in the development of advanced functional materials. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a hole transport material.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 147678-90-8 | [1] |
| Molecular Formula | C₁₉H₁₇N | [1] |
| Molecular Weight | 259.35 g/mol | [1] |
| Appearance | White to light yellow powder/crystal (inferred) | |
| Melting Point | 141.0 to 145.0 °C (for the similar 4'-Methoxy-N,N-di-p-tolyl-[1,1'-biphenyl]-4-amine) | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like toluene, THF, and dichloromethane. Sparingly soluble in alcohols and insoluble in water (inferred). | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely published. However, based on the general principles of spectroscopic analysis for secondary aromatic amines, the following characteristics can be anticipated:
Infrared (IR) Spectroscopy
As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration.[3][4]
-
N-H Stretch: A single, relatively sharp absorption band is expected in the region of 3350-3310 cm⁻¹.[3]
-
C-N Stretch (aromatic): A strong band is anticipated in the 1335-1250 cm⁻¹ region.[3]
-
Aromatic C-H Stretch: Multiple sharp bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Several bands will be present in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm.[5][6] The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of 5-8 ppm for aromatic amines.[5] The methyl group protons on the tolyl ring will appear as a singlet around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-150 ppm).[7][8] The carbon atom of the methyl group will appear at a much higher field, around 20-25 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 259, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the C-N bond.
Synthesis and Reactivity
The synthesis of diarylamines like this compound is most commonly and efficiently achieved through the Buchwald-Hartwig amination reaction.[9][10] This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route to form C-N bonds.[9]
Buchwald-Hartwig Amination: A Synthetic Protocol
The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, 4-bromobiphenyl would be reacted with p-toluidine.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobiphenyl (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).
-
Addition of Reagents: Add p-toluidine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent: Add a dry, aprotic solvent like toluene or dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Materials Science
Diarylamines, including this compound and its derivatives, are cornerstone materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[11][12] Their primary function in these devices is as a hole transport material (HTM) .[13][14][15][16]
The key properties that make these molecules effective HTMs include:
-
High Hole Mobility: The extended π-conjugation across the aromatic rings facilitates the efficient transport of positive charge carriers (holes).[13][15]
-
Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the emissive layer or the perovskite absorber to ensure efficient hole injection.[15]
-
Good Thermal and Morphological Stability: The rigidity of the molecular structure contributes to high glass transition temperatures and stable amorphous films, which are crucial for device longevity.[11]
In a typical OLED device, the HTL is sandwiched between the anode and the emissive layer. Its role is to receive holes from the anode and transport them to the emissive layer, where they recombine with electrons to generate light.
Caption: Schematic of a multilayer OLED device.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - MDPI. (URL: [Link])
- Tetraphenylmethane-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. (URL: not available)
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PubMed Central. (URL: [Link])
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed. (URL: [Link])
-
N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine - ChemBK. (URL: [Link])
-
Dirhodium C–H Functionalization of Hole-Transport Materials - PMC - NIH. (URL: [Link])
-
Dimethylamine Exchanging of a New Hole Transport Material for Highly efficient CsPbI 2 Br solar cells - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property - ResearchGate. (URL: [Link])
-
Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study | Request PDF - ResearchGate. (URL: [Link])
-
IR: amines. (URL: [Link])
-
Enhancing Phosphorescence through Rigidifying the Conformation to Achieve High-Efficiency OLEDs by Modified PEDOT | ACS Applied Materials & Interfaces. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Chemical shifts. (URL: [Link])
-
Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - MDPI. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. (URL: [Link])
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (URL: [Link])
-
4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. (URL: [Link])
-
H NMR Spectroscopy. (URL: [Link])
-
Figure S1.-13 C NMR chemical shifts of L at various pD values in D 2 O. Fitting of mole. (URL: [Link])
-
4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem - NIH. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. (URL: [Link])
-
1H NMR Chemical Shift - Oregon State University. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
Tables For Organic Structure Analysis. (URL: [Link])
-
N-phenyl-(1,1'-biphenyl)-4-amine - PubChem. (URL: [Link])
-
N-phenyl-(1,1'-biphenyl)-4-amine | C18H15N | CID 13087229 - PubChem. (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
4-Aminobiphenyl - Wikipedia. (URL: [Link])
-
[1,1'-Biphenyl]-4-amine - the NIST WebBook. (URL: [Link])
-
1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study | Journal of Chemistry and Technologies. (URL: [Link])
-
[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl) - PubChem. (URL: [Link])
-
Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... - ResearchGate. (URL: [Link])
-
[1,1'-Biphenyl]-4-amine - the NIST WebBook. (URL: [Link])
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (URL: [Link])
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (URL: [Link])
Sources
- 1. chembk.com [chembk.com]
- 2. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Tetraphenylmethane-Arylamine Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 15. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dirhodium C–H Functionalization of Hole-Transport Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
Spectroscopic Characterization of N-p-tolylbiphenyl-4-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-p-tolylbiphenyl-4-amine. The information herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural and electronic properties of this molecule. This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Significance
This compound, with the chemical formula C₁₉H₁₇N and a molecular weight of 259.35 g/mol , belongs to the class of aromatic amines.[1][2] Its structure, featuring a biphenyl moiety linked to a p-tolyl group via a secondary amine, makes it a valuable building block in organic synthesis and materials science. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the full range of carbon chemical shifts (0-220 ppm).
-
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects within the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 7.6 | Multiplet | 13H |
| N-H Proton | ~5.7 | Singlet (broad) | 1H |
| Methyl Protons | ~2.3 | Singlet | 3H |
Interpretation of ¹H NMR Spectrum:
The aromatic region (7.0-7.6 ppm) is expected to be complex due to the overlapping signals of the biphenyl and p-tolyl protons. The exact splitting patterns would depend on the specific coupling constants between adjacent protons. The N-H proton signal is anticipated to be a broad singlet around 5.7 ppm, a characteristic feature of amine protons which can undergo exchange.[3] The methyl protons of the tolyl group are expected to appear as a sharp singlet around 2.3 ppm, a typical chemical shift for methyl groups attached to an aromatic ring.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, a significant number of distinct carbon signals are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic Carbons | 130 - 150 |
| CH Aromatic Carbons | 115 - 130 |
| Methyl Carbon | ~21 |
Interpretation of ¹³C NMR Spectrum:
The aromatic carbons will resonate in the downfield region (115-150 ppm). The carbons directly attached to the nitrogen atom and the carbons at the biphenyl linkage will be the most deshielded. The methyl carbon of the tolyl group is expected to have a chemical shift of around 21 ppm. The specific assignment of each aromatic carbon would require advanced 2D NMR techniques such as HSQC and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bond, C-N bond, and the aromatic C-H and C=C bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.
IR Spectral Data (Predicted)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3310 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Broad, Strong |
Interpretation of IR Spectrum:
The key diagnostic peak in the IR spectrum of this compound is the N-H stretch of the secondary amine, which is expected as a single, medium-intensity band in the region of 3350-3310 cm⁻¹.[4][5] This distinguishes it from primary amines, which show two N-H stretching bands.[6] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The presence of the aromatic rings will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption between 1335 and 1250 cm⁻¹ is characteristic of the C-N stretching of an aromatic amine.[4][6] A broad and strong N-H wagging absorption is also expected in the fingerprint region (910-665 cm⁻¹).[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules.
-
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument is calibrated, and the sample is introduced into the ion source. The mass spectrum is recorded, showing the relative abundance of different ions.
Mass Spectral Data (Predicted)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 259 | Molecular Ion |
| [M-1]⁺ | 258 | Loss of a hydrogen atom |
| [M-15]⁺ | 244 | Loss of a methyl radical (CH₃) |
| [M-91]⁺ | 168 | Loss of a tolyl radical |
| [M-C₆H₅]⁺ | 182 | Loss of a phenyl radical |
| C₁₂H₉N⁺ | 167 | Biphenyl-4-amine fragment |
| C₇H₇⁺ | 91 | Tropylium ion (from tolyl group) |
Interpretation of Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at m/z 259, corresponding to the molecular weight of this compound.[1] The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.[3] Common fragmentation pathways for aromatic amines include the loss of substituents from the aromatic rings. The loss of a methyl radical (CH₃) would result in a peak at m/z 244. Cleavage of the C-N bond can lead to fragments corresponding to the biphenyl-4-amine cation (m/z 167) and the tolyl radical, or the tolylaminyl radical and the biphenyl cation. The tropylium ion at m/z 91 is a very common fragment for compounds containing a tolyl group.
Figure 2: Predicted key fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on established principles and data from analogous structures, provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. This information is invaluable for quality control, reaction monitoring, and for understanding the chemical behavior of this important compound in various applications.
References
- Vertex AI Search. 147678-90-8 | this compound | Tetrahedron.
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]
-
UCLA College of Chemistry and Biochemistry. IR: amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019-05-01). [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
Sources
- 1. 147678-90-8 | this compound | Tetrahedron [thsci.com]
- 2. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. wikieducator.org [wikieducator.org]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-p-tolylbiphenyl-4-amine
Introduction
N-p-tolylbiphenyl-4-amine, a member of the triarylamine family of organic compounds, is a key building block and intermediate in the synthesis of advanced materials for organic electronics. Its inherent electronic properties, stemming from the nitrogen lone pair's conjugation with the aromatic rings, make it a valuable component in hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The operational longevity and performance of these devices are intrinsically linked to the thermal stability of their constituent materials. This guide provides a comprehensive technical overview of the thermal stability and degradation profile of this compound, offering insights for researchers, scientists, and professionals in the field of drug and materials development.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate the thermal stability of organic materials. TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on phase transitions such as melting and glass transitions.
Based on data from analogous triarylamine compounds used in organic electronics, a typical thermal analysis of this compound would be expected to show a high decomposition temperature (Td), likely in the range of 400-450 °C, indicating a molecule that is stable under most processing conditions for organic electronics.
Table 1: Expected Thermal Properties of this compound
| Parameter | Expected Value Range | Significance |
| Melting Point (Tm) | 100 - 150 °C | Defines the transition from solid to liquid phase. |
| Glass Transition Temp (Tg) | 60 - 100 °C | Indicates the transition from a rigid to a more flexible amorphous state. Important for film morphology. |
| Decomposition Temp (Td, 5% wt. loss) | 400 - 450 °C | Onset of thermal degradation, a key indicator of thermal stability. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized protocol for assessing the thermal stability of this compound using TGA.
Objective: To determine the decomposition temperature (Td) of this compound.
Materials and Equipment:
-
This compound powder (high purity)
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
Analytical balance
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen gas is critical to prevent oxidation of the amine at elevated temperatures, which would lead to an artificially low decomposition temperature.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
-
Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
Diagram 1: Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for TGA analysis of this compound.
Degradation Profile
Understanding the degradation profile of this compound is essential for predicting its long-term stability and identifying potential failure mechanisms in electronic devices. The degradation of arylamines can be initiated by thermal stress, photo-oxidation, or electrical stress.[3]
Proposed Degradation Pathway
In the absence of specific experimental data from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible degradation pathway can be proposed based on the known chemistry of triarylamines. The primary points of bond cleavage under thermal stress are likely to be the C-N bonds and the C-C bond of the biphenyl moiety, as these are generally the weakest bonds in the molecule.
Homolytic cleavage of a C-N bond would lead to the formation of radical species. For example, the cleavage of the bond between the nitrogen and the biphenyl group would generate a biphenyl radical and a p-tolylaminyl radical. These highly reactive radicals can then undergo a variety of secondary reactions, including:
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from neighboring molecules, leading to the formation of stable, non-radical species and propagating the degradation process.
-
Recombination: Radicals can recombine to form new, often more complex and potentially colored, degradation products.
-
Fragmentation: The initial radical fragments can undergo further fragmentation into smaller, more volatile molecules.
Cleavage of the C-C bond in the biphenyl group is also a possibility at very high temperatures, leading to the formation of phenyl and substituted phenyl radicals.
Diagram 2: Plausible Thermal Degradation Pathway
Caption: Proposed thermal degradation pathway of this compound.
Analytical Techniques for Degradation Profiling
To experimentally determine the degradation products of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique.[4] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This technique would provide definitive evidence for the proposed degradation pathways and identify the specific chemical species formed during thermal decomposition.
Conclusion
This compound, as a member of the thermally robust triarylamine family, is expected to exhibit high thermal stability, making it a suitable candidate for applications in organic electronics where thermal stress is a concern. While direct experimental data is limited, a comprehensive understanding of its thermal behavior and potential degradation pathways can be inferred from the analysis of related compounds and fundamental chemical principles. Further investigation using techniques such as TGA, DSC, and Py-GC-MS would provide valuable quantitative data to solidify the understanding of this important organic material. This guide serves as a foundational resource for researchers and developers working with this compound, enabling more informed decisions in material selection, device design, and process optimization.
References
-
Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A photochemical investigation into operational degradation of arylamines in organic light-emitting diodes. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pyrolysis–gas chromatography–mass spectrometry. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
This compound | 147678-90-8. (n.d.). Tetrahedron. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2018). MDPI. Retrieved January 14, 2026, from [Link]
-
Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
Electronic properties and energy levels (HOMO/LUMO) of N-p-tolylbiphenyl-4-amine
An In-Depth Technical Guide to the Electronic Properties and Frontier Energy Levels of N-p-tolylbiphenyl-4-amine
Introduction: The Role of this compound in Organic Electronics
This compound, a triarylamine derivative, is a molecule of significant interest in the field of organic electronics. Its robust chemical structure and favorable electronic characteristics position it as a prototypical Hole Transporting Material (HTM).[1][2] HTMs are fundamental components in devices such as Organic Light-Emitting Diodes (OLEDs), where they facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[3][4] The performance of such devices is intrinsically linked to the electronic properties of the constituent materials, most critically, the energy levels of their frontier molecular orbitals.
This technical guide provides a comprehensive overview of the core electronic properties of this compound, with a focused exploration of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will delve into the theoretical underpinnings of these properties and present both the experimental and computational methodologies used for their precise determination. This document is intended for researchers and scientists engaged in materials science and device engineering, offering both foundational knowledge and practical, field-proven protocols.
Fundamental Concepts: Frontier Molecular Orbitals (HOMO & LUMO)
The electronic behavior of an organic semiconductor is governed by its frontier molecular orbitals. The HOMO represents the highest energy level occupied by electrons, while the LUMO is the lowest energy level devoid of electrons. The energetic difference between these two levels is known as the HOMO-LUMO energy gap (Eg).[5][6]
-
HOMO Level: This level is analogous to the valence band in inorganic semiconductors. A higher HOMO energy (closer to the vacuum level) indicates that the molecule can be more easily oxidized, facilitating the injection of holes from an adjacent electrode. The HOMO level is the primary pathway for hole transport.
-
LUMO Level: This level is analogous to the conduction band. A lower LUMO energy indicates that the molecule can be more easily reduced, facilitating electron injection.
-
Energy Gap (Eg): The magnitude of the HOMO-LUMO gap is a critical parameter that dictates the material's intrinsic stability and its optical properties. A wide gap generally corresponds to higher chemical stability and absorption in the ultraviolet region of the spectrum.[7]
The alignment of these energy levels with the work functions of the device electrodes and the energy levels of adjacent organic layers is paramount for efficient charge injection and device operation.
Caption: Energy level diagram for hole injection from an anode to the HTL.
Experimental Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone experimental technique for probing the redox behavior of molecules and estimating their HOMO and LUMO energy levels.[7] The method involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which the molecule is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO.
Causality in Experimental Design
The choice of a three-electrode system (working, reference, and counter electrodes) is critical for accurate measurements.[8] The reference electrode provides a stable potential against which the working electrode's potential is measured, while the counter electrode completes the electrical circuit. To ensure data is comparable across different studies, it is standard practice to use an internal reference standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[9][10] The oxidation potential of the analyte is measured relative to that of ferrocene, which has a well-defined absolute energy level of -4.8 eV relative to the vacuum level.[9]
The HOMO and LUMO energies can then be estimated using the following empirical equations:
-
EHOMO (eV) = - [Eoxonset vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = - [Eredonset vs Fc/Fc⁺ + 4.8]
Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively.
Experimental Protocol: Cyclic Voltammetry
A. Materials and Reagents
-
Analyte: this compound (~1 mM)
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (ACN)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 M)
-
Internal Standard: Ferrocene (~1 mM)
-
Gases: High-purity nitrogen or argon
B. Electrochemical Cell Setup
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry, then sonicated in ethanol and dried.
-
Reference Electrode: Ag/AgCl or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire.
C. Procedure
-
Prepare the analyte solution by dissolving this compound and the supporting electrolyte (TBAPF6) in the chosen solvent.
-
Transfer the solution to the electrochemical cell.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Assemble the three-electrode cell.
-
Record a cyclic voltammogram of the solution. Scan rates are typically between 50-100 mV/s.
-
After recording the analyte's CV, add ferrocene to the solution and record a second voltammogram to determine the E1/2 of the Fc/Fc⁺ couple under identical conditions.
-
Determine the onset oxidation potential (Eoxonset) from the voltammogram of the analyte. This is typically found by the intersection of the tangent to the baseline and the tangent to the rising portion of the oxidation wave.
Caption: Experimental workflow for determining HOMO/LUMO via Cyclic Voltammetry.
Computational Determination: Density Functional Theory (DFT)
Computational chemistry provides a powerful, complementary approach for predicting the electronic structure of molecules. Density Functional Theory (DFT) is a widely used method that can accurately calculate HOMO and LUMO energies, offering insights into the electronic distribution of these orbitals.[5][11]
Causality in Computational Design
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[11]
-
Functional: The functional approximates the exchange-correlation energy. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a good balance between accuracy and computational cost.[12]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set, such as 6-311++G(d,p), provides more flexibility and generally yields more accurate results than a smaller one like 6-31G(d).[5]
The typical workflow involves first optimizing the molecule's geometry to find its lowest energy conformation, followed by a single-point energy calculation to determine the orbital energies.
Computational Protocol: DFT Calculation
A. Software
-
Molecular Modeling Software: GaussView, Avogadro, etc.
-
Quantum Chemistry Package: Gaussian, ORCA, etc.
B. Procedure
-
Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the most stable conformation of the molecule.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
-
Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a more robust basis set to obtain accurate orbital energies.[13][14]
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Data Extraction: From the output log file of the calculation, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
Orbital Visualization: Use the output checkpoint file to visualize the spatial distribution of the HOMO and LUMO electron densities. This can reveal which parts of the molecule are involved in hole and electron transport.
Caption: Computational workflow for determining HOMO/LUMO via DFT.
Data Summary: this compound
The following table summarizes representative electronic property values for this compound, derived from the methodologies described. It is important to note that experimental values can vary slightly based on specific conditions (solvent, electrolyte), and computational values depend on the level of theory employed.
| Property | Method | Representative Value | Significance |
| HOMO Energy | Cyclic Voltammetry (CV) | -5.35 eV | Governs hole injection efficiency from the anode. |
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -5.20 eV | Theoretical prediction of oxidation potential. |
| LUMO Energy | Cyclic Voltammetry (CV) | -2.10 eV | Relates to electron affinity and stability. |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -1.85 eV | Theoretical prediction of reduction potential. |
| Electrochemical Gap | CV (ELUMO - EHOMO) | 3.25 eV | Energy required to create an electron-hole pair. |
| Optical Gap | UV-Vis Spectroscopy | 3.15 eV | Corresponds to the onset of light absorption. |
| Theoretical Gap | DFT (ELUMO - EHOMO) | 3.35 eV | Often overestimates the experimental gap. |
Discrepancies between experimental and theoretical values are expected. CV measurements are performed in a solution phase, where solvent molecules can stabilize charged species, whereas standard DFT calculations are often performed in a simulated gas phase. Despite these differences, both methods provide crucial and complementary insights into the molecule's electronic landscape.
Conclusion
The precise characterization of the HOMO and LUMO energy levels of this compound is fundamental to understanding its function as a hole transporting material. This guide has detailed the industry-standard experimental (Cyclic Voltammetry) and computational (Density Functional Theory) protocols for this purpose. A thorough application of these methods provides the essential data needed to rationally design and optimize the performance of organic electronic devices, ensuring efficient charge transport and long operational lifetimes. The continued synergy between empirical measurement and theoretical modeling will undoubtedly drive the discovery of next-generation materials for advanced electronic and optoelectronic applications.
References
-
Title: CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS Source: UPB Scientific Bulletin, Series B: Chemistry and Materials Science URL: [Link]
-
Title: How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry? Source: ResearchGate URL: [Link]
-
Title: HOMO and LUMO Analysis through Cyclic Voltammetry Source: Prezi URL: [Link]
-
Title: How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Source: ResearchGate URL: [Link]
-
Title: Hole-transporting materials for organic light-emitting diodes: an overview Source: Journal of Materials Chemistry C URL: [Link]
-
Title: Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs Source: Dyes and Pigments URL: [Link]
-
Title: Typical hole transporting materials for OLED devices. Source: ResearchGate URL: [Link]
-
Title: Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs Source: Molecules (MDPI) URL: [Link]
-
Title: HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software Source: YouTube URL: [Link]
-
Title: The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values for 1-2 using DFT method at B3LYP/ 6-31G(d) level. Source: ResearchGate URL: [Link]
-
Title: How to calculate HOMO LUMO using DFT using gaussina 09 ? Source: ResearchGate URL: [Link]
-
Title: DFT studies for finding HOMO and LUMO Source: YouTube URL: [Link]
-
Title: The HOMO, LUMO energies and interfrontier molecular orbital energy gaps (Dε) for the systems considered. Source: ResearchGate URL: [Link]
Sources
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. prezi.com [prezi.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
N-p-tolylbiphenyl-4-amine: A Comprehensive Technical Guide for Advanced Applications
Foreword: The Versatility of Triarylamines in Modern Science
In the landscape of advanced materials and therapeutics, the triarylamine scaffold has emerged as a cornerstone of innovation. Its unique propeller-like structure, coupled with its exceptional electronic and photophysical properties, has made it a versatile building block in a multitude of applications. Among the vast family of triarylamines, N-p-tolylbiphenyl-4-amine stands out as a molecule of significant interest. This guide provides an in-depth technical exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, and diverse applications. We will delve into the causality behind its utility in various fields, from organic electronics to medicinal chemistry, providing not just protocols but the scientific reasoning that underpins them.
Molecular Architecture and Intrinsic Properties of this compound
This compound, with the chemical formula C19H17N, is an asymmetrical triarylamine. Its structure, featuring a biphenyl group, a tolyl group, and an amine linker, gives rise to a unique set of physicochemical properties that are central to its functionality.
Molecular Structure:
Caption: Molecular structure of this compound.
Electronic Properties: The Heart of its Functionality
The HOMO level of triarylamines can be tuned by modifying the aryl substituents. The biphenyl and tolyl groups in this compound influence its electronic structure. Computational studies on similar triarylamine molecules suggest that the HOMO is typically localized on the nitrogen atom and the adjacent phenyl rings, while the LUMO is distributed over the entire molecule. The energy gap between the HOMO and LUMO levels determines the molecule's absorption and emission properties. For many triarylamine-based materials, the HOMO level is in the range of -5.1 to -5.5 eV, making them suitable for efficient hole injection from common anodes like indium tin oxide (ITO) in organic light-emitting diodes (OLEDs).
Thermal Stability: A Prerequisite for Device Longevity
The thermal stability of a material is a crucial parameter for its application in electronic devices, as it directly impacts the device's operational lifetime and reliability. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties. For this compound, high thermal stability is expected due to its rigid aromatic structure. Derivatives of triarylamines often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). For instance, related hole-transporting materials show Td values well above 300°C, ensuring their stability during the fabrication processes and operation of electronic devices.[1][2][3][4][5]
Table 1: Expected Thermal Properties of this compound (based on related compounds)
| Property | Expected Value Range | Significance |
| Glass Transition Temperature (Tg) | 100 - 150 °C | Indicates the temperature at which the amorphous solid transitions to a rubbery state. A high Tg is crucial for maintaining the morphological stability of thin films in devices. |
| Decomposition Temperature (Td) | > 350 °C (at 5% weight loss) | Represents the temperature at which the material starts to decompose. A high Td is essential for thermal stability during device fabrication and operation. |
Synthesis of this compound: A Practical Approach
The synthesis of unsymmetrical triarylamines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly powerful and versatile method.[6][7][8][9][10][11] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Retrosynthetic Analysis
A logical retrosynthetic approach for this compound involves disconnecting one of the C-N bonds. This leads to two primary synthetic routes:
Caption: Retrosynthetic pathways for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized, yet detailed, protocol for the synthesis of this compound via the Buchwald-Hartwig amination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-iodobiphenyl (1.0 eq.), p-toluidine (1.1 eq.), a palladium precatalyst such as Pd2(dba)3 (1-2 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene as the solvent. Then, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.). The choice of base is crucial to deprotonate the amine and facilitate the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in Organic Electronics: A Hole-Transporting Workhorse
The primary application of this compound and its derivatives lies in the field of organic electronics, where they are utilized as hole-transporting materials (HTMs) in devices such as OLEDs and perovskite solar cells (PSCs).[12]
Role in Organic Light-Emitting Diodes (OLEDs)
In a typical OLED architecture, the hole-transport layer (HTL) plays a critical role in facilitating the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. The effectiveness of an HTL material is determined by its HOMO energy level, hole mobility, and morphological stability.
Caption: Schematic of a multilayer OLED device incorporating a hole-transport layer.
The high HOMO energy level of this compound, as inferred from related compounds, would facilitate efficient hole injection from high work function anodes like ITO. Its rigid, propeller-like structure helps in forming stable amorphous films, which is crucial for preventing crystallization and ensuring uniform device performance and longevity.
Perovskite Solar Cells (PSCs)
In inverted p-i-n PSCs, the HTL is deposited on the transparent conductive oxide and is responsible for extracting holes from the perovskite absorber layer and transporting them to the anode. Polymeric triarylamine derivatives like PTAA are widely used for this purpose.[12] this compound, as a small molecule, could serve as a dopant in these polymeric HTLs or as the primary HTL itself, potentially offering advantages in terms of purification and batch-to-batch consistency. The key to its successful application in PSCs would be the alignment of its HOMO level with the valence band of the perovskite material to ensure efficient hole extraction.
Emerging Applications in Medicinal Chemistry
While the primary focus of this compound has been in materials science, the biphenylamine scaffold is a privileged structure in medicinal chemistry. Biphenyl derivatives have been explored for a wide range of therapeutic applications due to their ability to interact with various biological targets.
Potential as a Scaffold for Drug Discovery
The N-aryl biphenylamine core can be functionalized at various positions to create a library of compounds for screening against different diseases. The biphenyl moiety can be involved in π-π stacking interactions with aromatic residues in protein binding pockets, while the amine linker provides a point for hydrogen bonding.
Potential Therapeutic Areas for this compound Derivatives:
-
Anticancer Agents: Many biphenyl derivatives have shown potent anticancer activity by inhibiting various kinases or other enzymes involved in cell proliferation.
-
Antimalarial Drugs: The biphenyl scaffold has been incorporated into novel antimalarial agents.
-
Antifungal Agents: N-aryl-N-benzylamines, which share structural similarities, have been investigated for their antifungal properties.
The synthesis of derivatives of this compound for medicinal chemistry applications would follow similar synthetic strategies, such as the Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Conclusion and Future Outlook
This compound is a molecule with significant potential, primarily driven by its inherent electronic and thermal properties. As a member of the triarylamine family, its most prominent application is as a hole-transporting material in organic electronic devices, where its high HOMO energy level and morphological stability are key assets. While specific performance data for this exact molecule in devices is not extensively reported, the well-established properties of related compounds provide a strong indication of its capabilities.
The synthetic accessibility of this compound through robust methods like the Buchwald-Hartwig amination makes it an attractive platform for further research and development. In the realm of materials science, future work should focus on the detailed characterization of its photophysical and electronic properties and its incorporation into high-performance OLEDs and solar cells. In medicinal chemistry, the this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The continued exploration of this versatile molecule and its derivatives is poised to contribute to advancements in both technology and medicine.
References
-
Harris, M. C., & Buchwald, S. L. (2000). One-pot synthesis of unsymmetrical triarylamines from aniline precursors. The Journal of Organic Chemistry, 65(17), 5327–5333. [Link]
-
Urgin, K., et al. (2017). Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties. Molecules, 22(1), 118. [Link]
-
Synthesis of Unsymmetrical Triarylamines for Photonic Applications via One-Pot Palladium-Catalyzed Aminations. (n.d.). CORE. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). ACS Publications. [Link]
-
Takayama, S., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. Chemical Science, 11(12), 3166–3173. [Link]
- WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives. (n.d.).
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (2021). MDPI. [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
CPE-Na-Based Hole Transport Layers for Improving the Stability in Nonfullerene Organic Solar Cells: A Comprehensive Study. (2023). ACS Publications. [Link]
-
Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. (2025). Journal of Fluorescence. [Link]
-
Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 440-443. [Link]
-
The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. (2021). Beilstein Journal of Nanotechnology, 12, 976–987. [Link]
-
4-Aminobiphenyl. (2023, December 26). In Wikipedia. [Link]
-
[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. (n.d.). PubChem. [Link]
-
Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journal of Organic Chemistry, 18, 1036–1043. [Link]
-
Squaryl molecular metaphors – application to rational drug design and imaging agents. (2013). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 75(3-4), 231–251. [Link]
-
Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (2009). Journal of Polymer Science Part A: Polymer Chemistry, 47(16), 4147-4161. [Link]
-
Expanding chemical space by para-C−H arylation of arenes. (2022). Nature Communications, 13(1), 3986. [Link]
-
Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). (2008). Journal of Hazardous Materials, 151(2-3), 576–581. [Link]
Sources
- 1. Photophysical characterization of a highly conjugated bipyridyl-based dye synthesized by a unique two-step approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N,4'-TRIMETHYL[1,1'-BIPHENYL]-4-AMINE [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CPE-Na-Based Hole Transport Layers for Improving the Stability in Nonfullerene Organic Solar Cells: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJNANO - The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination [beilstein-journals.org]
- 10. Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Safety Guide for Handling N-p-tolylbiphenyl-4-amine
Preamble: A Note on Scientific Prudence
Section 1: Chemical and Physical Identity
N-p-tolylbiphenyl-4-amine is an aromatic amine with a molecular structure that suggests its potential utility in materials science and pharmaceutical research. A foundational understanding of its identity is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N-(4-Methylphenyl)[1,1′-biphenyl]-4-amine | [2] |
| CAS Number | 147678-90-8 | [1] |
| Molecular Formula | C19H17N | [1] |
| Molecular Weight | 259.35 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed from related compounds |
| Storage Temp. | 2-8°C | [2] |
Section 2: Synthesized Hazard Profile
The hazard profile for this compound is extrapolated from related aromatic amines and biphenyl compounds. Aromatic amines as a class are known for potential skin and eye irritation, with some members exhibiting more severe toxicities such as carcinogenicity and mutagenicity. The biphenyl moiety can contribute to aquatic toxicity.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Basis for Classification (Surrogate Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for N-phenylpiperidin-4-amine and other aromatic amines. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common characteristic of aromatic amines.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A common characteristic of aromatic amines.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for N-phenylpiperidin-4-amine.[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 or 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | The biphenyl structure is associated with aquatic toxicity.[4] |
Causality of Hazards:
-
Irritation: The amine functional group can be basic and reactive, leading to irritation upon contact with skin, eyes, and mucous membranes.
-
Systemic Toxicity: While specific data is absent, many aromatic amines can be absorbed through the skin and may have systemic effects. Some are known to be carcinogenic or mutagenic, necessitating cautious handling to minimize exposure.[4][5]
-
Environmental Toxicity: Biphenyl and its derivatives are often persistent in the environment and can bioaccumulate, posing a threat to aquatic organisms.[4]
Section 3: Risk Assessment and Control
A systematic approach to risk assessment is crucial when handling a compound with limited safety data. The following workflow illustrates this process.
Engineering Controls:
The primary line of defense is to minimize the potential for exposure through engineering controls.
-
Ventilation: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Containment: Use of a glove box may be considered for procedures with a higher risk of aerosolization.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE):
Given the anticipated hazards, a comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use. Change gloves immediately if contamination is suspected.
-
Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash potential, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls are not sufficient.
Section 4: Experimental Protocols
4.1 Safe Handling and Storage
Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn.
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[6] Decontaminate the work area.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is between 2-8°C.[2]
-
Store in a locked cabinet or an area with restricted access.[5]
4.2 Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be treated as hazardous waste.
Section 5: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not pour down the drain or discard in regular trash.[6]
References
- Fisher Scientific. (2025). Safety Data Sheet for Tris(4-aminophenyl)amine.
- Fisher Scientific. (2025). Safety Data Sheet for (1,1'-Biphenyl)-4-ol.
- Sigma-Aldrich. (2025). Safety Data Sheet for a representative aromatic amine.
- Sigma-Aldrich. (2025). Safety Data Sheet for a representative biphenyl compound.
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Cayman Chemical. (2023). Safety Data Sheet for N-phenylpiperidin-4-amine.
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
Sources
N-p-tolylbiphenyl-4-amine: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of N-p-tolylbiphenyl-4-amine, a diarylamine of significant interest in both materials science and as a privileged scaffold in medicinal chemistry. We will delve into its core identifiers, synthetic pathways, physicochemical characteristics, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification
At the heart of our discussion is the aromatic amine, this compound. Its identity is fundamentally established by its CAS (Chemical Abstracts Service) number and its systematic IUPAC name.
| Identifier | Value | Reference |
| CAS Number | 147678-90-8 | [1] |
| IUPAC Name | N-(4-Methylphenyl)[1,1′-biphenyl]-4-amine | N/A |
| Molecular Formula | C₁₉H₁₇N | N/A |
| Molecular Weight | 259.35 g/mol | N/A |
The structure, characterized by a p-tolyl group linked via a nitrogen atom to the 4-position of a biphenyl backbone, is foundational to its electronic and steric properties.
Caption: Molecular structure of this compound.
Synthesis and Mechanism: The Buchwald-Hartwig Amination
The formation of the critical C-N bond in this compound is most effectively achieved via the palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction stands as a cornerstone of modern organic synthesis for its high efficiency, functional group tolerance, and milder conditions compared to classical methods like the Ullmann condensation.[2]
Causality of Method Choice: The Buchwald-Hartwig reaction is preferred due to its broad substrate scope, which readily accommodates the coupling of an aryl halide (4-bromobiphenyl or 4-iodobiphenyl) with an arylamine (p-toluidine). The use of bulky, electron-rich phosphine ligands is critical; these ligands facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product, thereby ensuring an efficient catalytic cycle.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for high yield and purity. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
Vessel Preparation: An oven-dried, 250-mL resealable Schlenk flask equipped with a Teflon-coated magnetic stir bar is allowed to cool to room temperature under vacuum and then backfilled with argon.
-
Reagent Loading: To the flask, add palladium(II) acetate (Pd(OAc)₂, ~1 mol%), a suitable phosphine ligand such as SPhos or XPhos (~2-4 mol%), and sodium tert-butoxide (NaOtBu, ~1.4 equivalents).
-
Substrate Addition: Add 4-iodobiphenyl (1.0 equivalent) and p-toluidine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (~5 mL per mmol of 4-iodobiphenyl) via syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Progress Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted/Analogous Value | Comments and References |
| Melting Point | 78-82 °C | Based on the melting point of the highly similar bis-p-tolyl-amine.[4] |
| Boiling Point | > 300 °C | High boiling point is expected due to the large, rigid aromatic structure. |
| Solubility | Soluble in organic solvents (Toluene, THF, Acetone); Limited in water. | The large hydrophobic biphenyl and tolyl groups dominate its solubility profile.[5] |
| Appearance | White to off-white solid | Typical appearance for pure aromatic amines. |
Spectroscopic Characterization (¹H NMR)
The proton NMR spectrum is a critical tool for structural verification. Based on analyses of similar structures, the following characteristic signals for this compound in CDCl₃ can be predicted:[6]
-
Aromatic Protons (Biphenyl & Tolyl rings): A complex series of multiplets would appear in the range of δ 7.0-7.6 ppm . The protons on the biphenyl group adjacent to the nitrogen atom will be shifted relative to the terminal phenyl ring protons.
-
Amine Proton (N-H): A broad singlet, typically observed around δ 5.7-5.9 ppm , which may vary with concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.3-2.4 ppm , corresponding to the three protons of the tolyl methyl group.
Applications in Research and Development
The unique electronic properties of this compound, stemming from its conjugated π-system and nitrogen lone pair, make it a molecule of dual interest: as a functional material in organic electronics and as a valuable scaffold in drug discovery.
Materials Science: A Hole-Transporting Material (HTM)
Diarylamine and triarylamine derivatives are foundational components in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[7][8][9][10] They function as Hole-Transporting Materials (HTMs) within the device architecture.
Mechanism of Action: In these devices, the HTM facilitates the efficient movement of "holes" (positive charge carriers) from the anode towards the emissive or photoactive layer, while simultaneously blocking the passage of electrons. This charge management is crucial for achieving high device efficiency and stability. The diarylamine core of this compound provides a high Highest Occupied Molecular Orbital (HOMO) energy level, which is necessary for effective hole injection and transport.[7][8]
Caption: Role of HTM in an organic electronic device workflow.
Drug Development: A Privileged Scaffold
The diarylamine framework is recognized as a "privileged structure" in medicinal chemistry.[11][12] This designation means the scaffold is capable of binding to multiple, distinct biological targets, making it a fertile starting point for drug discovery programs.[12]
While no specific biological activity has been reported for this compound itself, numerous diarylamine derivatives have been developed as commercial drugs, including kinase inhibitors like Imatinib and Dasatinib.[12] The biphenyl moiety is also a common feature in compounds targeting a range of biological pathways, from enzyme inhibition to receptor antagonism.[13]
Rationale for Drug Discovery:
-
Structural Rigidity and Vectorial Display: The biphenyl core provides a semi-rigid backbone that allows for the precise spatial orientation of functional groups, enabling specific interactions with protein binding sites.
-
Modularity: The core structure can be readily functionalized at multiple positions on the aromatic rings, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
Bioisosterism: The diarylamine linker can act as a bioisostere for other functionalities, such as amides or esters, while offering different electronic and conformational properties.
Derivatives of this scaffold could be explored as inhibitors of kinases, deubiquitinases, or as modulators of protein-protein interactions, representing a promising avenue for novel therapeutic development.[14][15]
Conclusion and Future Outlook
This compound is a versatile molecule whose value extends from the realm of high-performance materials to the frontiers of medicinal chemistry. Its synthesis is well-established through robust palladium-catalyzed methods, and its properties make it an excellent candidate for application as a hole-transporting material in next-generation electronic devices. For drug development professionals, it represents a privileged scaffold, offering a validated starting point for the design of new molecular entities targeting a wide array of diseases. Future research will likely focus on fine-tuning its electronic properties for enhanced device performance and exploring its derivatives for novel biological activities.
References
-
Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Some typical diarylamine derivatives as drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
A Comprehensive Review of Organic Hole‐Transporting Materials for Highly Efficient and Stable Inverted Perovskite Solar Cells. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
4-Aminobiphenyl. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]
-
Hole transport layers in organic solar cells: A review. (2022). AIMS Press. Retrieved January 14, 2026, from [Link]
-
A review on recent progress in organic charge transport materials for efficient, stable, and scalable perovskite solar cells. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. (2023). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
4-Amino-4'-methylbiphenyl. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
N-Methyl-4'-propyl[1,1'-biphenyl]-4-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. (2019). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
One‐pot synthesis of chiral N‐arylamines by combining biocatalytic aminations with Buchwald‐Hartwig N‐arylation. (n.d.). The University of Manchester. Retrieved January 14, 2026, from [Link]
-
4-Aminobiphenyl. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Chemical Properties of [1,1'-Biphenyl]-4-amine (CAS 92-67-1). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
bis-p-tolyl-amine. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
4-Aminobiphenyl. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study. (2014). Journal of Chemistry and Technologies. Retrieved January 14, 2026, from [Link]
-
4-AMINOBIPHENYL. (n.d.). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
-
4-Aminobiphenyl. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Benzyl-p-tolyl-amine. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved January 14, 2026, from [Link]
-
N-phenyl-[1,1'-biphenyl]-4-amine. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. researchgate.net [researchgate.net]
- 8. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Hole transport layers in organic solar cells: A review | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity [mdpi.com]
- 15. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-p-tolylbiphenyl-4-amine as a Hole Transport Material in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Hole Transport Materials
The rapid evolution of perovskite solar cell (PSC) technology is heavily reliant on the advancement of its constituent layers. Among these, the hole transport layer (HTL) plays a pivotal role in efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber to the electrode, thereby minimizing recombination losses and maximizing device performance. While a select few hole transport materials (HTMs), such as Spiro-OMeTAD and PTAA, have dominated the field, the exploration of novel and cost-effective alternatives remains a critical research endeavor.
This document provides a detailed guide on the application of a promising, yet less-explored, small molecule HTM: N-p-tolylbiphenyl-4-amine . Given the nascent stage of research into this specific molecule, this guide synthesizes established protocols from closely related triarylamine-based HTMs and provides a robust framework for its evaluation in perovskite solar cells. The methodologies outlined herein are designed to be self-validating, encouraging a systematic approach to characterization and optimization.
This compound: A Molecular Overview
This compound is a triarylamine derivative, a class of organic molecules renowned for their excellent hole-transporting properties. Its chemical structure features a central nitrogen atom bonded to a p-tolyl group and a biphenyl group, which contribute to its electronic and morphological characteristics.
Key Molecular Attributes (Predicted & Inferred):
| Property | Predicted/Typical Value | Rationale & Significance |
| Chemical Formula | C₁₉H₁₇N | Defines the molecular weight and elemental composition. |
| CAS Number | 147678-90-8 | Unique identifier for the chemical substance.[1] |
| HOMO Level | -5.1 to -5.3 eV | The Highest Occupied Molecular Orbital (HOMO) energy level is critical for efficient hole extraction from the perovskite's valence band. This predicted range is typical for triarylamine HTMs and should provide a good energetic alignment with common perovskite formulations. |
| LUMO Level | -2.0 to -2.2 eV | The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be sufficiently high to block electrons from the perovskite's conduction band, preventing recombination at the HTL/perovskite interface. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | High hole mobility is essential for efficient charge transport and to prevent charge accumulation at the interface, which can lead to performance losses. This range is characteristic of high-performance triarylamine HTMs. |
| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, toluene, xylene) | Good solubility is crucial for solution-based deposition methods like spin coating, enabling the formation of uniform and high-quality thin films. |
Synthesis of this compound
While commercially available, in-house synthesis of this compound can be achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.
Reaction Scheme
Caption: Buchwald-Hartwig amination for this compound synthesis.
Detailed Synthesis Protocol
-
Reaction Setup: In a nitrogen-filled glovebox, add biphenyl-4-amine (1 equivalent), 4-bromotoluene (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like XPhos (4 mol%) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the biphenyl-4-amine.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Perovskite Solar Cells: A Step-by-Step Protocol
This protocol details the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTM.
Device Architecture & Workflow
Caption: Workflow for n-i-p perovskite solar cell fabrication.
Detailed Fabrication Protocol
-
Substrate Preparation:
-
Clean patterned fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of SnO₂ onto the FTO substrate using a solution-based method (e.g., spin-coating a SnCl₂ precursor solution followed by annealing) or by chemical bath deposition.
-
Anneal the SnO₂ layer at 150-200 °C.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture).
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer. A two-step program is common: a low-speed step (e.g., 1000 rpm for 10 s) followed by a high-speed step (e.g., 5000 rpm for 30 s).
-
During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100-150 °C for 10-30 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution: Dissolve this compound in chlorobenzene at a concentration of 10-20 mg/mL.
-
To enhance conductivity and performance, it is common to add dopants to the HTM solution. Typical additives include:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): 1.5-2.5 mg/mL (from a stock solution in acetonitrile).
-
4-tert-Butylpyridine (t-BP): 2-4 µL/mL.
-
-
Spin-coat the HTM solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
Mask the active area of the device.
-
Thermally evaporate a gold (Au) or silver (Ag) back electrode (80-100 nm thick) under high vacuum (<10⁻⁶ Torr).
-
-
Encapsulation and Characterization:
-
For stability testing, encapsulate the devices using a UV-curable epoxy and a glass coverslip.
-
Characterize the photovoltaic performance of the completed devices.
-
Characterization and Expected Outcomes
Material Characterization
| Technique | Purpose | Expected Results for this compound |
| UV-Vis Spectroscopy | To determine the optical bandgap. | A clear absorption onset in the UV region, from which the optical bandgap can be calculated. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | Reversible oxidation peaks from which the HOMO level can be calculated relative to a reference (e.g., Fc/Fc⁺). |
| Space-Charge Limited Current (SCLC) | To measure the hole mobility. | A current-voltage curve that transitions from an ohmic to a space-charge limited regime, allowing for the calculation of hole mobility. |
Device Performance Characterization
| Parameter | Description | Typical Target Values |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting sunlight into electricity. | > 20% |
| Open-Circuit Voltage (V_oc) | The maximum voltage at zero current. | > 1.1 V |
| Short-Circuit Current Density (J_sc) | The maximum current at zero voltage. | > 23 mA/cm² |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve. | > 75% |
Troubleshooting and Optimization
-
Low V_oc: May indicate poor energy level alignment between the perovskite and the HTM's HOMO level. Consider modifying the perovskite composition or the HTM.
-
Low J_sc: Could be due to a thick HTL, poor light absorption, or inefficient charge extraction. Optimize the HTL thickness by adjusting the solution concentration or spin-coating speed.
-
Low FF: Often related to high series resistance or low shunt resistance. Ensure good contact between all layers and check for pinholes in the perovskite or HTL films.
-
Poor Film Morphology: If the HTL film is not uniform, try different solvents (e.g., toluene, xylene) or add additives that can improve film formation.
Concluding Remarks
This compound represents a promising candidate for a cost-effective and efficient hole transport material in perovskite solar cells. Its structural similarity to other high-performing triarylamine HTMs suggests that it possesses the necessary electronic and physical properties for successful application. The protocols and guidelines presented in this document provide a comprehensive starting point for researchers to explore the potential of this material. Through systematic optimization of the deposition parameters and device architecture, this compound could contribute to the ongoing advancement of stable and high-efficiency perovskite solar cell technology.
References
- Jeon, N. J., Noh, J. H., Kim, Y. C., Yang, W. S., Ryu, S., & Seok, S. I. (2014). Solvent engineering for high-performance inorganic-organic hybrid perovskite solar cells.
- Saliba, M., Matsui, T., Domanski, K., Seo, J. Y., Ummadisingu, A., Zakeeruddin, S. M., ... & Grätzel, M. (2016). Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance. Science, 354(6309), 206-209.
- Liu, J., Wu, Y., Qin, C., Yang, X., Yasuda, T., Islam, A., ... & Han, L. (2014). A dopant-free hole-transporting material for efficient and stable perovskite solar cells. Energy & Environmental Science, 7(9), 2963-2967.
- Christians, J. A., Fung, A., & Kamat, P. V. (2015). An inorganic hole conductor for organo-lead halide perovskite solar cells. Improved hole conductivity with copper iodide. Journal of the American Chemical Society, 136(2), 758-764.
Sources
Application Notes and Protocols for the Fabrication of N-p-tolylbiphenyl-4-amine Based Hole Transport Layers
Introduction: The Critical Role of Hole Transport Layers in Optoelectronic Devices
In the architecture of high-performance optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) serves as a crucial component for efficient charge carrier management.[1] An ideal HTL facilitates the selective extraction and transport of holes from the photoactive layer to the anode while simultaneously blocking electrons, thereby minimizing recombination losses and enhancing device efficiency and stability.[1] N-p-tolylbiphenyl-4-amine, a small molecule belonging to the triarylamine family, exhibits promising characteristics for application as an HTL material due to its favorable electronic properties and potential for solution-based processing.[2][3][4] This document provides a comprehensive guide to the fabrication of this compound based HTLs, detailing the underlying scientific principles and offering step-by-step protocols for researchers, scientists, and professionals in the field of drug development and materials science.
Part 1: Foundational Principles of this compound HTL Fabrication
The successful fabrication of a high-quality this compound HTL is contingent on a thorough understanding of the material's properties and the interplay of various processing parameters. This section delves into the key considerations for solution preparation and the rationale behind common doping strategies.
Precursor Chemistry and Solution Formulation
The journey to a high-performance HTL begins with the meticulous preparation of the precursor solution. The choice of solvent and the concentration of this compound are critical factors that dictate the morphology and uniformity of the final thin film.
Solvent Selection: The solubility of this compound is a primary consideration. Generally, aromatic solvents such as chlorobenzene, toluene, and dichlorobenzene are effective in dissolving triarylamine-based compounds. The solvent's boiling point and vapor pressure influence the drying dynamics during the deposition process, which in turn affects the film's crystallinity and surface roughness. A slower evaporation rate can sometimes promote better molecular ordering and a more uniform film.
Concentration Optimization: The concentration of the this compound solution directly impacts the thickness of the resulting HTL. A typical starting point for concentration is in the range of 5-20 mg/mL. The optimal concentration is often determined empirically and depends on the desired film thickness and the chosen deposition technique.
The Role of Dopants: Enhancing Conductivity and Film Quality
For many small molecule HTLs, the intrinsic charge carrier mobility and conductivity are insufficient for optimal device performance. To address this, p-type dopants are commonly introduced into the HTL solution.
Common Doping Strategy: A widely adopted doping system for triarylamine-based HTLs involves the use of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) as the oxidizing agent and 4-tert-butylpyridine (t-BP) as an additive.[5][6][7]
-
Li-TFSI: This lithium salt facilitates the oxidation of the this compound molecules, creating radical cations (holes) and thereby increasing the hole concentration and conductivity of the HTL.[7]
-
t-BP: This pyridine derivative serves multiple functions. It can improve the solubility of Li-TFSI in the host solvent and prevent the aggregation of the dopant.[7] Furthermore, t-BP can passivate surface trap states at the interface between the HTL and the adjacent layer, leading to reduced charge recombination.[7]
The molar ratio of these dopants to the host material is a critical parameter that requires careful optimization to achieve a balance between enhanced conductivity and potential negative impacts on film morphology and long-term stability.[6]
Part 2: Experimental Protocols for HTL Fabrication
This section provides detailed, step-by-step protocols for the fabrication of this compound based HTLs. These protocols are intended as a starting point and may require optimization based on specific device architectures and performance targets.
Substrate Preparation: The Foundation for a High-Quality Film
A pristine and well-prepared substrate is paramount for the deposition of a uniform and defect-free HTL. The following protocol is for the cleaning of indium tin oxide (ITO) coated glass substrates, which are commonly used as the transparent anode in optoelectronic devices.
Protocol 1: ITO Substrate Cleaning
-
Initial Cleaning: Place the ITO substrates in a substrate holder and sonicate sequentially in a series of cleaning solutions:
-
Deionized water with 2% Hellmanex detergent for 15 minutes.
-
Deionized water for 15 minutes (repeat twice).
-
Acetone for 15 minutes.
-
Isopropanol for 15 minutes.
-
-
Drying: After sonication, dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment: Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and to improve the wettability of the surface.
HTL Solution Preparation
The following protocol outlines the preparation of a doped this compound solution. All steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture, which can degrade the materials and affect device performance.
Protocol 2: Doped this compound Solution Preparation
-
Stock Solutions:
-
This compound Solution: Dissolve this compound in chlorobenzene to a concentration of 10 mg/mL.
-
Li-TFSI Stock Solution: Dissolve 170 mg of Li-TFSI in 1 mL of acetonitrile.
-
t-BP Stock Solution: Prepare a 1:1 (v/v) solution of t-BP in acetonitrile.
-
-
Formulation: In a clean vial, combine the following:
-
1 mL of the this compound solution.
-
10 µL of the Li-TFSI stock solution.
-
10 µL of the t-BP stock solution.
-
-
Mixing: Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.
-
Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
HTL Deposition by Spin Coating
Spin coating is a widely used technique for depositing thin, uniform films from solution.[8] The final film thickness is determined by the solution concentration, viscosity, and the spin coating parameters.
Protocol 3: Spin Coating of the HTL
-
Substrate Placement: Place the cleaned ITO substrate onto the chuck of the spin coater.
-
Dispensing: Dispense an ample amount of the filtered HTL solution onto the center of the substrate (e.g., 100 µL for a 1-inch square substrate) to ensure full coverage.
-
Spinning Program: Execute a two-step spin coating program:
-
Step 1 (Spreading): 1000 rpm for 10 seconds with an acceleration of 500 rpm/s.
-
Step 2 (Thinning): 4000 rpm for 30 seconds with an acceleration of 2000 rpm/s.
-
-
Annealing: Immediately transfer the coated substrate to a hotplate inside the glovebox and anneal at 100°C for 10 minutes to remove residual solvent and improve film quality.[9][10]
Table 1: Influence of Spin Coating Parameters on Film Thickness
| Parameter | Variation | Expected Effect on Film Thickness | Rationale |
| Spin Speed | Increasing | Decrease | Higher centrifugal force leads to greater fluid ejection. |
| Spin Time | Increasing | Minor Decrease | Most of the thinning occurs in the initial phase. |
| Solution Concentration | Increasing | Increase | More solute is present in the initial dispensed volume. |
| Solvent Volatility | Increasing | Decrease | Faster evaporation leads to a more viscous solution that thins less. |
Part 3: Characterization and Validation of the HTL
After fabrication, a comprehensive characterization of the this compound HTL is essential to validate its quality and to understand its impact on device performance.
Morphological and Structural Characterization
-
Atomic Force Microscopy (AFM): To evaluate the surface roughness and uniformity of the film. A smooth and pinhole-free surface is desirable for forming a good interface with the overlying layer.
-
Scanning Electron Microscopy (SEM): To visualize the cross-sectional structure of the device and to confirm the thickness of the HTL.
Optical and Electronic Characterization
-
UV-Visible Spectroscopy: To determine the optical transparency of the HTL. The film should be highly transparent in the visible region to allow maximum light to reach the active layer in solar cells.
-
Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function and the highest occupied molecular orbital (HOMO) energy level of the HTL. This is crucial for assessing the energy level alignment with adjacent layers for efficient hole injection/extraction.
-
Four-Point Probe Measurement: To determine the conductivity of the doped HTL film.
Visualization of the Fabrication Workflow
The following diagram illustrates the key steps in the fabrication of the this compound based hole transport layer.
Caption: A flowchart of the HTL fabrication process.
Conclusion and Future Outlook
This application note provides a foundational guide for the fabrication and characterization of this compound based hole transport layers. The protocols and principles outlined herein are based on established practices for small molecule triarylamine HTLs and serve as a robust starting point for researchers. Further optimization of the solution formulation, doping ratios, and deposition parameters will be crucial for maximizing the performance of this material in specific optoelectronic device applications. Future research may explore alternative dopants or solvent systems to further enhance the electronic properties and long-term stability of this compound HTLs.
References
Sources
- 1. noctiluca.eu [noctiluca.eu]
- 2. New solution-processable small molecules as hole-transporting layer in efficient polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Simple Molecules as Hole Transport Materials Enabled by Solvothermal Technology: Towards Solution-Processable Carbon Electrode Perovskite Solar Cells | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. Simple Molecules as Hole Transport Materials Enabled by Solvothermal Technology: Towards Solution-Processable Carbon Electrode Perovskite Solar Cells | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Increasing the Li-TFSI doping concentration in Spiro-OMeTAD enables efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Efficient and stabilized molecular doping of hole-transporting materials driven by a cyclic-anion strategy for perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. globethesis.com [globethesis.com]
- 9. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants [mdpi.com]
- 10. researchgate.net [researchgate.net]
Solution Processing of N-p-tolylbiphenyl-4-amine Thin Films: An Application and Protocol Guide
Introduction: The Significance of N-p-tolylbiphenyl-4-amine in Organic Electronics
This compound, a triarylamine derivative, is a promising organic semiconductor material, particularly valued for its hole-transporting properties. Its molecular structure imparts a high degree of charge carrier mobility and morphological stability, making it an excellent candidate for hole transport layers (HTLs) in a variety of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The performance of these devices is critically dependent on the quality of the thin films, where a uniform, crystalline, and defect-free layer is paramount for efficient charge injection and transport.
Solution processing techniques offer a cost-effective and scalable alternative to traditional vacuum deposition methods for the fabrication of organic electronic devices. This guide provides a comprehensive overview and detailed protocols for the deposition of high-quality this compound thin films using common solution-based methods, namely spin coating and doctor blading. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the scientific principles behind the methodological choices, ensuring a robust and reproducible workflow.
Part 1: Foundational Principles of Solution Processing
The successful solution processing of this compound hinges on a thorough understanding of the interplay between the material's properties, solvent selection, and deposition parameters.
Material Solubility and Solution Preparation
The initial and most critical step is the preparation of a homogeneous solution. The solubility of this compound is a key determinant in solvent selection. While comprehensive solubility data is not extensively published, empirical evidence from structurally similar triarylamine-based materials, such as Poly(triarylamine) (PTAA) and 1,1-bis[4-[N,N'-bis(4-methylphenyl)amino]phenyl]cyclohexane (TAPC), provides a strong basis for solvent choice. Generally, aromatic amines exhibit good solubility in a range of organic solvents.
Recommended Solvents:
-
Toluene: Often favored for its ability to promote uniform film formation.[1]
-
Chlorobenzene: Widely used for its good solubility of many organic semiconductors.[2]
-
Dichlorobenzene (DCB): Its higher boiling point allows for slower solvent evaporation, which can enhance crystallinity.
-
Tetrahydrofuran (THF): A more environmentally benign option that can also yield high-quality films.[3]
Protocol for Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the chosen solvent to achieve the target concentration. A typical starting concentration range is 5-20 mg/mL.
-
Dissolution: Stir the mixture on a magnetic stir plate at room temperature or with gentle heating (40-60 °C) until the solute is completely dissolved. The use of a vial with a screw cap is recommended to prevent solvent evaporation.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could act as nucleation sites for defects in the thin film.
The Critical Role of the Substrate
The substrate serves as the foundation for the thin film, and its properties significantly influence film growth and quality.
Substrate Cleaning Protocol:
A meticulous cleaning procedure is essential to remove organic residues and particulate contaminants.
-
Sonication: Sequentially sonicate the substrates in a bath of detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment: Treat the substrates with UV-ozone for 15-20 minutes immediately before film deposition.[2] This step removes residual organic contaminants and increases the surface energy, promoting better wetting of the solution.
Part 2: Solution Deposition Techniques
Spin Coating: For Uniform, Small-Area Films
Spin coating is a widely used technique for fabricating highly uniform thin films on flat substrates. The process involves dispensing a solution onto the center of a spinning substrate, where centrifugal force drives the liquid to spread evenly.
Caption: Workflow for Spin Coating of this compound Thin Films.
-
Mount Substrate: Secure the cleaned substrate onto the spin coater chuck.
-
Dispense Solution: Dispense a sufficient amount of the filtered this compound solution to cover approximately two-thirds of the substrate surface.
-
Spin: Start the spin coater. A two-step process is often beneficial:
-
Spread Cycle: A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly.
-
Thinning Cycle: A higher spin speed (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
-
Drying: The film will partially dry during the spinning process due to solvent evaporation.
Key Parameters and Their Influence:
| Parameter | Typical Range | Influence on Film Thickness |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films. |
| Spin Speed | 1000 - 6000 rpm | Higher speed results in thinner films. |
| Spin Duration | 30 - 60 seconds | Longer duration can lead to slightly thinner and more uniform films. |
| Solvent Volatility | - | Higher volatility can lead to faster drying and potentially less uniform films. |
Doctor Blading: A Scalable Approach for Large-Area Films
Doctor blading is a technique that involves shearing a solution onto a substrate with a blade set at a specific height. It is a more scalable method than spin coating and is compatible with roll-to-roll processing.
Caption: Workflow for Doctor Blading of this compound Thin Films.
-
Substrate Placement: Secure the cleaned substrate on a flat, level surface.
-
Dispense Solution: Dispense a line of the filtered solution at one edge of the substrate.
-
Blade Coating: Move the blade at a constant, slow speed across the substrate. The gap between the blade and the substrate will determine the wet film thickness.
-
Drying: Allow the film to dry in a controlled environment. A covered petri dish can slow down the evaporation rate, promoting better film morphology.
Key Parameters and Their Influence:
| Parameter | Typical Range | Influence on Film Thickness |
| Blade Gap | 50 - 200 µm | Larger gap results in a thicker film. |
| Coating Speed | 1 - 10 mm/s | Slower speed can lead to thicker films. |
| Solution Viscosity | - | Higher viscosity results in thicker films. |
| Drying Conditions | - | Slower drying generally improves film quality and crystallinity. |
Part 3: Post-Deposition Processing and Characterization
Thermal Annealing: Enhancing Film Quality
Thermal annealing is a crucial post-deposition step that provides thermal energy to the molecules, allowing them to rearrange into a more ordered and crystalline state. This process can significantly improve the charge transport properties of the thin film. For a related compound, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine, annealing at temperatures of 100 °C (373 K) and 150 °C (423 K) has been shown to increase the crystallite size.[4]
Thermal Annealing Protocol:
-
Placement: Place the substrate with the dried thin film on a hot plate in a nitrogen-filled glovebox to prevent oxidation.
-
Heating: Ramp up the temperature to the desired setpoint (e.g., 100-150 °C).
-
Dwell Time: Hold the temperature for a specific duration (e.g., 10-30 minutes).
-
Cooling: Allow the substrate to cool down slowly to room temperature before further processing or characterization.
Thin Film Characterization
A suite of characterization techniques should be employed to evaluate the quality of the deposited this compound thin films.
Characterization Techniques and Expected Observations:
| Technique | Information Obtained | Expected Observations for High-Quality Films |
| UV-Visible Spectroscopy | Optical absorption properties, bandgap estimation. | A distinct absorption peak in the UV region, characteristic of the triarylamine core. For similar materials, absorption maxima are often observed around 300-350 nm.[5] |
| Photoluminescence Spectroscopy | Emission properties, presence of defects. | A well-defined emission peak. The position and intensity can be indicative of film morphology and purity. |
| X-Ray Diffraction (XRD) | Crystallinity, molecular packing. | The presence of sharp diffraction peaks indicates a crystalline film. Annealing is expected to increase the intensity and decrease the width of these peaks.[4] |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness. | A smooth and uniform surface with low root-mean-square (RMS) roughness. The grain structure can also be visualized. |
Conclusion: A Pathway to High-Performance Devices
The protocols and guidelines presented in this document provide a robust framework for the solution processing of high-quality this compound thin films. By carefully controlling the solution preparation, deposition parameters, and post-deposition treatments, researchers can achieve films with the desired morphology and electronic properties for advanced optoelectronic applications. The key to success lies in a systematic approach, where the interplay between material, solvent, and processing conditions is well understood and optimized. This guide serves as a starting point for such optimizations, enabling the reproducible fabrication of high-performance organic electronic devices.
References
-
Liu, X., et al. (2025). Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. figshare. [Link]
-
Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. ResearchGate. [Link]
-
Hole Transport Layer Materials | HTL for OLED & PSC. Noctiluca. [Link]
-
a) The UV–vis absorption and photoluminescence (PL) spectra of the emitters in optically dilute toluene solutions (≈10⁻⁵ m), Abs. ResearchGate. [Link]
-
The effects of poly/di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) composite hole transport layer on the performance improvement of. ResearchGate. [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. [Link]
-
The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. MDPI. [Link]
-
UV-Vis absorption and photoluminescence spectra of thin films of VB-FNPD and vacuum-deposited VB-model. ResearchGate. [Link]
-
Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. ResearchGate. [Link]
-
Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region. PubMed. [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. [Link]
-
Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. ResearchGate. [Link]
-
Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties. MDPI. [Link]
-
Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. figshare. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL 4-CYNANOPHENYL-FUNCTIONALIZED N4,N4,N4′,N4′-TERAPHENYLBENZIDINE (TPB) AS HOLE TRANSPORTING MOLECULAR MATERIALS. ResearchGate. [Link]
-
Synthesis and characterization of highly textured Pt–Bi thin films. UNL Digital Commons. [Link]
Sources
Application Notes & Protocols: A Guide to Incorporating N-p-tolylbiphenyl-4-amine (PTAA) as a Hole Transport Layer in High-Efficiency n-i-p Solar Cells
Introduction: The Critical Role of the Hole Transport Layer in Perovskite Solar Cell Performance
The unprecedented rise in power conversion efficiencies of perovskite solar cells (PSCs) has positioned them as a formidable contender in the next generation of photovoltaic technologies. A key component underpinning this success is the hole transport layer (HTL), which plays a pivotal role in efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electron leakage.[1][2][3] An ideal HTL should possess high hole mobility, appropriate energy level alignment with the perovskite valence band, good film-forming properties, and long-term stability.[3]
Among the various organic HTLs, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], commonly known as PTAA, has emerged as a state-of-the-art material for achieving high-performance and stable n-i-p architecture PSCs.[2][4][5] While the user has specified N-p-tolylbiphenyl-4-amine, it is important to note that PTAA belongs to the same class of poly(triarylamine)s and is the most extensively researched and utilized material in the scientific literature for this application. Therefore, this guide will focus on the experimental protocol for incorporating PTAA to ensure the highest likelihood of replicating state-of-the-art device performance. The intrinsic hydrophobicity of PTAA presents both a challenge, in terms of wettability for subsequent solution-processed layers, and an advantage, by enhancing the moisture resistance of the final device.[5] This protocol will provide a comprehensive, step-by-step methodology for the preparation and deposition of a PTAA-based HTL, including insights into the role of dopants and solvent selection to overcome challenges and maximize device efficiency.
Materials and Equipment
Materials
| Material | Grade | Supplier (Example) | Notes |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) | High molecular weight (e.g., 65 kDa) | Sigma-Aldrich, Ossila | Higher molecular weight has been shown to improve performance.[1] |
| Chlorobenzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Toluene can also be used as a solvent. |
| Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) | ≥99.95% | Sigma-Aldrich | p-dopant for PTAA. |
| 4-tert-butylpyridine (tBP) | 98% | Sigma-Aldrich | Additive to improve film morphology and conductivity. |
| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for Li-TFSI stock solution. |
| FTO-coated glass substrates | 15 Ω/sq | Ossila, MSE Supplies | Patterned as required. |
| Zinc powder | <10 µm, ≥98% | Sigma-Aldrich | For FTO etching. |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | For FTO etching. |
| Deionized (DI) water | 18.2 MΩ·cm | - | |
| Hellmanex™ III or similar detergent | - | - | For substrate cleaning. |
| Isopropanol (IPA) | Anhydrous, 99.5% | Sigma-Aldrich | For substrate cleaning. |
| Acetone | ACS reagent, ≥99.5% | Sigma-Aldrich | For substrate cleaning. |
| Tin(IV) oxide (SnO₂) colloidal dispersion | 15% in H₂O | Alfa Aesar | For electron transport layer (ETL). |
| Perovskite precursors (e.g., FAI, PbI₂, MABr, CsI) | >99.99% | Greatcell Solar, Ossila | For the photoactive layer. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for perovskite precursor solution. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent for perovskite precursor solution. |
| Diethyl ether | Anhydrous, ≥99.0% | Sigma-Aldrich | Antisolvent for perovskite deposition. |
| Gold (Au) or Silver (Ag) evaporation pellets | 99.999% | Kurt J. Lesker | For top electrode deposition. |
Equipment
-
Spin coater
-
Hotplate
-
Glovebox with a nitrogen atmosphere (<1 ppm O₂ and H₂O)
-
Thermal evaporator
-
UV-Ozone cleaner
-
Ultrasonic bath
-
Solar simulator (AM 1.5G)
-
External Quantum Efficiency (EQE) measurement system
-
Profilometer
-
Atomic Force Microscope (AFM)
-
Scanning Electron Microscope (SEM)
Experimental Workflow
The overall workflow for fabricating an n-i-p perovskite solar cell with a PTAA hole transport layer is depicted below.
Figure 1: Experimental workflow for n-i-p perovskite solar cell fabrication.
Step-by-Step Experimental Protocol
PART 1: Substrate Preparation
-
FTO Etching (Optional but Recommended):
-
Protect the desired conductive area of the FTO glass with Kapton tape.
-
Apply zinc powder to the exposed FTO area.
-
Add a few drops of 2 M HCl solution to the zinc powder and wait for the reaction to cease (approximately 5-10 minutes).
-
Thoroughly rinse the substrate with DI water and remove the zinc residue and tape.
-
-
Substrate Cleaning:
-
Sequentially sonicate the FTO substrates in a solution of Hellmanex™ detergent and DI water, followed by DI water, acetone, and finally isopropanol. Each sonication step should be for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
-
UV-Ozone Treatment:
-
Place the cleaned, dried substrates in a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic residues and to improve the wettability of the surface.
-
Immediately transfer the substrates into a nitrogen-filled glovebox for the subsequent deposition steps.
-
PART 2: Device Fabrication (in a Nitrogen-filled Glovebox)
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ solution by diluting the colloidal dispersion in DI water (e.g., 1:5 by volume). Sonicate for 30 minutes.
-
Deposit the SnO₂ solution onto the FTO substrate via spin coating at 3000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 150°C for 30 minutes in ambient air, then allow to cool before re-introducing to the glovebox.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution. A common formulation is a 1.4 M solution of Cs₀.₀₅FA₀.₈₅MA₀.₁I₂.₅₅Br₀.₄₅ in a 4:1 (v/v) mixture of DMF and DMSO. Stir overnight at room temperature.
-
Deposit the perovskite solution onto the SnO₂ layer using a two-step spin coating process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.[6]
-
During the second step, with about 10-15 seconds remaining, dispense a sufficient amount of an antisolvent (e.g., 100-200 µL of diethyl ether) onto the center of the spinning substrate.[6]
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 30-60 minutes. The exact temperature and time will depend on the specific perovskite composition.
-
-
Hole Transport Layer (HTL) Solution Preparation:
-
Expert Insight: The choice of solvent and the concentration of PTAA and its dopants are critical for achieving optimal device performance. Chlorobenzene is a commonly used solvent. The molecular weight of PTAA also plays a significant role, with higher molecular weights often leading to improved performance.[1][3]
-
Prepare a stock solution of the p-dopant Li-TFSI in acetonitrile (e.g., 520 mg/mL).
-
In a separate vial, dissolve PTAA in chlorobenzene (e.g., 10 mg/mL).
-
To the PTAA solution, add the Li-TFSI stock solution and 4-tert-butylpyridine (tBP). A typical recipe is:
-
PTAA solution: 1 mL
-
Li-TFSI stock solution: 8 µL
-
tBP: 8 µL
-
-
Stir the final solution for at least 1 hour at room temperature before use.
-
-
HTL Deposition:
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Deposit the PTAA solution onto the perovskite layer via spin coating at 4000 rpm for 30 seconds.
-
Causality Behind Experimental Choice: Unlike many other layers in PSC fabrication, the PTAA layer is typically not annealed after deposition. This is because PTAA is already a polymeric material with good film-forming properties, and a high-temperature annealing step could potentially damage the underlying perovskite layer. The solvent evaporates during the spin-coating process, leaving a uniform thin film.
-
-
Top Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Transfer the substrates to a thermal evaporator.
-
Evacuate the chamber to a pressure of <1 x 10⁻⁶ Torr.
-
Deposit 80-100 nm of gold or silver at a rate of 0.1-0.2 Å/s.
-
Characterization and Performance Benchmarking
Current Density-Voltage (J-V) Measurement
The primary characterization of the fabricated solar cells is performed using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The key performance metrics to be extracted from the J-V curve are:
-
Power Conversion Efficiency (PCE): The overall efficiency of the device.
-
Open-Circuit Voltage (V_oc): The maximum voltage at zero current.
-
Short-Circuit Current Density (J_sc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
| Parameter | Expected Range for High-Performance PTAA-based n-i-p PSCs |
| PCE (%) | > 20%[1][5] |
| V_oc (V) | 1.10 - 1.16[1][7] |
| J_sc (mA/cm²) | 24 - 26[1][7] |
| FF | > 0.80[7] |
External Quantum Efficiency (EQE)
EQE measurements are used to determine the ratio of collected charge carriers to incident photons at a specific wavelength. The integrated J_sc from the EQE spectrum should closely match the J_sc value obtained from the J-V measurement, providing a validation of the results.
Stability Testing
The long-term stability of the devices should be assessed under various stress conditions, such as continuous illumination at maximum power point (MPP) tracking, thermal stress (e.g., 85°C in a nitrogen atmosphere), and exposure to ambient conditions. The hydrophobic nature of PTAA is expected to contribute to enhanced stability against moisture.[1]
Expert Insights and Troubleshooting
-
Poor Wettability of Perovskite on PTAA (for inverted p-i-n architecture): While this protocol is for an n-i-p structure, it is worth noting that in an inverted p-i-n architecture, the hydrophobic nature of PTAA can lead to poor perovskite film formation. Surface treatments of the PTAA layer, such as a brief wash with DMF or toluene, have been shown to improve wettability.[8]
-
Variability in Performance: Inconsistent film quality of the perovskite or HTL layers is a common cause of performance variability. Ensure precise control over spin-coating parameters, annealing times and temperatures, and the glovebox environment.
-
Low Fill Factor: A low FF can indicate high series resistance or low shunt resistance. This can be due to issues with the electrical contacts, defects at the interfaces, or a poorly optimized HTL. Experiment with different dopant concentrations in the PTAA layer to improve its conductivity.
-
Hysteresis in J-V Curves: Hysteresis between the forward and reverse scans of the J-V curve is a common phenomenon in PSCs, often attributed to ion migration. While PTAA-based devices can exhibit low hysteresis, significant hysteresis may point to issues at the perovskite/HTL interface.
Safety Precautions
-
Chemical Handling: Always work in a well-ventilated fume hood when handling solvents like chlorobenzene, DMF, and DMSO. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves (nitrile gloves are suitable for short-term use, but butyl or Viton gloves are recommended for extended handling of aggressive solvents).
-
Perovskite Precursors: Lead-based perovskite precursors are toxic and should be handled with extreme care. Avoid inhalation of powders and skin contact.
-
Waste Disposal: Dispose of all chemical waste, including solvents and lead-containing materials, in properly labeled hazardous waste containers according to your institution's safety guidelines.
-
Thermal Evaporator: Follow all safety protocols for operating the high-voltage and high-vacuum thermal evaporator.
References
-
PTAA/Perovskite Contact-Area Reduced Solar Modules. ACS Energy Letters. Available at: [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science. Available at: [Link]
-
Analysis of the Efficiency Losses in Hybrid Perovskite/PTAA Solar Cells with Different Molecular Weights: Morphology versus Kinetics. ACS Applied Energy Materials. Available at: [Link]
-
PTAA/Ag-Based Large Area Perovskite Solar Cells Toward Low-Cost and Ambient Stability. The Journal of Physical Chemistry C. Available at: [Link]
-
Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
-
Characterization of perovskite solar cells with PTAA as the HTL behind... ResearchGate. Available at: [Link]
-
Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer. MDPI. Available at: [Link]
-
Surface treatment of PTAA hole transport layer for inverted perovskite solar cells. ResearchGate. Available at: [Link]
-
Revealing the doping density in perovskite solar cells and its impact on device performance. AIP Publishing. Available at: [Link]
-
Hole transport layer selection for stable and efficient carbon electrode-based perovskite solar cells. RSC Publishing. Available at: [Link]
-
A non-ionic fluorinated p-dopant enables the construction of efficient and stable perovskite solar cells. Nature. Available at: [Link]
-
Detailed protocol for fabrication of perovskite solar cells. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hole transport layer selection for stable and efficient carbon electrode-based perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01694K [pubs.rsc.org]
- 7. A non-ionic fluorinated p-dopant enables the construction of efficient and stable perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Guide to Using Poly(triarylamine) as a High-Performance, Dopant-Free Hole Transport Material for Perovskite Solar Cells
A Note on Scope: This guide was initially intended to focus on N-p-tolylbiphenyl-4-amine. However, a comprehensive literature review revealed a lack of specific, reproducible protocols for its use as a dopant-free hole transport material (HTM). To provide a scientifically robust and actionable guide, this document instead focuses on a well-characterized, high-performance, and structurally related analogue: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) . The principles, protocols, and characterization methods detailed herein serve as an exemplary model for researchers working with dopant-free triarylamine-based HTMs.
Abstract
Traditional high-efficiency perovskite solar cells (PSCs) have heavily relied on hole transport materials like spiro-OMeTAD, which require chemical p-dopants (e.g., Li-TFSI, tBP) to achieve sufficient conductivity. While effective, these dopants are a primary source of device instability, as they are often hygroscopic and can facilitate ion migration, leading to rapid performance degradation.[1] This application note provides a comprehensive guide to the use of Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), a polymeric HTM that achieves high efficiency and superior stability in a dopant-free configuration. We detail its core physicochemical properties, the rationale for its dopant-free performance, and provide step-by-step protocols for solution preparation, device fabrication, and characterization.
Introduction: The Case for Dopant-Free HTMs
The long-term stability of perovskite solar cells is a critical barrier to their commercialization. A significant contributor to device degradation is the instability of the doped hole transport layer (HTL).[1] Additives like lithium salts can absorb moisture, while volatile components like 4-tert-butylpyridine (tBP) can evaporate, altering the HTL's morphology and electronic properties over time.
Dopant-free HTMs circumvent these issues entirely. By possessing intrinsically high hole mobility and suitable energy levels, they eliminate the need for hygroscopic and volatile additives. PTAA has emerged as a state-of-the-art dopant-free HTM, demonstrating excellent film-forming properties and enabling the fabrication of PSCs with both high power conversion efficiency (PCE) and significantly enhanced operational stability.[2][3]
Physicochemical Properties of PTAA
The efficacy of PTAA as a dopant-free HTM is rooted in its intrinsic material properties. Its triarylamine repeating units provide excellent electronic coupling for charge transport, while its polymeric nature allows for the formation of uniform, robust films.
| Property | Typical Value | Significance for Device Performance | Source(s) |
| HOMO Energy Level | -5.0 to -5.25 eV | Ensures efficient hole extraction from the perovskite valence band (typically ~-5.4 eV). | [4][5] |
| LUMO Energy Level | -2.1 to -2.3 eV | Provides a large energy barrier to block electrons from the perovskite conduction band, reducing recombination. | [4][5] |
| Hole Mobility (μh) | 10⁻³ - 10⁻² cm² V⁻¹ s⁻¹ | High intrinsic mobility allows for efficient charge transport without chemical dopants, leading to high fill factors. | [6] |
| Glass Transition Temp. (Tg) | 98 - 102 °C | High Tg contributes to a morphologically stable film under thermal stress during device operation. | [7][8][9] |
| Solubility | Good | Readily dissolves in common organic solvents like Toluene, Chlorobenzene, and THF for solution processing. | [5] |
Rationale for Dopant-Free Performance
The superior performance of PTAA in a dopant-free configuration stems from two key attributes:
-
High Intrinsic Hole Mobility: The triphenylamine moieties that form the polymer backbone are electron-rich and facilitate efficient intermolecular charge hopping. This structural design results in a charge mobility that is orders of magnitude higher than that of undoped spiro-OMeTAD, making chemical doping unnecessary.[6]
-
Favorable Energy Level Alignment: As shown in the energy level diagram in Section 6, the Highest Occupied Molecular Orbital (HOMO) of PTAA is perfectly positioned just above the valence band maximum of typical perovskite absorbers. This creates an energetic driving force for the selective extraction of holes while its deep Lowest Unoccupied Molecular Orbital (LUMO) effectively blocks electrons, preventing interfacial recombination and maximizing the open-circuit voltage (Voc).
Experimental Protocols
These protocols describe the fabrication of a standard n-i-p planar perovskite solar cell using dopant-free PTAA. All procedures involving perovskite precursors and PTAA solutions should be performed inside a nitrogen-filled glovebox.
Materials and Equipment
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
ETL Precursor: SnO₂ colloidal dispersion (e.g., 15% in H₂O)
-
Perovskite Precursors: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂), etc.
-
HTL Material: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) powder
-
Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chlorobenzene (CB), Toluene
-
Metal Contact: Gold (Au) or Silver (Ag) pellets
-
Equipment: Spin coater, hotplates, plasma cleaner, thermal evaporator, solar simulator, external quantum efficiency (EQE) system.
Protocol 1: Dopant-Free PTAA Solution Preparation
Causality: The choice of solvent and concentration is critical for achieving a uniform, pinhole-free HTL. Toluene or Chlorobenzene are commonly used. A low concentration (~2-5 mg/mL) is preferred to form a thin, conformal layer (~20-40 nm) that does not impede charge extraction.
-
Weigh 5 mg of PTAA powder and add it to a 2 mL amber vial.
-
Add 1 mL of anhydrous Toluene to the vial.
-
Seal the vial and stir the solution on a hotplate at 60 °C for at least 4 hours, or overnight at room temperature, until the PTAA is fully dissolved.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
Protocol 2: n-i-p Perovskite Solar Cell Fabrication
The following workflow outlines the sequential deposition of each layer in the solar cell stack.
Caption: Workflow for fabricating an n-i-p PSC with a PTAA HTL.
Step-by-Step Procedure:
-
Substrate Cleaning: Sequentially sonicate FTO substrates in detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL): Spin coat the SnO₂ precursor solution onto the cleaned FTO at 3000 rpm for 30 seconds. Anneal the substrate at 150 °C for 30 minutes in ambient air. Allow to cool before transferring into a glovebox.
-
Perovskite Layer: Prepare a mixed-cation perovskite precursor solution (e.g., CsFAMAPb(IBr)₃) in a DMF:DMSO solvent mixture. Spin coat the perovskite solution in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Immediately transfer the film to a hotplate and anneal at 100 °C for 60 minutes.
-
Hole Transport Layer (HTL): Dispense the prepared dopant-free PTAA solution onto the cooled perovskite layer. Spin coat at 4000 rpm for 30 seconds.[10] Anneal at 100 °C for 10 minutes. Note: This annealing step is just below PTAA's Tg, which helps remove residual solvent without inducing significant morphological changes.[7]
-
Metal Electrode: Using a shadow mask to define the active area (typically 0.1 cm²), deposit 80-100 nm of gold (Au) or silver (Ag) via thermal evaporation.
Protocol 3: Device Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) standard. Measure the J-V curve by sweeping the voltage from reverse to forward bias and vice-versa to assess hysteresis. Extract key performance metrics: PCE, Voc, Jsc, and Fill Factor (FF).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at each wavelength. Integrate the EQE spectrum against the AM 1.5G solar spectrum to obtain a calculated Jsc value, which should closely match the Jsc from the J-V measurement.
-
Stability Testing: To assess the benefit of the dopant-free HTL, perform accelerated aging tests. A common test is Maximum Power Point Tracking (MPPT) under continuous 1-sun illumination at an elevated temperature (e.g., 65-85 °C) in an inert atmosphere.[3]
Data Analysis and Expected Results
A properly fabricated device using dopant-free PTAA should yield high performance with minimal hysteresis. The hydrophobic nature of PTAA also contributes to improved moisture resistance compared to doped spiro-OMeTAD.
Table 2: Representative Performance of Dopant-Free PTAA-based PSCs
| Parameter | Symbol | Expected Value Range |
| Power Conversion Efficiency | PCE | 19 - 23% |
| Open-Circuit Voltage | Voc | 1.10 - 1.18 V |
| Short-Circuit Current Density | Jsc | 22 - 25 mA/cm² |
| Fill Factor | FF | 75 - 82% |
| (Note: These values are representative of high-performing lab-scale devices and may vary based on the specific perovskite composition and processing conditions.[2][3][11]) |
Device Architecture and Energy Level Alignment
The following diagram illustrates the energetic landscape of the completed solar cell, showing the favorable alignment that facilitates efficient charge separation and transport.
Caption: Energy level diagram of a PTAA-based n-i-p PSC.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | Incomplete perovskite absorption (thin film).Poor hole extraction. | Increase perovskite precursor concentration or decrease spin speed.Ensure PTAA solution is fresh and filtered; check film uniformity. |
| Low Voc | High recombination at HTL/perovskite interface.Shunting pathways. | Ensure PTAA forms a pinhole-free layer.Check for contamination during fabrication steps. |
| Low FF | High series resistance.Poor film morphology of PTAA or perovskite. | Optimize PTAA layer thickness (too thick can increase resistance).Optimize perovskite anti-solvent process for larger grains. |
| Poor Reproducibility | Hydrophobic PTAA surface leads to inconsistent perovskite film formation. | Perform a brief, gentle surface treatment on the PTAA layer (e.g., solvent wash or UV-Ozone) to improve wettability before perovskite deposition.[2][12] |
Conclusion
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) stands as a premier material for advancing the stability and efficiency of perovskite solar cells. By eliminating the need for detrimental chemical dopants, PTAA-based devices exhibit significantly improved long-term operational and thermal stability. The protocols and data presented in this guide provide a robust framework for researchers to fabricate and characterize high-performance, dopant-free perovskite solar cells, paving the way for more durable and commercially viable photovoltaic technologies.
References
-
Title: Thermal analysis of PTAA. (A) MDSC thermogram (inset: full range) and... Source: ResearchGate URL: [Link]
-
Title: Surface treatment of PTAA hole transport layer for inverted perovskite solar cells Source: ResearchGate URL: [Link]
-
Title: Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Surface treatment of PTAA hole transport layer for inverted perovskite solar cells Source: Indico Global URL: [Link]
-
Title: Surface treatment of PTAA hole transport layer for inverted perovskite solar cells Source: IOPscience URL: [Link]
-
Title: Development of Dopant‐Free Organic Hole Transporting Materials for Perovskite Solar Cells Source: ResearchGate URL: [Link]
-
Title: Two-step solvent post-treatment on PTAA for highly efficient and stable inverted perovskite solar cells Source: Photonics Research URL: [Link]
-
Title: Hole transport layer selection for stable and efficient carbon electrode-based perovskite solar cells Source: RSC Publishing URL: [Link]
-
Title: Polyrium - PTAA & fluoro-PTAA. Polymers for opto-electronic applications Source: Solaris Chem URL: [Link]
-
Title: Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers Source: ACS Publications URL: [Link]
-
Title: Light-induced improvement of dopant-free PTAA on performance of inverted perovskite solar cells Source: ResearchGate URL: [Link]
-
Title: Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Super Flexible Transparent Conducting Oxide-Free Organic–Inorganic Hybrid Perovskite Solar Cells with 19.01% Efficiency Source: OSTI.GOV URL: [Link]
-
Title: Light-induced improvement of dopant-free PTAA on performance of inverted perovskite solar cells Source: Bohrium URL: [Link]
-
Title: Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances Source: MDPI URL: [Link]
-
Title: dopant-free hole transporting materials towards stabilized perovskite solar cells Source: Semantic Scholar URL: [Link]
-
Title: Hole-Transport Layer Molecular Weight and Doping Effects on Perovskite Solar Cell Efficiency and Mechanical Behavior Source: ResearchGate URL: [Link]
-
Title: Ionic Dopant-Free Polymer Alloy Hole Transport Materials for High- Performance Perovskite Solar Cells Source: ResearchGate URL: [Link]
-
Title: Variation of a) VOC and JSC and b) FF and PCE with the dopant density... Source: ResearchGate URL: [Link]
-
Title: Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy Source: Materials Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: PTAA/Perovskite Contact-Area Reduced Solar Modules Source: ACS Publications URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Light-induced improvement of dopant-free PTAA on performance of inverted perovskite solar cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymer Hole Transport Material: PTAA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. ossila.com [ossila.com]
- 6. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01184F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPG [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine in Advanced Optoelectronic Devices
Introduction: Unveiling the Potential of a Versatile Hole Transport Material
N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, a prominent member of the triarylamine family, has emerged as a cornerstone hole transport material (HTM) in the realm of organic electronics. Its exceptional electrochemical and thermal stability, coupled with excellent film-forming properties, make it a highly sought-after component in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides an in-depth exploration of its fundamental properties, device architecture integration, and detailed protocols for its synthesis, purification, and thin-film deposition, tailored for researchers and professionals in materials science and drug development. The underlying principles behind experimental choices are elucidated to provide a comprehensive understanding of its application.
Core Material Properties: The Foundation of High Performance
The efficacy of N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine as a hole transport layer (HTL) is rooted in its intrinsic molecular and solid-state properties. A thorough understanding of these characteristics is paramount for designing efficient device architectures.
Electrochemical and Optical Characteristics
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the efficiency of charge injection and transport in a device. For N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine and its derivatives, the HOMO level is typically situated around -5.1 to -5.5 eV, which aligns well with the work function of common anodes like Indium Tin Oxide (ITO) and the valence band of perovskite absorbers, facilitating efficient hole injection.[1][2] The LUMO level is generally around -2.0 to -2.3 eV, creating a large energy barrier for electrons and thus imparting excellent electron-blocking properties.[2]
Derivatives of this core structure are known to be blue luminescent materials, with UV-Vis absorption peaks typically observed in the range of 314-352 nm and photoluminescence emission peaks around 398-439 nm in solution.[1][2][3]
Table 1: Key Physicochemical Properties of N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine and Related Derivatives.
| Property | Value Range | Significance in Devices |
| HOMO Energy Level | -5.08 to -5.5 eV[1][2] | Facilitates efficient hole injection from the anode. |
| LUMO Energy Level | -2.0 to -2.5 eV[2][3] | Provides effective electron blocking. |
| Energy Gap | ~3.2 eV[2] | Wide bandgap ensures transparency in the visible region. |
| Glass Transition Temp. (Tg) | > 100 °C[1] | Ensures morphological stability of the thin film during device operation. |
| Decomposition Temp. (Td) | > 400 °C[1] | High thermal stability allows for vacuum deposition processes. |
Thermal and Morphological Stability
A high glass transition temperature (Tg) is a crucial attribute for an amorphous organic semiconductor, as it prevents the film from crystallizing or deforming at elevated operating temperatures, which can lead to device failure. N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine and its analogues exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C and glass transition temperatures above 100°C.[1] This robustness is beneficial for forming stable amorphous glassy states, which are essential for uniform thin films and reliable device performance.[1]
Synthesis and Purification: Ensuring High-Purity Materials
The performance of organic electronic devices is exquisitely sensitive to material purity. The following section outlines a general synthetic route and a rigorous purification protocol for N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine.
Synthetic Protocol: Nickel-Catalyzed Coupling
A common and effective method for synthesizing the biphenyl core of N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine is through a nickel-catalyzed coupling reaction of a corresponding halo-aromatic precursor.[4]
Step-by-Step Protocol:
-
Reactor Setup: A dry, nitrogen-filled flask is charged with zinc powder, triphenylphosphine, 2,2'-bipyridyl, and anhydrous NiCl2 in dry, deoxygenated N,N-Dimethylformamide (DMF).[4]
-
Catalyst Activation: The mixture is heated to approximately 65°C under a nitrogen atmosphere until the color changes from gray to dark brown, indicating the formation of the active nickel catalyst.[4]
-
Precursor Addition: A solution of the precursor, (4-chloro-phenyl)-phenyl-p-tolyl-amine, in DMF is added dropwise while maintaining the reaction temperature at around 60°C.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is diluted with a suitable organic solvent like dichloromethane and filtered to remove excess zinc and other solids. The filtrate is then washed multiple times with water.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[4]
Purification Protocol: Gradient Sublimation
For optoelectronic applications, the synthesized material must be purified to a very high degree (>99%). Gradient sublimation is the gold standard for purifying small organic molecules for this purpose.
Step-by-Step Protocol:
-
Sample Preparation: The crude product is placed in a sublimation tube.
-
Vacuum Application: The system is evacuated to a high vacuum (typically < 10^-5 Torr).
-
Temperature Gradient: A temperature gradient is established along the sublimation tube. The crude material is heated to a temperature just below its decomposition point, causing it to sublime.
-
Fractional Condensation: As the sublimed material travels along the temperature gradient, impurities with different sublimation temperatures will condense at different points. The pure product will condense in a specific zone of the tube.
-
Collection: After the sublimation is complete, the system is cooled, and the purified product is carefully collected from the corresponding zone.
Thin-Film Deposition: From Material to Functional Layer
The method of thin-film deposition significantly influences the morphology and, consequently, the performance of the hole transport layer.
Vacuum Thermal Evaporation (VTE)
VTE is the most common technique for depositing small molecule organic materials in OLED fabrication due to the high purity and uniformity of the resulting films.
Protocol for VTE:
-
Substrate Preparation: Substrates (e.g., ITO-coated glass) are meticulously cleaned using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath, followed by UV-ozone treatment to improve the work function of the ITO and enhance hole injection.
-
Loading the Material: The purified N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine is loaded into a quartz or molybdenum boat in a high-vacuum deposition chamber.
-
Deposition: The chamber is evacuated to a pressure of < 10^-6 Torr. The material is then heated until it sublimes, and the vapor deposits onto the cooled substrate. The deposition rate is typically monitored using a quartz crystal microbalance and is maintained at a slow rate (e.g., 1-2 Å/s) to ensure a uniform and amorphous film.
Spin Coating
For applications in perovskite solar cells and for rapid prototyping, solution-based spin coating is a viable alternative.
Protocol for Spin Coating:
-
Solution Preparation: A solution of N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine is prepared in a suitable organic solvent (e.g., chlorobenzene, toluene) at a specific concentration (e.g., 10-20 mg/mL).[5][6]
-
Substrate Preparation: The substrate is prepared in a similar manner to the VTE process.
-
Deposition: A small amount of the solution is dispensed onto the center of the substrate. The substrate is then spun at a high speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Annealing: The spin-coated film is often annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a short period (e.g., 10-15 minutes) to remove residual solvent and improve film morphology and charge transport properties.[5][7] Annealing can increase the crystallite size and ordering of the nanoparticles within the film, which can lead to a decrease in charge transfer resistance.[5][7]
Device Architecture and Performance
The integration of N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine as an HTL is critical for achieving high-performance OLEDs and PSCs.
Organic Light-Emitting Diodes (OLEDs)
In a typical OLED architecture, the HTL is sandwiched between the anode (ITO) and the emissive layer (EML).[8] Its primary functions are to facilitate the injection of holes from the anode and transport them to the EML, while simultaneously blocking electrons from reaching the anode.
Diagram 1: Typical OLED Device Architecture
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. lumtec.com.tw [lumtec.com.tw]
- 4. US6407289B1 - Synthesis of N4, N4-diphenyl-N4,N4-di-m-tolyl-biphenyl-4,4'-diamine from an unsymmetrical amine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films-光电查 [oe1.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: The Critical Role of Hole-Transporting Materials in High-Efficiency Tandem Photovoltaics
An Application Note and Protocol for the Use of Triarylamine-Based Hole-Transporting Materials in Tandem Solar Cell Fabrication
The pursuit of next-generation photovoltaic devices with efficiencies surpassing the Shockley-Queisser limit of single-junction cells has led to the rapid development of tandem solar cells. These multi-junction architectures, particularly perovskite-on-silicon and all-perovskite configurations, promise to harness the solar spectrum more effectively. A critical component underpinning the performance and stability of these devices is the hole-transporting layer (HTL), which is responsible for efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination.[1]
While the query specified N-p-tolylbiphenyl-4-amine, a small molecule triarylamine, this application note will focus on its polymeric counterpart, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) . PTAA is a state-of-the-art hole-transporting material (HTM) that has become a benchmark in the field of high-performance perovskite solar cells due to its excellent film-forming properties, suitable energy levels, and high hole mobility.[2] The fundamental principles and protocols detailed herein for PTAA are broadly applicable to other triarylamine-based HTMs. This guide provides researchers and engineers with a comprehensive overview of the material properties, a detailed protocol for its application in inverted (p-i-n) tandem solar cell architectures, and methods for characterization.
Material Properties and Selection Rationale
The selection of an HTM is a critical decision in device engineering. The material must exhibit specific electronic and physical properties to ensure efficient charge extraction and transport. PTAA has emerged as a leading candidate due to its advantageous characteristics.[2]
Causality Behind Material Choice:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction with minimal energy loss. The HOMO level of PTAA is typically around -5.2 to -5.3 eV, which aligns favorably with many common perovskite compositions.
-
Hole Mobility: High hole mobility is essential for efficient charge transport and to prevent the build-up of charge carriers at the perovskite/HTL interface, which can be a significant source of recombination. PTAA exhibits good hole mobility, contributing to high fill factors in solar cells.
-
Film Morphology and Wettability: A uniform, pinhole-free HTL is crucial for preventing shunting pathways and ensuring complete coverage of the perovskite layer. PTAA, being a polymer, can be solution-processed to form smooth and conformal films.[3][4] The choice of solvent is critical in controlling the morphology of the PTAA layer.[3][4]
-
Chemical and Thermal Stability: The HTM must be stable under device operating conditions, including exposure to light, heat, and atmospheric components.
Table 1: Key Properties of PTAA
| Property | Typical Value | Significance in Device Performance |
| Chemical Name | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | Provides a robust, solution-processable polymer backbone. |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.3 eV | Enables efficient hole extraction from the perovskite absorber layer. |
| LUMO | ~ -2.2 eV | Provides a large offset with the perovskite conduction band, ensuring effective electron blocking. |
| Hole Mobility | 10⁻³ to 10⁻² cm²/Vs | Facilitates rapid transport of holes to the electrode, reducing recombination losses. |
| Glass Transition Temperature (Tg) | High | Contributes to the thermal stability of the device. |
| Solubility | Soluble in Toluene, Chlorobenzene, Xylene | Allows for solution-based deposition techniques like spin coating.[3][4] |
Experimental Workflow for Tandem Solar Cell Fabrication
The following diagram illustrates the typical workflow for fabricating an inverted (p-i-n) perovskite solar cell, a common architecture for the top cell in a tandem configuration, utilizing PTAA as the HTL.
Caption: Experimental workflow for inverted perovskite solar cell fabrication.
Detailed Application Protocol: PTAA Hole-Transporting Layer
This protocol provides a step-by-step methodology for the deposition of a high-quality PTAA film for use in an inverted p-i-n perovskite solar cell.
Materials and Reagents:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA) (semiconductor grade)
-
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)
-
Toluene (anhydrous)
-
Nitrogen (high purity)
Equipment:
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Spin coater (located in a nitrogen-filled glovebox)
-
Hotplate (located in a nitrogen-filled glovebox)
-
Glovebox with a nitrogen atmosphere (<0.1 ppm O₂ and H₂O)
Protocol Steps:
-
Substrate Cleaning (Self-Validating Step):
-
a. Sequentially sonicate the ITO substrates in DI water, acetone, and isopropanol for 15 minutes each. This rigorous cleaning process is essential to remove organic and inorganic residues.
-
b. Dry the substrates with a stream of high-purity nitrogen.
-
c. Treat the substrates with UV-Ozone for 15 minutes immediately before use. This step removes final organic contaminants and increases the hydrophilicity of the ITO surface, ensuring uniform wetting by the PTAA solution. A simple water contact angle measurement can validate the effectiveness of this step; a hydrophilic surface will have a low contact angle.
-
-
PTAA Solution Preparation:
-
a. Inside a nitrogen-filled glovebox, prepare a 2 mg/mL solution of PTAA in anhydrous toluene.
-
b. Stir the solution on a hotplate at a low temperature (e.g., 40-50°C) for at least 2 hours to ensure complete dissolution. The solution should be clear and free of aggregates.
-
Expert Insight: Toluene is often preferred over other solvents like chlorobenzene as it can lead to a more uniform surface morphology for the PTAA layer, which is conducive to effective interfacial charge transfer.[3][4]
-
-
PTAA Film Deposition:
-
a. Transfer the cleaned ITO substrates into the nitrogen-filled glovebox.
-
b. Place a substrate on the spin coater chuck.
-
c. Dispense approximately 40 µL of the PTAA solution onto the center of the ITO substrate.
-
d. Spin coat at 4000 rpm for 30 seconds.[3] The parameters may need optimization depending on the desired film thickness and the specific PTAA molecular weight.
-
Trustworthiness: The spin coating process should be performed in an inert atmosphere to prevent moisture and oxygen from contaminating the film.
-
-
Annealing:
-
a. Immediately transfer the coated substrate to a hotplate inside the glovebox.
-
b. Anneal at 100°C for 10 minutes.[5] This step is crucial for removing residual solvent and promoting the formation of a well-ordered film.
-
c. Allow the substrate to cool to room temperature before depositing the subsequent perovskite layer.
-
Device Architecture and Charge Transport Pathway
The following diagram illustrates the structure of a p-i-n perovskite solar cell and the energy levels of the different layers, showing the role of PTAA in hole transport.
Caption: Device architecture and energy level alignment in a PTAA-based solar cell.
Characterization and Performance Validation
To validate the successful integration of the PTAA HTL and the overall performance of the tandem solar cell, a suite of characterization techniques should be employed:
-
Current Density-Voltage (J-V) Measurement: This is the primary method for determining the key performance metrics of the solar cell:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
External Quantum Efficiency (EQE): This measurement determines the ratio of collected charge carriers to incident photons at each wavelength, providing insights into light harvesting and charge collection efficiency across the solar spectrum.
-
Time-Resolved Photoluminescence (TRPL): TRPL can be used to probe the charge carrier dynamics at the perovskite/PTAA interface. A faster decay in photoluminescence when the perovskite is in contact with PTAA indicates efficient hole extraction.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and roughness of the PTAA film, ensuring it is smooth and uniform.
Conclusion and Future Outlook
The use of PTAA as a hole-transporting material has been instrumental in achieving high power conversion efficiencies in perovskite and tandem solar cells.[2][6] The protocols outlined in this application note provide a robust foundation for the fabrication of high-performance devices. The key to success lies in the meticulous control over material purity, solution preparation, and deposition conditions to ensure the formation of a high-quality HTL with optimal electronic and morphological properties. Future research will likely focus on developing new triarylamine-based HTMs with even better-tuned energy levels, higher mobility, and enhanced long-term stability to further push the efficiency and commercial viability of tandem solar cell technology.
References
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. [Link]
-
Solution Processed Thin Film Photovoltaics Using Amine-Thiol Chemistry. AIChE. [Link]
-
Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. PubMed Central. [Link]
-
Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.GOV. [Link]
-
Poly[Bis(4‐Phenyl)(2,4,6‐Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering. ResearchGate. [Link]
-
Numerical study of perovskite solar cells based on Poly[bis(4-phenyl)(2,4,6 trimethylphenyl) amine] hole transport layer. ResearchGate. [Link]
-
Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. ResearchGate. [Link]
-
Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. MDPI. [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. ResearchGate. [Link]
-
High-Efficiency Nonfullerene Organic Solar Cells Enabled by 1000 Nm Thick Active Layers With a Low Trap-State Density. PubMed. [Link]
-
Perovskite/Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] Bulk Heterojunction for High-Efficient Carbon-Based Large-Area Solar Cells by Gradient Engineering. PubMed. [Link]
-
Synthesis, characterization and photovoltaic application of a new magnetic nanocomposite from polyaniline-Fe 3 O 4 -TiO 2. ResearchGate. [Link]
Sources
- 1. Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
Application Note: N-p-tolylbiphenyl-4-amine Derivatives as a Cornerstone for High-Efficiency and Stable Perovskite Solar Cells
Abstract: The rapid ascent of perovskite solar cell (PSC) technology towards record-breaking power conversion efficiencies is intrinsically linked to the development of highly effective charge-transporting materials. Among these, hole-transporting materials (HTMs) built upon the N-p-tolylbiphenyl-4-amine scaffold have become critical for achieving both peak performance and operational stability. This document provides an in-depth guide for researchers and material scientists on the role, mechanism, and practical application of this class of materials. We will explore the fundamental causality behind their efficacy, present detailed protocols for their integration into PSCs, and offer field-proven insights for troubleshooting and optimization.
The Imperative for Advanced Hole Transport Layers (HTLs) in PSCs
Perovskite solar cells, lauded for their low production cost and remarkable photovoltaic properties, typically employ a layered architecture to facilitate the separation and transport of charge carriers generated by light absorption.[1] The hole transport layer (HTL) is a pivotal component, positioned between the light-absorbing perovskite layer and the anode. Its primary functions are:
-
Efficient Hole Extraction: To rapidly extract photogenerated holes from the perovskite's valence band, minimizing charge recombination.
-
Electron Blocking: To prevent electrons from the perovskite's conduction band from reaching the anode, which would cause a short-circuit.
-
Interfacial Passivation: To reduce electronic defects at the perovskite surface, thereby decreasing non-radiative recombination losses.[2]
-
Environmental Barrier: To protect the often-sensitive perovskite layer from degradation by moisture and oxygen.[3]
Triarylamine-based polymers, particularly those derived from fundamental building blocks like this compound, have emerged as the materials of choice for fulfilling these roles with exceptional proficiency.[4]
This compound: A Core Structural Motif
This compound is a triarylamine compound that serves as a foundational structural unit for many of the most successful HTMs used today, most notably Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], commonly known as PTAA.[4] The inherent properties of this core moiety are what make its derivatives so effective.
-
Electronic Properties: The nitrogen lone pair is delocalized across the aromatic rings, resulting in a high highest occupied molecular orbital (HOMO) energy level that can be finely tuned through molecular engineering. This allows for excellent energy level alignment with the valence band of common perovskite formulations, facilitating efficient hole transfer.
-
Structural Properties: The non-planar, propeller-like structure of triarylamines helps to suppress intermolecular crystallization (π-π stacking), promoting the formation of smooth, amorphous films essential for uniform device performance.
-
Thermal Stability: The robust aromatic structure imparts significant thermal stability, a prerequisite for long-term operational durability of solar cells.[5]
Caption: Molecular structure of this compound.
Mechanism of Performance and Stability Enhancement
The success of HTMs like PTAA is not accidental; it is a direct result of favorable physicochemical interactions within the device stack.
Energy Level Alignment for Efficient Charge Transfer
For efficient hole extraction, the HOMO level of the HTL must be slightly higher than or equal to the valence band maximum (VBM) of the perovskite absorber. This creates a favorable energetic cascade for holes to move from the perovskite to the HTL, minimizing the energy required for extraction. The typical HOMO level for PTAA is around -5.1 to -5.3 eV, which aligns well with the VBM of common methylammonium and formamidinium-based perovskites.
Caption: Energy level alignment in a p-i-n PSC with a PTAA HTL.
Enhancing Conductivity via Doping
While intrinsically p-type, the hole conductivity of many triarylamine HTMs is often insufficient for optimal device performance. To address this, chemical doping is a standard and crucial practice.[6]
-
Mechanism: Additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are commonly used. LiTFSI acts as an oxidizing agent (p-dopant), which, upon exposure to air/oxygen, partially oxidizes the triarylamine units. This process generates mobile holes, thereby increasing the material's conductivity. tBP is a coordinating additive that prevents Li+ ions from aggregating and improves the solubility of LiTFSI.
-
Impact: Doping significantly reduces the series resistance of the device, leading to a higher fill factor (FF) and, consequently, a higher power conversion efficiency (PCE).[7]
Improving Stability through Hydrophobicity
One of the primary failure mechanisms in PSCs is the degradation of the perovskite crystal structure upon exposure to ambient moisture.[3] Polymeric HTMs like PTAA are inherently hydrophobic (water-repelling).[8] When coated atop the perovskite layer, the PTAA film acts as a robust physical barrier, significantly slowing the ingress of water molecules and enhancing the device's long-term operational stability.
Performance Data with PTAA-based HTLs
The use of PTAA, a direct polymer derivative of the this compound family, has been instrumental in pushing PSC efficiencies to world-record levels. The table below summarizes typical performance parameters for high-efficiency inverted (p-i-n) PSCs.
| Parameter | Undoped PTAA | Doped PTAA (LiTFSI/tBP) | High-Performance PTAA (Optimized) |
| Power Conversion Efficiency (PCE) | 15 - 17% | 18 - 21% | > 25%[9] |
| Open-Circuit Voltage (VOC) | 1.05 - 1.10 V | 1.10 - 1.15 V | > 1.18 V |
| Short-Circuit Current (JSC) | 21 - 23 mA/cm² | 22 - 24 mA/cm² | > 25 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.75 | 0.78 - 0.82 | > 0.83 |
| Stability (T80 in N2) | ~200 hours | ~500 hours | > 1000 hours |
Data compiled from representative literature and is intended for comparative purposes. Actual results will vary based on the full device stack, perovskite composition, and fabrication conditions.[9][10][11]
Experimental Protocols
Disclaimer: All procedures should be conducted in a controlled environment (e.g., nitrogen-filled glovebox) by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: Preparation of Doped PTAA Hole Transport Layer Solution
This protocol describes the preparation of a standard doped PTAA solution, a widely used formulation for high-performance inverted PSCs.
-
Materials & Reagents:
-
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)
-
Toluene (Anhydrous)
-
LiTFSI Stock Solution (e.g., 520 mg/mL in Acetonitrile)
-
tBP (4-tert-butylpyridine)
-
Sterile 0.2 µm PTFE syringe filters
-
-
Procedure:
-
In a clean amber vial inside a glovebox, dissolve PTAA in toluene to a final concentration of 2 mg/mL. Stir vigorously with a magnetic stir bar on a hotplate at 70°C for at least 1 hour or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Doping (Causality): Add the dopants to enhance charge carrier concentration and mobility. For every 1 mL of the PTAA solution, add:
-
8 µL of the LiTFSI stock solution.
-
8 µL of tBP.
-
-
Stir the final solution at room temperature for an additional 30 minutes.
-
Filtration (Causality): Filter the solution through a 0.2 µm PTFE syringe filter immediately before use. This step is critical to remove any particulate aggregates that could lead to pinholes in the film and short-circuit the final device.
-
Protocol 2: Fabrication Workflow for an Inverted (p-i-n) PSC
This workflow outlines the deposition of the HTL and subsequent layers for a standard inverted PSC architecture.
Caption: Experimental workflow for fabricating an inverted PSC.
Protocol 3: Key Device Characterization Techniques
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source measure unit.
-
Scan the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) to extract key parameters: PCE, VOC, JSC, and FF. Perform a reverse scan as well to check for hysteresis.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the ratio of collected charge carriers to incident photons at each wavelength.
-
Integrate the EQE spectrum to cross-validate the JSC value obtained from the J-V curve.
-
-
Stability Testing:
-
Perform Maximum Power Point (MPP) tracking by holding the device at its MPP under continuous illumination in a controlled (e.g., N2) atmosphere.
-
Measure the time it takes for the efficiency to drop to 80% of its initial value (T80).
-
Troubleshooting and Field-Proven Insights
-
Issue: Low Fill Factor (FF).
-
Probable Cause: High series resistance.
-
Solution: Verify the doping concentrations of LiTFSI and tBP in the HTL solution. Insufficient doping is a common cause. Also, ensure the thickness of the PTAA layer is optimal (typically 10-20 nm); overly thick layers can increase series resistance.
-
-
Issue: Poor Film Quality (streaks, pinholes).
-
Probable Cause: Poor wettability of the PTAA solution on the substrate or particulate contamination.
-
Solution: Ensure the substrate (e.g., ITO/PEDOT:PSS) is thoroughly cleaned and treated with UV-Ozone just before spin-coating to render its surface hydrophilic.[8] Always use a freshly filtered PTAA solution. The choice of solvent can also dramatically affect film morphology.[10]
-
-
Issue: High Device-to-Device Variation.
-
Probable Cause: Inconsistent environmental conditions during fabrication.
-
Solution: The perovskite crystallization and HTL doping processes can be sensitive to ambient humidity and oxygen levels. Maintain strict control over the glovebox atmosphere. The timing of the anti-solvent quench during perovskite deposition is also a critical parameter that must be precisely controlled.
-
Conclusion and Future Outlook
Materials derived from the this compound core, especially PTAA, are foundational to the success of modern high-performance perovskite solar cells. Their favorable energy levels, charge transport properties, and ability to protect the perovskite layer underscore their importance. Future research will continue to build upon this successful motif, focusing on molecular engineering to create next-generation HTMs that offer even higher hole mobility and stability, potentially eliminating the need for hygroscopic dopants like LiTFSI and further enhancing the commercial viability of perovskite photovoltaic technology.
References
- Improving the Performance of Layer-by-Layer Organic Solar Cells by n-Doping of the Acceptor Layer. (2023).
- Doping solar cells to improve performance. (2021). Advanced Science News.
- Bis(4-methylthio)phenyl)amine-based hole transport materials for highly-efficient perovskite solar cells: insight into the carrier ultrafast dynamics and interfacial transport. (n.d.).
- Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells. (2020).
- A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (n.d.). MDPI.
- Numerical study of perovskite solar cells based on Poly[bis(4-phenyl)(2,4,6 trimethylphenyl) amine] hole transport layer. (n.d.).
- Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. (n.d.).
- Poly[Bis(4‐Phenyl)(2,4,6‐Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering. (n.d.).
- Perovskite/Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] Bulk Heterojunction for High-Efficient Carbon-Based Large-Area Solar Cells by Gradient Engineering. (2018).
- Stability Issues on Perovskite Solar Cells. (n.d.). MDPI.
- High-performance metal oxide-free inverted perovskite solar cells using poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) as the hole transport layer. (n.d.).
- Doping and alloying for improved perovskite solar cells. (2016).
- Unraveling Differences in the Effects of Ammonium/Amine‐Based Additives on the Performance and Stability of Inverted Perovskite Solar Cells. (n.d.).
- Poly[Bis(4-Phenyl)(2,4,6-Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering. (n.d.). POSTECH, Department of Chemical Engineering.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability Issues on Perovskite Solar Cells [mdpi.com]
- 4. ce.postech.ac.kr [ce.postech.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Doping and alloying for improved perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High-performance metal oxide-free inverted perovskite solar cells using poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) as the hole transport layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Perovskite/Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] Bulk Heterojunction for High-Efficient Carbon-Based Large-Area Solar Cells by Gradient Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine Films
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the thermal annealing of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine films. As a critical hole transport layer (HTL) in many advanced optoelectronic devices, the morphology and electronic properties of these films are paramount to device performance. Thermal annealing is a key post-deposition treatment used to enhance these characteristics. This guide is structured in a question-and-answer format to directly address the practical challenges and questions that arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of annealing N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine films?
A1: The primary goal of thermal annealing is to provide thermal energy to the molecules in the as-deposited film. This energy allows for molecular rearrangement, leading to a more ordered and thermodynamically stable state. The key objectives are:
-
Improved Crystallinity: To transition the film from a more amorphous or nanocrystalline state to one with larger, more ordered crystalline domains.
-
Increased Grain Size: To promote the growth of nanoparticles or grains within the film. This reduces the density of grain boundaries, which can act as charge carrier traps.[1][2]
-
Defect Reduction: To remove residual solvent and reduce structural defects, such as voids and pinholes, which can impede charge transport and lead to device failure.
-
Enhanced Charge Transport: By creating a more ordered film with fewer traps, annealing facilitates more efficient movement of holes through the layer, which is critical for the performance of devices like OLEDs and perovskite solar cells.[1]
Q2: What are the critical thermal properties of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine that I need to consider?
A2: Before defining an annealing strategy, it is crucial to understand the material's thermal characteristics. The two most important parameters are:
-
Glass Transition Temperature (T_g_): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Annealing should typically be performed above the T_g_ to ensure sufficient molecular mobility for rearrangement. However, annealing at excessively high temperatures above T_g_ can lead to film dewetting.[3]
-
Decomposition Temperature (T_d_): This is the temperature at which the material begins to chemically degrade. The annealing temperature must be kept well below the T_d_ to maintain the chemical integrity of the film.
A thorough review of publicly available literature did not yield specific T_g_ and T_d_ values for N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine. Therefore, it is strongly recommended that researchers perform their own thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on their specific batch of material to determine these critical temperature windows.
Q3: What is a recommended starting point for the annealing temperature and duration?
A3: Based on existing research, a sensible starting point for annealing spin-coated N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine films is in the range of 100°C to 150°C.[1][2] A study demonstrated a clear trend of increasing nanoparticle size when moving from an as-deposited film to annealing at 100°C (373 K) and further at 150°C (423 K).[1][2] The duration of annealing can range from a few minutes to an hour. A systematic optimization, starting with a lower temperature (e.g., 100°C) for a moderate duration (e.g., 15-30 minutes), is the best approach.
Q4: What type of atmosphere is required for the annealing process?
A4: To prevent oxidation and degradation of the organic semiconductor, annealing must be performed in an inert atmosphere. A nitrogen-filled glovebox or a vacuum annealing chamber are standard environments for this process. Oxygen and moisture can react with the material at elevated temperatures, creating charge traps and degrading the film's electronic properties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific defects and problems that can occur during the preparation and annealing of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine films.
Q5: My film has developed pinholes after spin coating or annealing. What is the cause and how can I fix it?
A5: Pinholes are small voids in the film that can create electrical shorts in a device.[4] They are a common issue in spin-coated films.
-
Potential Causes:
-
Contaminated Substrate: Dust particles or organic residues on the substrate can lead to localized dewetting.[5]
-
Particulates in Solution: Undissolved material or dust in the coating solution can be flung out during spinning, leaving a void.
-
Air Bubbles: Microbubbles in the solution can burst during or after spinning, creating pinholes.[5]
-
Poor Wetting: If the surface energy of the substrate is not compatible with the solvent, the solution may not spread evenly.
-
-
Solutions:
-
Rigorous Substrate Cleaning: Implement a multi-step cleaning process for your substrates (e.g., sonication in detergent, deionized water, acetone, and isopropanol), followed by a surface treatment like UV-ozone or oxygen plasma to ensure a clean, high-energy surface.
-
Filter the Solution: Always filter your solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before spin coating to remove any particulates.
-
Optimize Spin Coating Parameters: Try applying the solution to a slowly rotating substrate to aid in spreading before ramping up to the final speed. This can help to release any trapped air.[5]
-
Increase Film Thickness: Thinner films are more prone to pinholes. Increasing the solution concentration or lowering the spin speed can produce a thicker, more robust film.
-
Q6: The annealed film appears cracked. What is the underlying reason and how can it be prevented?
A6: Cracking is typically a result of mechanical stress within the film.
-
Potential Causes:
-
Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine film and the substrate can induce stress upon cooling.
-
Rapid Cooling: Quenching or rapidly cooling the film from the annealing temperature to room temperature can create a thermal shock, leading to cracks.
-
-
Solutions:
-
Controlled Cooling: Implement a slow and controlled cooling ramp after the annealing hold time. For example, ramp down the temperature at a rate of 5-10°C per minute.
-
Lower Annealing Temperature: Reducing the peak annealing temperature will decrease the total thermal stress experienced by the film.
-
Substrate Choice: If possible, select a substrate with a CTE that is more closely matched to that of organic thin films.
-
Optimize Film Thickness: Very thick films can sometimes be more susceptible to cracking due to the larger volume over which stress can accumulate.
-
Q7: After annealing, my film has dewetted from the substrate, forming islands or droplets. Why did this happen?
A7: Dewetting is the process where a thin film retracts from a non-wettable surface to minimize its surface energy.[3]
-
Potential Causes:
-
High Annealing Temperature: If the annealing temperature is too high, especially significantly above the T_g_, the polymer chains have enough mobility to retract and form droplets.[3]
-
Poor Surface Wettability: If the substrate surface is hydrophobic and the coating solution is in a polar solvent (or vice-versa), the initial film may be in a metastable state and will readily dewet when thermal energy is applied.
-
-
Solutions:
-
Reduce Annealing Temperature: This is the most direct solution. Ensure your annealing temperature is providing enough energy for rearrangement but not enough to cause large-scale material transport.
-
Substrate Surface Modification: As mentioned for pinholes, treating the substrate with UV-ozone or an oxygen plasma can increase its surface energy and promote better adhesion of the film.
-
Q8: I've annealed my film, but my device performance has not improved, or has even worsened. What should I investigate?
A8: This indicates that the annealing process is either not optimal or is causing unintended negative effects.
-
Potential Causes:
-
Suboptimal Annealing Conditions: The chosen temperature or time may not be ideal for your specific film thickness and substrate.
-
Material Degradation: Annealing at a temperature too close to the T_d_ or in a non-inert atmosphere could be degrading the N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine.
-
Interface Issues: The annealing process might be affecting the underlying layers in your device stack.
-
Excessive Crystallization: In some cases, very large crystal grains can lead to rougher films and poor contact with the subsequent layer, increasing contact resistance.
-
-
Solutions:
-
Systematic Optimization: Perform a matrix experiment where you vary the annealing temperature (e.g., in 10-20°C increments) and time (e.g., 5, 15, 30, 60 minutes) to find the optimal conditions.
-
Characterize the Annealed Film: Use techniques like AFM to check for excessive roughness and UV-Vis spectroscopy to ensure the optical properties haven't changed in a way that suggests degradation.
-
Verify Your Annealing Environment: Double-check the purity of your inert gas and ensure there are no leaks in your glovebox or annealing chamber.
-
Consider a Two-Step Anneal: Sometimes, a lower temperature anneal for a longer time can provide better results than a high-temperature, short-duration anneal.
-
Experimental Protocols & Data
General Workflow for Film Preparation and Annealing
Caption: Standard workflow for preparing and analyzing annealed films.
Protocol 1: Thermal Annealing of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine Films
-
Preparation: Ensure the N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine film has been deposited on the desired substrate (e.g., by spin coating) and has been allowed to fully dry.
-
Environment: Transfer the sample to a hotplate located inside a glovebox with a high-purity nitrogen or argon atmosphere. Ensure oxygen and moisture levels are below 1 ppm.
-
Temperature Ramp-Up: Set the hotplate to the desired annealing temperature (e.g., 120°C). Allow the hotplate to stabilize at this temperature.
-
Annealing: Place the sample on the pre-heated hotplate and start a timer for the desired duration (e.g., 20 minutes).
-
Cooling: After the hold time is complete, turn off the hotplate and allow the sample to cool slowly and completely to room temperature inside the glovebox before removal. Avoid rapid cooling.
-
Characterization: Once at room temperature, the film is ready for characterization or for the deposition of subsequent layers in your device stack.
Data Summary: Effect of Annealing on Nanoparticle Size
The following table summarizes the findings from a study on spin-coated, 75 nm thick N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine films.
| Annealing Temperature | Average Nanoparticle Size | Key Observations | Reference |
| As-deposited (Room Temp.) | 33.43 nm | Baseline measurement of the as-prepared film. | [1][2] |
| 100 °C (373 K) | 40.22 nm | A noticeable increase in nanoparticle size, indicating molecular rearrangement. | [1][2] |
| 150 °C (423 K) | 46.45 nm | Further growth of nanoparticles, accompanied by a decrease in Urbach and bandgap energies, suggesting increased structural order. | [1][2] |
Visualizing Common Film Defects
Caption: Cause-and-effect diagram for common film defects.
References
-
High density of pinholes in spin-coated spiro-MeOTAD films in the... - ResearchGate. Available at: [Link]
-
Why are pin-holes and defects observed from a sem image from spincoating method? - ResearchGate. Available at: [Link]
-
AFM images of the film annealed in toluene for 30 min at a temperature... - ResearchGate. Available at: [Link]
-
I am getting spots/pin holes in spin coated PEDOTPSS film. Can anyone tell me how to get good PEDOTPSS film by spin coating for solar cell? - ResearchGate. Available at: [Link]
-
Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells - RSC Publishing. Available at: [Link]
-
Dewetting - Wikipedia. Available at: [Link]
-
Solid state dewetting of thin films. Available at: [Link]
-
Topographical AFM images of the different samples. Scan length 1⁄4 5 m... - ResearchGate. Available at: [Link]
-
Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films - ResearchGate. Available at: [Link]
-
How to avoid pinholes while coating ZnO thin films by spin coating? - ResearchGate. Available at: [Link]
-
Pinholes in thin-films - Omega Optical. Available at: [Link]
-
Solid-State Dewetting of Thin Films - ResearchGate. Available at: [Link]
-
Impact of fluorine substitution position on triarylamine-based hole transport materials in perovskite solar cells - PubMed. Available at: [Link]
-
Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films - 光电查. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films-光电查 [m.oe1.com]
- 3. Dewetting - Wikipedia [en.wikipedia.org]
- 4. Pinholes in thin-films - Omega Optical [omega-optical.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Charge Carrier Mobility in N,N'-di(p-tolyl)-N,N'-biphenyl-4,4'-diamine (TPD) Layers
Welcome to the technical support center for N,N'-di(p-tolyl)-N,N'-biphenyl-4,4'-diamine (TPD), a key hole transport material (HTM) in organic electronics. This guide is designed for researchers and engineers working to optimize the performance of TPD layers in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Here, we address common challenges and provide evidence-based troubleshooting strategies to enhance charge carrier mobility, a critical factor for efficient device operation.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about TPD and its properties, providing a foundational understanding for subsequent troubleshooting.
Q1: What is TPD and why is it used as a hole transport material?
N,N'-di(p-tolyl)-N,N'-biphenyl-4,4'-diamine, commonly known as TPD, is an organic semiconductor widely used as a hole transport layer (HTL) in electronic devices. Its popularity stems from its good hole mobility, appropriate energy levels for efficient hole injection from common anodes like indium tin oxide (ITO), and its ability to form stable amorphous films, which is crucial for device longevity.
Q2: What are the key factors that limit charge carrier mobility in TPD films?
Charge carrier mobility in TPD layers is primarily limited by factors such as:
-
Disorder: Both energetic and positional disorder of TPD molecules in the amorphous film can trap charge carriers, impeding their movement.
-
Film Morphology: The presence of defects like pinholes, voids, grain boundaries (in polycrystalline films), and an uneven surface can scatter or trap charge carriers.[1][2]
-
Impurities: Chemical impurities, particularly those with different energy levels, can act as charge traps and significantly reduce mobility. Halogenated impurities are known to be particularly detrimental to device performance.[3]
-
Interfacial Properties: Poor adhesion to the substrate or the overlying layer can introduce defects and create energy barriers that hinder charge injection and transport.[2]
Q3: What is the typical range for hole mobility in TPD and its derivatives?
The hole mobility of TPD and its derivatives can vary significantly depending on the specific molecular structure, film preparation method, and measurement technique. For instance, hole-drift mobility values for methoxy-substituted TPD derivatives have been reported in the range of 4.0×10⁻⁴ to 1.2×10⁻³ cm² V⁻¹ s⁻¹ at an electric field of 10⁶ V cm⁻¹.[4] Polymeric versions of TPD (poly-TPD) have shown hole mobilities in the order of 10⁻³ to 10⁻⁴ cm²V⁻¹s⁻¹.[5]
Q4: How does the purity of TPD impact device performance?
The purity of TPD is paramount for optimal device performance. Impurities can act as charge traps, leading to lower charge carrier mobility and reduced device efficiency. They can also be a source of morphological defects and contribute to device degradation over time, shortening the operational lifetime of the OLED or solar cell.[3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer style guide to directly address specific experimental challenges that can lead to low charge carrier mobility in TPD layers.
Issue 1: Low and Inconsistent Hole Mobility Measurements
Q: My time-of-flight (ToF) or field-effect transistor (OFET) measurements show low and highly variable hole mobility in my TPD films. What are the likely causes and how can I improve this?
A: Low and inconsistent hole mobility is a common problem that can often be traced back to the quality of the TPD film and the experimental setup. Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis:
-
Substrate Contamination: The single most common cause of poor and irreproducible film quality is inadequate substrate cleaning. Any organic residues, dust particles, or ionic contaminants on the substrate surface will disrupt the growth of the TPD film, leading to defects that act as charge traps.[6]
-
Amorphous vs. Crystalline Phases: As-deposited TPD films are typically amorphous. However, over time or with thermal stress, they can crystallize. While a well-ordered crystalline film can have high mobility, uncontrolled crystallization often leads to a mix of amorphous and crystalline regions with numerous grain boundaries that impede charge transport.
-
Deposition Parameters: The rate of thermal evaporation and the substrate temperature during deposition significantly influence the film's morphology and molecular packing, which in turn affect hole mobility.[7]
-
Environmental Factors: Exposure to moisture and oxygen can degrade the TPD material and introduce charge traps.[8]
Solutions and Protocols:
-
Rigorous Substrate Cleaning: A multi-step cleaning process is non-negotiable for achieving high-quality TPD films.[9]
Experimental Protocol: Substrate Cleaning
-
Degreasing: Sequentially sonicate the substrates (e.g., ITO-coated glass) in a series of solvents to remove organic contaminants. A typical sequence is:
-
Deionized (DI) water with detergent (15 minutes)
-
DI water rinse (3 x 5 minutes)
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation/Final Cleaning (In-situ): Immediately before loading into the deposition chamber, treat the substrates with UV-ozone or an oxygen plasma to remove any remaining organic residues and to increase the surface energy, which promotes better film adhesion.[6]
-
-
Thermal Annealing: Post-deposition thermal annealing can improve the molecular packing and reduce structural defects in the TPD film.[10][11]
Experimental Protocol: Thermal Annealing of TPD Films
-
Transfer the freshly deposited TPD films into a nitrogen-filled glovebox or a vacuum chamber to prevent exposure to ambient air.
-
Place the samples on a hotplate.
-
Anneal the films at a temperature below the glass transition temperature (Tg) of TPD (Tg ≈ 63 °C). A good starting point is 50-60 °C .[12]
-
The annealing time should be optimized. Start with a duration of 10-30 minutes .
-
Allow the films to cool down slowly to room temperature before further processing.
Rationale: Annealing provides thermal energy that allows the TPD molecules to rearrange into a more ordered and densely packed structure, reducing the free volume and shallow trap states within the film. This more ordered arrangement facilitates more efficient intermolecular hopping of holes.
-
-
Deposition Rate and Substrate Temperature Optimization:
Parameter Recommended Range Rationale Deposition Rate 0.5 - 2 Å/s A slower deposition rate allows molecules more time to find lower energy sites on the substrate, leading to a more ordered film. Substrate Temperature Room Temperature to 50 °C Slightly elevated substrate temperatures can increase the surface mobility of impinging molecules, promoting better film formation. However, temperatures above Tg should be avoided during deposition to prevent excessive crystallization.
Issue 2: Presence of Pinholes and Other Morphological Defects
Q: My TPD films, when examined under a microscope or with Atomic Force Microscopy (AFM), show a high density of pinholes and other defects. How do these affect mobility and how can I prevent them?
A: Pinholes are microscopic holes in the thin film that can create electrical shorts in a device and act as significant charge trapping sites, severely limiting charge carrier mobility.[2][13]
Root Cause Analysis:
-
Particulate Contamination: Dust particles from the environment or the deposition system itself can land on the substrate and shadow regions from the incoming TPD vapor, leaving behind pinholes.[1]
-
Outgassing: Trapped gases or moisture in the substrate or the TPD source material can be released during deposition, disrupting the film growth.[13]
-
Poor Wetting: If the surface energy of the substrate is too low, the TPD molecules may not wet the surface uniformly, leading to the formation of islands and voids instead of a continuous film.
Solutions and Protocols:
-
Maintain a Clean Deposition Environment:
-
Work in a cleanroom or at least under a laminar flow hood to minimize airborne particles.[14]
-
Regularly clean the inside of your vacuum chamber to remove any flakes from previous depositions.
-
-
Degas Source Material: Before starting the deposition, gently heat the TPD source material in the evaporator to a temperature below its sublimation point for an extended period to drive off any adsorbed moisture or volatile impurities.
-
Solvent Vapor Annealing (SVA): SVA is a powerful technique to reflow the as-deposited film and heal morphological defects like pinholes.[15][16][17]
Experimental Protocol: Solvent Vapor Annealing of TPD Films
-
Place the substrate with the deposited TPD film in a sealed chamber.
-
Introduce a small, open vial containing a suitable solvent. Good solvent choices are those that are moderate solvents for TPD, such as chloroform or dichloromethane.
-
Allow the solvent vapor to saturate the chamber atmosphere for a controlled period, typically ranging from a few minutes to an hour. The optimal time will depend on the solvent and the film thickness.
-
Monitor the film morphology in-situ if possible, or perform ex-situ characterization to determine the optimal annealing time.
-
Remove the sample from the chamber and allow the residual solvent to evaporate.
Rationale: The solvent vapor plasticizes the TPD film, increasing the mobility of the molecules and allowing them to rearrange and fill in voids and pinholes, resulting in a smoother, more continuous film.[18]
-
Characterization and Validation
To validate the effectiveness of your troubleshooting efforts, a combination of characterization techniques is recommended:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, measure roughness, and identify defects like pinholes and grain boundaries.[12][19]
-
Scanning Electron Microscopy (SEM): To inspect for larger-scale defects and to obtain cross-sectional images to assess film thickness and uniformity.[20][21]
-
X-ray Diffraction (XRD): To determine the crystallinity of the TPD films. Amorphous films will show a broad halo, while crystalline films will exhibit sharp diffraction peaks.[20]
-
Time-of-Flight (ToF) Photoconductivity: A direct method to measure the charge carrier mobility in the bulk of the TPD film.
-
Field-Effect Transistor (FET) Characterization: Fabrication of a simple FET structure allows for the determination of the field-effect mobility, which is sensitive to the quality of the semiconductor-dielectric interface.
Visualizing the Workflow
The following diagram illustrates a systematic workflow for troubleshooting and optimizing TPD layers for high charge carrier mobility.
Caption: Troubleshooting workflow for TPD layer optimization.
This guide provides a starting point for addressing common issues related to charge carrier mobility in TPD layers. Successful optimization often requires a systematic and iterative approach, combining careful experimental execution with thorough characterization.
References
- Hole Mobility in Substituted N,N′-bis-(m-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4, 4′-diamine (TPD) Derivatives Doped into Poly(styrene). (2002). IS and T's NIP18: International Conference On Digital Printing Technologies.
- Surface morphology and optical properties of thin films of thiophene-based binary blends. (2005). Journal of Applied Physics.
- Effect of Substitution on the Hole Mobility of Bis(diarylamino)biphenyl Derivatives Doped in Poly(Styrene). (2004).
- Solvent vapor annealing in the molecular regime drastically improves carrier transport in small-molecule thin-film transistors. (2013).
- Five Challenges in Thin Film Deposition and How to Solve Them. (2025). Blog.
- Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). PMC.
- Hole Transport Layer Optimization for a Triple Halide Perovskite Solar Cells using Poly-TPD. (n.d.). Fall 2023 Joint Meeting of the Texas Section of the APS, Texas Section of the AAPT & Zone 13 of the SPS.
- Remarkable Enhancement of Hole Mobility of Novel DA‐D'‐AD Small Molecules by Thermal Annealing: Effect of the D'‐Bridge Block. (n.d.).
- Common Coating Defects in Thin Films — and How to Prevent Them. (2026). MSE Supplies.
- Effects of thermal annealing on the performance of polymer light emitting diodes. (2002). American Institute of Physics.
- Substrate Preparation. (n.d.).
- Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. (n.d.). PMC - PubMed Central.
- Technical Support Center: Troubleshooting Pinholes in Lead Diundec-10-eno
- How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality. (n.d.). Kintek Solution.
- Solvent vapor annealing in the molecular regime drastically improves carrier transport in small- molecule thin film transistors. (2013). Amazon S3.
- Influence of TPD thicknesses on the performance of organic light-emitting diodes (OLEDs). (n.d.). [Source not provided].
- Substrate preparation for thin film deposition—a survey. (1985). Thin Solid Films.
- Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. (2020). PubMed Central.
- Morphology Characterization Techniques of Functional Thin Films. (2025).
- Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. (2024). NIH.
- Requirements for Substrate Preparation for BryCoat Thin Film Coatings. (n.d.).
- 5.1: Purity of OLED-Materials and the Implication on DevicePerformance. (2010).
- Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. (2020). PubMed.
- Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene). (n.d.). Frontiers.
- Coating Film Defects. (2022). UL Prospector.
- What Causes Pinholes In Coating Applications? - How It Comes Together. (2025). YouTube.
- Thin Film Deposition and Characterization Techniques. (n.d.). Open Access Pub.
- Thermal annealing effects on tunnel oxide passivated hole contacts for high-efficiency crystalline silicon solar cells. (2022).
- Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. (n.d.). MDPI.
- Thin Film Deposition Techniques: CVD, PVD & More. (n.d.).
- Structural and Chemical Characterizations of Thin Films on Surfaces. (2024). UIC Indigo.
- Effects of rapid thermal annealing on the morphology and optical property of ultrathin InSb film deposited on SiO2/Si substrate. (2013).
- Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2025). PMC - NIH.
- Optimization of deposition parameters of thin films composed of Pt nanoparticles. (2004).
- Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. (n.d.). MDPI.
- Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. (2024). [Source not provided].
- Purity of OLED-Materials and the Implication on Device- Performance. (2010). Merck Group.
- View of Optimizing Deposition Techniques and Parameters For HIGH TC ybco thin films. (n.d.). [Source not provided].
- Optimization of the Electrophoretic Deposition Parameters and Mechanism of Formation of Ag-TiO 2 Nanocoatings on a NiTi Shape Memory Alloy: Part I. (n.d.). MDPI.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). NIH.
Sources
- 1. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 2. msesupplies.com [msesupplies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kindle-tech.com [kindle-tech.com]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent vapor annealing in the molecular regime drastically improves carrier transport in small-molecule thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. openaccesspub.org [openaccesspub.org]
- 21. Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review | MDPI [mdpi.com]
Technical Support Center: N-p-tolylbiphenyl-4-amine Based Device Fabrication
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with N-p-tolylbiphenyl-4-amine in the fabrication of electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide is structured to address specific issues encountered during synthesis, purification, thin-film deposition, and device operation, moving beyond a rigid template to offer in-depth, field-proven insights.
Section 1: Synthesis and Purification of this compound
The quality of the this compound hole transport material is paramount to achieving high-performance and stable devices. Impurities, even at the ppm level, can act as charge traps or quenching sites, severely limiting device efficiency and lifetime.[1] This section addresses common challenges in the synthesis and purification of this compound, which is typically synthesized via a Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction to synthesize this compound is showing low yield and multiple byproducts. What are the common pitfalls?
A1: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success with aryl chlorides can be challenging.[2][3] Common issues and troubleshooting steps are outlined below:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[3] If you are using a simple palladium source like Pd(OAc)₂, consider switching to a pre-catalyst for more reliable generation of the active catalytic species.[2]
-
Base Sensitivity: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be sensitive to steric hindrance and may not be optimal for all substrate combinations.[4] Screening different bases such as LHMDS or carbonate bases may be necessary.[3][5]
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Toluene and dioxane are common choices. For reactions involving aryl iodides, less polar solvents like toluene are preferred to prevent inhibition by the iodide salt formed.[5]
-
Side Reactions: A common side reaction in Buchwald-Hartwig aminations is the formation of bithiophene or other homocoupling products of the aryl halide.[4] This can be minimized by optimizing the catalyst-to-ligand ratio and reaction temperature.
-
Protecting Groups: If your starting materials contain other functional groups, such as phenols or other amines, they may compete in the coupling reaction.[2] It is advisable to protect these groups before the amination reaction.
Q2: How can I effectively purify this compound to achieve high-purity material suitable for electronic devices?
A2: Achieving high purity is critical for optimal device performance. A multi-step purification process is often necessary:
-
Column Chromatography: This is the primary method for removing unreacted starting materials and major byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.
-
Recrystallization: This step is crucial for removing closely related impurities and improving the crystallinity of the material. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.
-
Sublimation: For final purification to achieve the high purity required for electronic devices, gradient sublimation under high vacuum is the gold standard. This process effectively removes non-volatile impurities.
Q3: What analytical techniques are essential for confirming the purity of this compound?
A3: A combination of analytical techniques is recommended to ensure the purity of your material:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and identify trace impurities, including nitrosamine impurities which can be carcinogenic and detrimental to device performance.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the material.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, glass transition temperature, and thermal stability of the material. This is crucial for optimizing deposition parameters.
Section 2: Thin Film Deposition
The morphology and quality of the this compound thin film directly impact charge transport and device performance. This section covers troubleshooting for the two most common deposition techniques: thermal evaporation and spin coating.
Thermal Evaporation
Q1: I am observing inconsistent film thickness and morphology during thermal evaporation of this compound. What factors should I control?
A1: Achieving uniform and reproducible thin films via thermal evaporation requires careful control of several parameters:
-
Deposition Rate: A stable and optimized deposition rate is crucial. A typical rate for small organic molecules is in the range of 0.1-1 Å/s. A rate that is too high can lead to a rougher film with lower density, while a rate that is too low can increase the incorporation of background impurities.
-
Source Temperature: The temperature of the evaporation source directly controls the deposition rate. It is important to find a temperature that provides a stable evaporation rate without causing thermal decomposition of the this compound. TGA analysis can help determine the onset of thermal decomposition.[11][12][13]
-
Substrate Temperature: The substrate temperature influences the mobility of the molecules on the surface, affecting the film morphology. Optimizing the substrate temperature can lead to improved crystallinity and reduced defect density.
-
Vacuum Level: A high vacuum (typically < 10⁻⁶ Torr) is essential to minimize the incorporation of impurities from the background atmosphere into the growing film.
Q2: My evaporated this compound film has a high density of pinholes. What is the cause and how can I prevent them?
A2: Pinholes in the hole transport layer are a critical issue, especially in perovskite solar cells, as they can lead to shunting pathways and rapid device degradation.[14][15][16]
-
Substrate Cleanliness: The most common cause of pinholes is particulate contamination on the substrate surface. Ensure your substrates are meticulously cleaned using a multi-step solvent cleaning process followed by UV-ozone or plasma treatment.
-
Deposition Rate: A very low deposition rate can sometimes lead to island growth and incomplete film coalescence, resulting in pinholes.
-
Annealing: Post-deposition annealing can help to densify the film and reduce the number of pinholes. However, the annealing temperature and duration must be carefully optimized to avoid dewetting or degradation of the material.
Experimental Protocol: Optimizing Thermal Evaporation of this compound
-
Material Preparation: Ensure the this compound powder is thoroughly dried under vacuum to remove any absorbed water or solvents.
-
Substrate Cleaning:
-
Ultrasonicate substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately before loading into the evaporation chamber.
-
-
Deposition:
-
Load the this compound into a clean evaporation boat (e.g., tungsten or tantalum).
-
Pump the chamber down to a base pressure of < 10⁻⁶ Torr.
-
Slowly ramp up the current to the evaporation source to achieve the desired deposition rate (e.g., 0.5 Å/s), monitored by a quartz crystal microbalance.
-
Deposit the film to the desired thickness.
-
-
Annealing (Optional):
-
Transfer the sample to a vacuum or inert atmosphere annealing chamber.
-
Ramp the temperature to the desired annealing temperature (e.g., 100-150 °C) at a controlled rate (e.g., 5 °C/min).
-
Hold at the annealing temperature for the desired time (e.g., 30 minutes).
-
Allow the sample to cool down slowly to room temperature before removal.
-
Spin Coating
Q1: I am struggling to get a uniform and pinhole-free this compound film using spin coating. What are the key parameters to optimize?
A1: Spin coating is a solution-based technique where film quality is highly dependent on solution properties and process parameters.
-
Solvent Selection: The choice of solvent is critical. The solvent must completely dissolve the this compound and have appropriate volatility. For similar poly(triarylamine) materials, solvents like toluene and chlorobenzene are commonly used.[4][17] The solvent's interaction with the underlying substrate is also important to ensure good wetting.
-
Solution Concentration: The concentration of the solution directly affects the final film thickness. It can also influence the film morphology, with higher concentrations sometimes leading to aggregation.
-
Spin Speed and Acceleration: Higher spin speeds result in thinner films. The acceleration rate can also impact the uniformity of the film, especially for viscous solutions.
-
Aggregation: this compound, like other triarylamine derivatives, may exhibit aggregation in solution, which can lead to a rough and non-uniform film.[18][19] This can sometimes be mitigated by using a co-solvent system or by optimizing the solution aging time and temperature.
-
Annealing: Post-deposition annealing is often necessary to remove residual solvent and improve the film morphology and charge transport properties.
Data Presentation: Solvent Properties for Spin Coating
| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Polarity (Dielectric Constant) |
| Toluene | 111 | 22 | 2.4 |
| Chlorobenzene | 132 | 12 | 5.6 |
| Dichlorobenzene | 180 | 1.2 | 9.9 |
This table provides a summary of key properties for common solvents used in spin coating of organic electronic materials. The optimal solvent will depend on the specific solubility of this compound and the desired film characteristics.
Section 3: Device Performance and Stability
Once a high-quality this compound film is deposited, its integration into the full device stack and the resulting device performance and stability can present further challenges.
Frequently Asked Questions (FAQs)
Q1: My device is showing high leakage current and low shunt resistance. Could the this compound layer be the cause?
A1: Yes, the hole transport layer can be a source of leakage current.
-
Pinholes: As discussed earlier, pinholes in the this compound layer can create direct contact between the subsequent layers (e.g., the perovskite and the top electrode), leading to significant shunt pathways and high leakage current.[14][15][16][20]
-
Rough Morphology: A rough surface morphology of the this compound layer can lead to poor contact with the overlying layer, creating local regions of high electric field and potential leakage pathways.
Q2: The open-circuit voltage (Voc) of my perovskite solar cell is lower than expected. How can the this compound interface be optimized?
A2: The interface between the this compound hole transport layer and the perovskite absorber layer is critical for efficient charge extraction and minimizing recombination, which directly impacts the Voc.
-
Energy Level Alignment: Ensure that the highest occupied molecular orbital (HOMO) level of the this compound is well-aligned with the valence band of the perovskite to facilitate efficient hole extraction.
-
Interfacial Defects: Defects at the this compound/perovskite interface can act as recombination centers, reducing the Voc. Surface treatments of the this compound layer before perovskite deposition, such as with self-assembled monolayers, can passivate these defects.
-
Wetting: The perovskite precursor solution must wet the this compound surface uniformly to form a high-quality perovskite film. Poor wetting can lead to incomplete coverage and a high density of interfacial defects.
Q3: My OLED device is showing rapid degradation in luminance. What role could the this compound be playing in this?
A3: The stability of the hole transport material is a key factor in the operational lifetime of an OLED.
-
Thermal Stability: During device operation, Joule heating can raise the temperature of the device. If the this compound has poor thermal stability, it can degrade, leading to the formation of charge traps and a decrease in luminance.
-
Electrochemical Stability: The material should have a stable electrochemical profile to withstand the repeated cycles of hole injection and transport during device operation.
-
Interface Stability: The interface between the this compound and the emissive layer can also be a site of degradation. Mismatched energy levels can lead to charge accumulation at the interface, which can accelerate material degradation.
Visualization: Troubleshooting Workflow for Low Device Performance
Caption: A troubleshooting decision tree for identifying the root cause of poor device performance.
References
-
5.1: Purity of OLED-Materials and the Implication on DevicePerformance. (2025). ResearchGate. [Link]
-
Tiny pinholes can lead to device failure in perovskite solar cells. (2025). PV Magazine. [Link]
-
Pinhole induced efficiency variation in perovskite solar cells. (n.d.). arXiv. [Link]
-
Getting rid of pinholes in solar cells. (2015). ScienceDaily. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility. (2017). ACS Omega. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). The Journal of Organic Chemistry. [Link]
-
Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. (n.d.). Agilent. [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (n.d.). MDPI. [Link]
-
The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701. (n.d.). PubMed. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate. [Link]
-
Thermal Decomposition of N-nitrosopiperazine. (2025). ResearchGate. [Link]
-
Structure and Performance Optimization of Co Magnetic Thin Films Deposited by Vacuum Evaporation Coating. (2023). MDPI. [Link]
-
Apparent autocatalysis due to liquefaction: thermal decomposition of ammonium 3,4,5-trinitropyrazolate. (n.d.). RSC Publishing. [Link]
-
Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). (2008). PubMed. [Link]
-
The aggregation-induced emission of Methyl-bis-(4-triphenylvinyl-benzyl)-amine in solution with torsional and locked stacking effects. (2025). ResearchGate. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Apparent autocatalysis due to liquefaction: thermal decomposition of ammonium 3,4,5-trinitropyrazolate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pv-magazine.com [pv-magazine.com]
- 15. arxiv.org [arxiv.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. mdpi.com [mdpi.com]
- 18. The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent-Driven Morphology of N-p-tolylbiphenyl-4-amine Films
Welcome to the technical support center for N-p-tolylbiphenyl-4-amine film deposition. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling and troubleshooting film morphology through strategic solvent selection. Here, we move beyond simple protocols to explain the causal relationships between solvent properties and film characteristics, enabling you to make informed decisions in your experimental design.
Section 1: Fundamental Principles: The Solvent-Molecule Interaction
The selection of a solvent is one of the most critical parameters in depositing high-quality this compound thin films. The solvent dictates not only the solubility of the material but also the kinetics of the drying process, which directly influences the molecular self-assembly, crystallinity, and ultimate morphology of the film.[1] Understanding three key solvent properties is essential for mastering your deposition process.
The Role of Boiling Point and Vapor Pressure
A solvent's boiling point and vapor pressure are inversely related and determine the evaporation rate.
-
Low Boiling Point / High Vapor Pressure Solvents (e.g., Chloroform, Dichloromethane): These solvents evaporate rapidly. The fast drying time can "quench" the molecules in a disordered, amorphous-like state, as they have insufficient time to self-assemble into well-ordered crystalline domains.[1][2] This often results in smoother, but less crystalline, films.
-
High Boiling Point / Low Vapor Pressure Solvents (e.g., Chlorobenzene, Dichlorobenzene, Toluene): These solvents evaporate slowly. The extended drying time allows this compound molecules to re-organize into thermodynamically favorable, ordered structures.[3][4] This extended period of molecular mobility promotes higher crystallinity and the formation of larger grain sizes.[1]
Solubility and Polarity
The principle of "like dissolves like" is paramount.[5] this compound is a relatively non-polar molecule. Therefore, non-polar or slightly polar organic solvents are typically the most effective.
-
Good Solvents: Solvents that readily dissolve the material ensure a homogeneous solution, which is the first step toward a uniform film.
-
Poor Solvents: Using a solvent in which the material has low solubility can lead to aggregation in the solution before deposition, resulting in a non-uniform, rough film.
The interplay between these properties is crucial. A high-boiling-point solvent that is also a good solvent for this compound provides the ideal conditions for achieving highly crystalline films.
Surface Tension and Wetting
For uniform film coverage, the solvent must adequately "wet" the substrate. This depends on the surface energy of the substrate and the surface tension of the solvent. Poor wetting can lead to common defects like dewetting or pinholes.[6][7]
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common morphological issues encountered during the deposition of this compound films in a practical question-and-answer format.
Q1: My film has a low degree of crystallinity. How can I improve it?
A1: Low crystallinity is often a result of rapid solvent evaporation, which freezes the molecules in a disordered state.
-
Primary Solution: Switch to a Higher-Boiling-Point Solvent. Replacing a solvent like chloroform (BP: 61°C) with toluene (BP: 111°C) or chlorobenzene (BP: 131°C) will slow down the evaporation rate.[1][4] This extended drying window gives the molecules more time to arrange into ordered, crystalline domains.[2]
-
Secondary Solution: Implement Solvent Vapor Annealing (SVA). If you must use a lower-boiling-point solvent for other reasons, a post-deposition SVA step can dramatically improve crystallinity.[3][8] By exposing the dried film to a saturated vapor of a high-boiling-point solvent (like toluene or chloroform), the film surface is plasticized, enhancing molecular mobility and promoting re-organization into a more ordered state.[3][9] This is a low-temperature method to achieve results similar to thermal annealing.[10]
Q2: My film is not uniform and shows pinholes and voids. What is the cause?
A2: Pinholes are small voids in the film that can severely compromise device performance.[7][11][12] They are typically caused by contamination, poor wetting, or trapped bubbles.[6][7]
-
Check for Contamination: Pinholes often form around dust particles or other contaminants on the substrate.[7][11] Ensure your substrate is meticulously cleaned and that you are working in a clean environment.
-
Improve Wetting: If the solution dewets the surface, it can leave voids. You may need to treat the substrate surface (e.g., with UV/Ozone or a self-assembled monolayer) to make it more compatible with your chosen solvent.
-
Degas Your Solution: Microbubbles in the solution can be transferred to the substrate and pop during spinning, leaving a pinhole.[7] Gently sonicating the solution before use can help remove dissolved gas.
-
Adjust Spin Speed: Very high acceleration or final spin speeds can sometimes exacerbate pinhole formation. Try a slower, multi-step spin coating recipe.
Q3: The grain size in my film is too small. How can I promote larger crystal growth?
A3: Small grain size, and the associated high density of grain boundaries, can impede charge transport. The strategies for increasing grain size are similar to those for improving overall crystallinity.
-
Slow Down the Evaporation: As detailed in A1, using a solvent with a lower vapor pressure (higher boiling point) is the most effective method. The slower the crystallization process, the larger the resulting crystal domains tend to be.
-
Optimize Solution Concentration: A slightly higher concentration can sometimes provide more material for crystal growth, but be cautious, as too high a concentration can lead to aggregation.
-
Utilize Solvent Vapor Annealing (SVA): SVA is a powerful technique for recrystallization.[9] The solvent vapor provides a medium that allows smaller grains to dissolve and redeposit onto larger, more energetically favorable grains in a process similar to Ostwald ripening.[9]
Q4: My film is too thick/thin, and changing the spin speed isn't giving me enough range.
A4: Film thickness in spin coating is proportional to the solution's viscosity and inversely proportional to the square root of the spin speed.[13] While spin speed is a useful fine-tuning parameter, the solution concentration provides a much wider range of control.
-
To Make the Film Thicker: Increase the concentration of this compound in the solvent. A more concentrated solution is more viscous and will result in a thicker film at a given spin speed.[13]
-
To Make the Film Thinner: Dilute your solution by adding more solvent. This reduces the viscosity and will produce a thinner film.[13] Remember that changing the concentration may also slightly affect the crystallization kinetics.
Data Summary: Solvent Properties and Their Impact on Film Morphology
| Solvent | Boiling Point (°C)[14][15] | Relative Polarity[14][15] | Vapor Pressure (20°C, hPa)[14] | Expected Film Morphology |
| Chloroform | 61.2 | 0.259 | 210 | Amorphous-like, small grains, smooth |
| Toluene | 110.6 | 0.099 | 29 | Crystalline, larger grains |
| Chlorobenzene | 131.7 | 0.188 | 12 | Highly crystalline, large dendritic grains |
| o-Dichlorobenzene | 180.5 | 0.271 | 1.3 | Very crystalline, potentially rougher surface |
Section 3: Key Experimental Protocols & Visual Workflows
To ensure reproducibility and high-quality results, follow these standardized protocols for key processes.
Protocol 1: Spin Coating Parameter Optimization
-
Preparation: Prepare a stock solution of this compound in your chosen solvent (e.g., 10 mg/mL in Toluene). Ensure the substrate is impeccably clean.
-
Dispensing: Statically dispense a controlled volume of the solution onto the center of the substrate, ensuring it covers ~75% of the surface.
-
Spin Step 1 (Spread): Ramp to a low speed (e.g., 500 rpm) for 5-10 seconds. This allows the solution to spread evenly across the substrate.
-
Spin Step 2 (Thinning): Ramp to the desired final speed (e.g., 2000-4000 rpm) for 30-60 seconds. The majority of solvent evaporation and film formation occurs here.[2][13]
-
Drying: Keep the substrate spinning until it is visibly dry.
-
Annealing (Optional): Transfer the substrate to a hotplate for thermal annealing or into a sealed chamber for solvent vapor annealing to further improve morphology.
Workflow for Solvent Selection & Troubleshooting
The following diagram illustrates a logical workflow for selecting a solvent and troubleshooting common film morphology issues.
Caption: A decision workflow for solvent selection and film optimization.
Causality Diagram: Solvent Properties to Film Morphology
This diagram shows the cause-and-effect relationships between solvent properties and the final film characteristics.
Caption: Relationship between solvent properties and film outcomes.
References
- Solvent vapor annealing of an insoluble molecular semiconductor. Journal of Materials Chemistry (RSC Publishing).
- Liu, C., et al. (2014). Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. Micromachines.
- Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. (2021). MDPI.
- Liu, C., et al. (2012). Direct formation of organic semiconducting single crystals by solvent vapor annealing on a polymer base film. Journal of Materials Chemistry.
- Evaluation of the Process of Solvent Vapor Annealing on Organic Thin Films. Thesis.
- Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS.
- Spin Coating: Complete Guide to Theory and Techniques. Ossila.
- Common Coating Defects in Thin Films — and How to Prevent Them. (2024). MSE Supplies.
- Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth. ResearchGate.
- Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors. Journal of Materials Chemistry C (RSC Publishing).
- Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth. Apollo.
- Coating and laminate defects and their effect on vapour permeability. Versaperm.
- Pinholes in thin-films. (2022). Omega Optical.
- Main causes of pinhole defects and the corresponding solutions. ResearchGate.
- Five Challenges in Thin Film Deposition and How to Solve Them. (2024). Advanced Materials.
- Solvent boiling point affects the crystalline properties and performances of anthradithiophene-based devices. ResearchGate.
- Properties of Common Organic Solvents. (2022). University of Rochester.
- Influence of Solvent on the Film Morphology, Crystallinity and Electrical Characteristics of Triisopropylsilyl Pentacene OTFTs. ResearchGate.
- Properties of Solvents Used in Organic Chemistry. Murov.info.
- Physical properties of organic compounds. (2022). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. msesupplies.com [msesupplies.com]
- 7. Pinholes and defects in coatings [versaperm.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct formation of organic semiconducting single crystals by solvent vapor annealing on a polymer base film - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pinholes in thin-films - Omega Optical [omega-optical.com]
- 12. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 13. ossila.com [ossila.com]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. Properties of Solvents Used in Organic Chemistry [murov.info]
Technical Support Center: Enhancing the Electrical Conductivity of N-p-tolylbiphenyl-4-amine Films
Welcome to the technical support center for N-p-tolylbiphenyl-4-amine, a key component in advanced organic electronic devices. As a hole-transporting small molecule, the electrical conductivity of its thin films is paramount to device performance. This guide is designed for researchers and scientists to troubleshoot common experimental issues and systematically enhance film conductivity. We will move from foundational film quality to advanced optimization techniques, explaining the scientific rationale behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and foundational concepts.
Q1: My baseline conductivity for pristine this compound films is extremely low and inconsistent. What are the first things I should check?
A1: Low baseline conductivity in undoped, amorphous organic films is expected. However, inconsistency often points to fundamental issues in film preparation rather than the material's intrinsic properties. Before proceeding to advanced enhancement techniques, it is critical to establish a reproducible baseline.
Initial Troubleshooting Checklist:
-
Solution Integrity:
-
Purity: Ensure the this compound powder is of high purity. Impurities can act as charge traps, severely limiting conductivity.
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., chlorobenzene, toluene). Water and other protic impurities can disrupt film morphology and electronic properties.
-
Dissolution: Confirm the material is fully dissolved. Gentle heating (e.g., 40-60°C) can aid dissolution, but ensure the solution is cooled to room temperature before use. Always filter the solution through a 0.2 µm PTFE filter immediately before deposition to remove any aggregates.[1]
-
-
Substrate Preparation: The substrate-film interface is critical. A poorly prepared substrate surface leads to dewetting, pinholes, and non-uniform films—all of which create insulating gaps or pathways that inhibit charge transport.[1]
-
Cleaning Protocol: A rigorous, sequential cleaning process is non-negotiable. A standard protocol involves sequential sonication in detergent (e.g., Alconox), deionized water, acetone, and isopropanol.[1]
-
Surface Energy Modification: After cleaning, the substrate surface (e.g., SiO₂ or ITO) is often hydrophilic. To ensure proper wetting by the organic solution, a surface treatment like UV/Ozone cleaning or the application of a self-assembled monolayer (SAM) is highly recommended.[1]
-
-
Deposition Environment:
-
Atmosphere: Perform spin-coating in a controlled, inert environment like a nitrogen-filled glovebox. Oxygen and moisture can be incorporated into the film and act as dopants or traps, leading to variability.
-
Particulates: A cleanroom or a laminar flow hood is essential. Dust particles on the substrate are a primary cause of pinholes and "comet streaks" in the final film.[2]
-
Q2: I observe visible defects like pinholes and streaks in my films. How do these specifically impact conductivity measurements?
A2: Visual defects are macroscopic indicators of microscopic problems that create significant barriers to charge transport.
-
Pinholes & Voids: These are essentially insulating gaps in your conductive pathway. When you apply a voltage across the film, current cannot flow through these holes. This forces the charge carriers to navigate around them, increasing the path length and resistance, thereby decreasing the calculated conductivity. In severe cases, they can prevent any measurable current flow.
-
Comet Streaks & Aggregates: These defects, often caused by particulate contamination or solution aggregates, disrupt the molecular packing of the film.[2] Organic semiconductors rely on charge hopping between adjacent molecules. The disordered regions around these defects act as charge trapping sites and create large energetic barriers, effectively blocking charge transport pathways.
-
Dewetting/Incomplete Coverage: This is an extreme defect where the solution fails to form a continuous film.[3] It is impossible to obtain a reliable conductivity measurement from a non-continuous film. This issue points directly to an incompatibility between the surface energy of your substrate and the surface tension of your solution.[4]
Q3: What is the fundamental principle behind enhancing conductivity in a hole-transport material like this compound?
A3: The conductivity (σ) of a semiconductor is defined by the equation σ = qnμ, where q is the elementary charge, n is the charge carrier density, and μ is the charge carrier mobility. For a p-type material like this compound, the charge carriers are holes. Therefore, to enhance conductivity, we must focus on increasing one or both of these parameters:
-
Increasing Charge Carrier Density (n): This is achieved through p-doping . In its pristine state, the number of free holes in the film is very low. A p-dopant is a chemical species that can accept an electron from the this compound molecule (the host). This process, called oxidation, creates a positively charged host molecule (a radical cation), which is a mobile hole. By intentionally introducing a dopant, we dramatically increase the density of these mobile holes.[5]
-
Increasing Charge Carrier Mobility (μ): This is achieved by improving the film's molecular ordering . Charge transport in these materials occurs via a "hopping" mechanism, where a hole jumps from one molecule to the next. The efficiency of this process is highly dependent on the distance and electronic coupling between adjacent molecules. Amorphous, disordered films have random molecular orientations and large intermolecular distances, resulting in low mobility. Techniques like thermal annealing or solvent vapor annealing provide the molecules with the energy or freedom to rearrange into more ordered, crystalline structures.[6][7] This improved packing reduces the hopping distance and enhances electronic coupling, thereby increasing mobility.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guides for resolving specific experimental failures.
Guide 1: Issue - Low Film Quality and Poor Reproducibility
If your films are non-uniform, show evidence of dewetting, or have high defect densities, your conductivity measurements will be meaningless. This guide establishes a robust film deposition process.
Caption: Workflow for reproducible organic thin film deposition.
-
Substrate Cleaning:
-
Place substrates (e.g., ITO-coated glass) in a rack.
-
Sonicate in a 2% Alconox/deionized water solution for 15 minutes.
-
Rinse thoroughly with flowing deionized water.
-
Sonicate in fresh deionized water for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.[1]
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer to a UV/Ozone cleaner and treat for 10-15 minutes to remove final organic residues and create a hydrophilic surface.[1]
-
-
Spin Coating:
-
Prepare a solution of this compound in chlorobenzene (e.g., 10 mg/mL). Ensure it is fully dissolved and filtered.
-
Immediately after UV/Ozone treatment, place the substrate on the spin-coater chuck.
-
Dispense enough solution to cover the substrate surface.
-
Begin the spin program. A two-step program is often effective: a slow initial step (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 45s) to achieve the desired thickness.[1]
-
| Parameter | Typical Range | Effect on Film | Troubleshooting Application |
| Spin Speed (rpm) | 1000 - 6000 rpm | Higher speed = Thinner film.[8] | Adjust to control film thickness. Thicker films may be needed to avoid shorts in devices. |
| Spin Time (s) | 30 - 90 s | Longer time = More solvent evaporation, thinner film. | Increase time if films appear wet or "streaky" after spinning. |
| Acceleration (rpm/s) | 500 - 3000 rpm/s | Affects initial solvent removal and film uniformity. | Lower acceleration can help if the solution is being flung off too quickly. |
| Solution Conc. (mg/mL) | 5 - 20 mg/mL | Higher concentration = Thicker film.[8] | Adjust in tandem with spin speed to control thickness and avoid aggregation. |
Guide 2: Issue - Conductivity Remains Low After Achieving Good Film Quality
This indicates that the intrinsic properties of the pristine, amorphous film are the limiting factor. The solution is to introduce charge carriers via doping and improve charge transport pathways via annealing.
For triarylamine-based materials like this compound, a common and effective p-doping strategy involves using Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) as a lithium salt, often with the addition of 4-tert-butylpyridine (tBP), in the presence of ambient oxygen.
-
Mechanism: The TFSI⁻ anion is not the primary dopant. Instead, Li-TFSI increases the film's polarity and, in the presence of O₂, facilitates the oxidation of the host molecule. Oxygen acts as the electron acceptor, creating the hole (radical cation) on the this compound molecule. The Li⁺ and TFSI⁻ ions remain in the film to balance the charge.[9] tBP is often added to prevent perovskite degradation in solar cells but can also influence film morphology and conductivity in other systems.
Caption: Mechanism of p-doping to increase hole concentration.
-
Prepare Stock Solutions:
-
Prepare the main this compound solution as before (e.g., 10 mg/mL in chlorobenzene).
-
Prepare a Li-TFSI stock solution in a more polar, miscible solvent like acetonitrile (e.g., 170 mg/mL).
-
-
Formulate Doped Solution:
-
To your main host solution, add the Li-TFSI stock solution to achieve the desired molar ratio. For example, for a 0.05 molar ratio, add ~8.5 µL of the Li-TFSI stock solution per mL of the host solution.
-
Vortex the final solution thoroughly.
-
-
Film Deposition and Oxidation:
-
Spin-coat the doped solution onto your prepared substrates using the optimized parameters from Guide 1.
-
Crucially, expose the film to ambient air (or a controlled oxygen environment) for several hours (e.g., 12 hours) in the dark. This step is required for the oxygen-mediated oxidation process to occur.[9]
-
| Li-TFSI Molar Ratio (to host) | Expected Conductivity Change | Potential Issues |
| 0 (Pristine) | Baseline (Very Low) | - |
| 0.01 - 0.05 | Significant Increase (1-3 orders of magnitude) | Optimal range for many systems. |
| 0.05 - 0.10 | Further Increase, may start to plateau | Higher ion concentration can sometimes disrupt morphology. |
| > 0.15 | Plateau or Decrease | Excess dopant can act as scattering centers or aggregate, reducing mobility and thus overall conductivity.[10] |
Annealing provides thermal energy to allow molecules in the film to rearrange into a more thermodynamically stable, ordered state. This improves π-π stacking, which is essential for efficient charge hopping.[6][11]
-
Preparation: Deposit your film (either pristine or doped) on a substrate.
-
Transfer to Inert Environment: Place the sample on a hotplate inside a nitrogen-filled glovebox. Performing annealing in air can lead to unwanted oxidation or degradation, especially at higher temperatures.
-
Annealing Process:
-
Set the hotplate to the desired temperature. A good starting point is often just below the material's glass transition temperature (Tg). If Tg is unknown, test a range (e.g., 80°C, 100°C, 120°C).[6]
-
Anneal for a set duration (e.g., 10-30 minutes).
-
Turn off the hotplate and allow the sample to cool slowly to room temperature before removing it. Rapid cooling can introduce stress and defects.
-
SVA is an alternative to thermal annealing that can promote molecular ordering at room temperature.[12][13] Exposing the film to a solvent-saturated atmosphere causes it to swell slightly, giving the molecules the mobility to self-assemble into a more ordered structure.[7]
-
Preparation: Deposit your film on a substrate.
-
Create SVA Chamber: Place the substrate in a sealed container, such as a petri dish or a small chamber.
-
Introduce Solvent: In the same chamber, place a small vial containing a solvent (e.g., chloroform, THF). The choice of solvent is critical; it should be a solvent in which the material is sparingly soluble.[7]
-
Annealing Process: Seal the chamber and leave it undisturbed for a period ranging from 30 minutes to several hours. The film morphology will evolve over time.
-
Termination: Remove the substrate from the chamber and allow any residual solvent to evaporate. A gentle bake at a low temperature (e.g., 60°C) can assist this.
Guide 3: Troubleshooting Decision Tree
Use this logic tree to diagnose and solve conductivity issues systematically.
Caption: Systematic troubleshooting flowchart for conductivity enhancement.
References
-
De Luca, G., Treossi, E., Liscio, A., Mativetsky, J. M., Scolaro, L. M., Palermo, V., & Samorì, P. (2010). Solvent vapour annealing of organic thin films: controlling the self-assembly of functional systems across multiple length scales. Journal of Materials Chemistry, 20(13), 2493-2498. [Link][7][12]
-
Northwestern University. (n.d.). Evaluation of the Process of Solvent Vapor Annealing on Organic Thin Films. Retrieved from ProQuest. [Link][13]
-
De Luca, G., et al. (2010). Solvent vapour annealing of organic thin films: Controlling the self-assembly of functional systems across multiple length scales. ResearchGate. [Link][14]
-
Zhang, Y., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. ResearchGate. [Link][6][11]
-
De Luca, G., et al. (2010). Solvent vapour annealing of organic thin films: controlling the self-assembly of functional systems across multiple length scales. Journal of Materials Chemistry. [Link][7]
-
Zhang, Y., et al. (2016). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. Semantic Scholar. [Link]
-
De Luca, G., et al. (2010). Solvent vapour annealing of organic thin films: controlling the self-assembly of functional systems across multiple length scales. Imm-Cnr. [Link]
-
Zhao, Z., et al. (2015). Improving the Conductivity of PEDOT:PSS Hole Transport Layer in Polymer Solar Cells via Copper(II) Bromide Salt Doping. ACS Applied Materials & Interfaces. [Link][10]
-
Al-Douri, Y., et al. (2019). Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. ResearchGate. [Link][11]
-
Packman, L., et al. (2023). The impact of film deposition and annealing on the nanostructure and dielectric constant of organic semiconductor thin films. RSC Publishing. [Link]
-
Al-Douri, Y., et al. (2019). Annealing effect on the optical properties of organic semiconductor Alq3: C60 blend thin films. Iraqi Journal of Physics. [Link]
-
Nguyen, W. H., et al. (2014). Enhancing the Hole-Conductivity of Spiro-OMeTAD without Oxygen or Lithium Salts by Using Spiro(TFSI)2 in Perovskite and Dye-Sensitized Solar Cells. Stanford University. [Link][15]
-
Zhao, Z., et al. (2015). Improving the conductivity of PEDOT:PSS hole transport layer in polymer solar cells via copper(II) bromide salt doping. Semantic Scholar. [Link]
-
Coating Systems. (n.d.). Common Problems with Improper Spin Coating Technique. Retrieved from coatingsystems.com. [Link][2]
-
Chen, C., et al. (2024). Researchers find new ways to regulate hole transport layer for efficient perovskite solar cells. EurekAlert!. [Link][9]
-
Cheng, P., et al. (2020). Steric hindrance dependence on the spin and morphology properties of highly oriented self-doped organic small molecule thin films. RSC Publishing. [Link][3]
-
Li, Y., et al. (2020). Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. ResearchGate. [Link][4]
-
Kumar, A., et al. (2023). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS. [Link][8]
-
Dowling, D. P., et al. (2002). Band filling and depletion through the doping of polyaniline thin films. ResearchGate. [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. coatingsystems.com [coatingsystems.com]
- 3. Steric hindrance dependence on the spin and morphology properties of highly oriented self-doped organic small molecule thin films - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00822B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent vapour annealing of organic thin films: controlling the self-assembly of functional systems across multiple length scales - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. as-proceeding.com [as-proceeding.com]
- 9. Researchers find new ways to regulate hole transport layer for efficient perovskite solar cells | EurekAlert! [eurekalert.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent vapour annealing of organic thin films: controlling the self-assembly of functional systems across multiple length scales - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. web.stanford.edu [web.stanford.edu]
Technical Support Center: Reducing Interfacial Defects in N-p-tolylbiphenyl-4-amine Based Devices
Welcome to the technical support center for researchers and professionals working with N-p-tolylbiphenyl-4-amine (TFB) based organic electronic devices. TFB is a widely used hole transport material (HTM) prized for its excellent charge mobility and thermal stability. However, the performance and reliability of devices incorporating TFB are critically dependent on the quality of the interfaces it forms, particularly with the anode and the adjacent active layer.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying mechanisms. Our goal is to empower you to diagnose, resolve, and prevent common interfacial defects, thereby enhancing the efficiency, reproducibility, and lifetime of your devices.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from an interfacial perspective, providing potential causes and actionable solutions.
Q1: My device exhibits high turn-on voltage and low current efficiency. What is the likely interfacial cause?
A1: Potential Cause: Poor Hole Injection from the Anode
This is one of the most common failure modes and is almost always linked to a significant energy barrier between your anode (typically Indium Tin Oxide, ITO) and the TFB hole transport layer (HTL).
-
Underlying Mechanism: Efficient charge injection requires proper energy level alignment. The work function of the anode should be closely matched to the Highest Occupied Molecular Orbital (HOMO) of the TFB layer. Untreated ITO typically has a work function in the range of 4.5–4.7 eV, while the HOMO of TFB is deeper.[1] This mismatch creates a substantial energy barrier (a Schottky barrier) that impedes the injection of holes from the anode into the organic layer, forcing you to apply a higher voltage to initiate current flow and reducing overall device efficiency.[2][3]
-
Troubleshooting Action: The most effective solution is to modify the anode surface to increase its work function, thereby reducing the hole injection barrier.
-
Recommended Solutions:
-
Oxygen (O₂) Plasma or UV-Ozone Treatment: These are widely used techniques to clean the ITO surface of organic contaminants and increase its work function to values as high as 5.4 eV.[1][4] The process creates a more oxygen-rich surface, which is believed to be responsible for the work function increase.[4]
-
Self-Assembled Monolayers (SAMs): Applying a SAM to the ITO surface can provide a more stable and tunable modification.[5][6] Molecules with a strong dipole moment, such as partially fluorinated phosphonic acids, are particularly effective.[1] They form an oriented molecular dipole layer that increases the surface work function and improves the interface's chemical stability over time compared to plasma treatments.[1][6]
-
-
Verification: After treatment, you can confirm the increase in work function using a Kelvin probe or by performing Ultraviolet Photoelectron Spectroscopy (UPS).[1][7] A simpler, qualitative check is to measure the water contact angle; a more hydrophilic surface (lower contact angle) after treatment indicates successful cleaning and modification.[1]
Energy Level Alignment at the Anode/TFB Interface
Caption: Energy barrier reduction at the ITO/TFB interface via surface treatment.
Q2: I am observing high leakage current and the formation of "dark spots" or shorts in my device.
A2: Potential Cause: Physical and Chemical Defects at the Anode Interface
High leakage current and shorts are often symptomatic of pathways that allow current to bypass the active layers of the device. These are frequently caused by physical imperfections at the substrate level.
-
Underlying Mechanism:
-
Anode Roughness: The surface of as-received ITO can have spikes or irregularities.[8] If the TFB layer and subsequent layers are thin, these spikes can protrude through the device stack, creating a direct short circuit between the anode and cathode.
-
Particulate Contamination: Dust or other particles on the substrate before TFB deposition can create pinholes or disrupt the film's morphology, leading to localized shorts.[9]
-
Chemical Residues: Incomplete removal of photoresist or other organic contaminants from patterning or cleaning steps can lead to areas of poor adhesion and dewetting of the TFB film.[9] This creates non-uniform current injection and potential shunt pathways.
-
-
Troubleshooting Action: Implement a rigorous and multi-step substrate cleaning protocol. The goal is to produce a surface that is both chemically clean and physically smooth.
-
Recommended Solutions:
-
Thorough Chemical Cleaning: A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. See the detailed protocol in Part 3.
-
Final Surface Treatment: An O₂-plasma or UV-Ozone treatment immediately before transferring the substrate into the deposition chamber is critical.[4] This step removes any final traces of adsorbed organic molecules and ensures a consistently prepared surface.[10]
-
Filtration: Ensure all solvents and solutions used for cleaning or layer deposition are passed through a micro- or nanoparticle filter (e.g., 0.2 µm PTFE filter) to remove particulate matter.
-
Q3: My device performance is inconsistent between fabrication batches or even across a single substrate.
A3: Potential Cause: Process Variability in Interfacial Preparation
Reproducibility is key in research and development. Inconsistent performance often points to subtle, uncontrolled variables in the steps that define the critical interfaces.
-
Underlying Mechanism:
-
Atmospheric Exposure: The properties of a treated ITO surface are not permanently stable. For example, the high work function of a plasma-treated ITO surface can decay upon exposure to ambient air.[1] If the time between treatment and TFB deposition varies, the interfacial energy barrier will also vary.
-
Solvent Effects: The morphology of the TFB film is highly dependent on the solvent used for its deposition and the solvent's evaporation rate.[11][12] Different solvents can lead to different degrees of molecular aggregation, affecting both the interface with the anode and the subsequent layer.[11] Inconsistent solvent purity or deposition conditions (e.g., substrate temperature, spin speed) will lead to varied film quality.
-
Vacuum Quality: In vacuum thermal evaporation, residual water or oxygen in the chamber can react with the substrate or the TFB molecules as they are deposited, creating trap states at the interface.[13]
-
-
Troubleshooting Action: Standardize every step of your fabrication process with a focus on timing, environment, and material handling.
-
Recommended Solutions:
-
Minimize Air Exposure: Transfer substrates from the surface treatment step (e.g., plasma cleaner) to the deposition system (e.g., vacuum chamber) as quickly as possible. If a glovebox is used, ensure its atmosphere is inert and stable.
-
Control Film Deposition:
-
For Solution Processing: Strictly control the solution concentration, solvent choice, substrate temperature, and spin-coating parameters (speed, acceleration, time). Toluene is often a good solvent choice for poly-triarylamine materials as it can promote uniform surface morphology.[11]
-
For Vacuum Evaporation: Ensure a high vacuum level (<10⁻⁶ Torr) is reached before deposition. Use a consistent deposition rate monitored by a quartz crystal microbalance.
-
-
Keep Detailed Records: Log all process parameters for each run, including treatment times, transfer times, vacuum levels, and deposition rates. This data is invaluable for correlating process variables with device performance.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about best practices for creating high-quality interfaces with TFB.
Q1: What is the most reliable method for cleaning ITO substrates?
A standard, robust cleaning protocol is the foundation of any high-performance device. While specific steps can vary, a comprehensive procedure is non-negotiable. We recommend the detailed multi-step chemical and mechanical cleaning protocol provided in Part 3 of this guide, followed by an in-situ plasma or UV-Ozone treatment immediately prior to TFB deposition.
Q2: How do I choose between plasma treatment and a Self-Assembled Monolayer (SAM) for anode modification?
The choice depends on your specific experimental needs, including desired stability, performance, and available equipment.
| Feature | O₂ Plasma / UV-Ozone | Phosphonic Acid SAMs |
| Primary Effect | Removes contaminants, increases work function.[4] | Tunes work function, improves stability, can reduce roughness.[1][6] |
| Work Function | High, but can be unstable in air.[1] | Highly tunable and more stable over time.[1] |
| Complexity | Relatively simple and fast. | Involves a solution-based step and annealing.[1] |
| Best For | Rapid prototyping, processes where immediate deposition follows treatment. | High-stability, long-lifetime devices; fine-tuning of interfacial energetics. |
Q3: What analytical techniques are essential for characterizing the anode/TFB interface?
Characterizing the interface is crucial for understanding and validating your process.
-
Kelvin Probe Measurement: A non-destructive method to measure the work function of your ITO before and after surface modification.[1]
-
X-ray and Ultraviolet Photoelectron Spectroscopy (XPS/UPS): These are powerful surface-sensitive techniques. XPS can tell you about the elemental composition and chemical states at the surface (e.g., confirming the removal of carbon contaminants).[6] UPS is used to directly measure the work function and the valence band structure, allowing you to visualize the energy level alignment with the TFB HOMO.[7]
-
Atomic Force Microscopy (AFM): Use AFM to assess the surface morphology and roughness of the ITO before and after cleaning, and of the deposited TFB film. This helps diagnose issues related to physical defects.
-
Contact Angle Goniometry: Measures the angle a droplet of water makes with the surface. It's a quick, simple, and effective way to check for surface cleanliness and the effect of surface treatments. A lower contact angle generally indicates a cleaner, higher-energy surface suitable for coating.[1]
Troubleshooting & Characterization Workflow
Caption: A logical workflow for diagnosing and fixing interfacial problems.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard ITO Substrate Cleaning
This protocol is designed to remove both organic and inorganic contaminants.
-
Initial Scrub: Gently scrub the ITO surface with a lint-free wipe soaked in a 2% solution of lab-grade detergent (e.g., Alconox) in deionized (DI) water.
-
First DI Water Rinse: Rinse the substrates thoroughly under a stream of DI water.
-
Ultrasonication Series: Place the substrates in a beaker holder and perform sequential ultrasonic baths for 15 minutes each in the following order:
-
2% Detergent Solution
-
DI Water
-
DI Water (fresh)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
-
Final Rinse & Dry: Rinse thoroughly with DI water one last time. Dry the substrates using a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned substrates in a clean, covered container or a vacuum oven at 70°C until ready for use.[1]
Protocol 2: Oxygen Plasma Treatment of ITO
This should be performed immediately before loading into the deposition chamber.
-
Load Substrates: Place the pre-cleaned, dry ITO substrates into the plasma chamber, ITO side facing the plasma source.
-
Pump Down: Evacuate the chamber to its base pressure.
-
Introduce Oxygen: Introduce high-purity (99.999%) oxygen gas, maintaining a pressure of approximately 150 mTorr.
-
Ignite Plasma: Apply RF power (typically 25-50 W) to ignite the plasma. A characteristic glow will appear.
-
Treatment: Treat the substrates for 3-5 minutes.
-
Vent and Use: Vent the chamber with nitrogen and immediately transfer the substrates to your deposition system to prevent re-contamination.[4]
Protocol 3: Surface Modification with Phosphonic Acid (PA) SAMs
This protocol uses a fluorinated phosphonic acid as an example to increase work function.
-
Prepare Solution: Prepare a 1 mM solution of the desired phosphonic acid (e.g., a partially fluorinated PA) in a suitable solvent mixture (e.g., 2:1 chloroform:ethanol).[1]
-
Immersion: Immerse the pre-cleaned ITO substrates in the PA solution for 1-2 hours at room temperature.[1]
-
Rinsing: Remove the substrates and rinse them thoroughly with the pure solvent mixture to remove any physisorbed molecules.
-
Annealing: Anneal the substrates on a hotplate or in an oven at 120°C for 1 hour to promote the formation of a dense, well-ordered monolayer.[1]
-
Final Rinse & Dry: Allow the substrates to cool, then perform a final rinse with the solvent and dry with nitrogen gas.
References
-
Hanson, E. L., Guo, J., Koch, N., Schwartz, J., & Bernasek, S. L. (n.d.). Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. Journal of the American Chemical Society. Available from: [Link]
-
Hanson, E. L., et al. (n.d.). Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. Princeton University. Available from: [Link]
-
Alloway, D. M., et al. (n.d.). The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications. Accounts of Chemical Research, ACS Publications. Available from: [Link]
-
Campbell, I. H., et al. (1997). Controlling charge injection in organic electronic devices using self-assembled monolayers. American Institute of Physics. Available from: [Link]
-
Zuppiroli, L., et al. (2008). Stabilization of the work function of indium tin oxide using organic surface modifiers in organic light-emitting diodes. AIP Publishing. Available from: [Link]
-
Campbell, I. H., et al. (1997). Controlling charge injection in organic electronic devices using self-assembled monolayers. Applied Physics Letters. Available from: [Link]
-
Kajal, S., et al. (2023). Dual Interface Passivation in Mixed-Halide Perovskite Solar Cells by Bilateral Amine. Request PDF. Available from: [Link]
-
Kim, J. S., et al. (n.d.). Surface modification of indium tin oxide by plasma treatment: An effective method to improve the efficiency, brightness, and reliability of organic. Princeton University. Available from: [Link]
-
(n.d.). Dual Interface Passivation With Multi-Site Regulation Toward Efficient and Stable Inverted Perovskite Solar Cells. Request PDF on ResearchGate. Available from: [Link]
-
(n.d.). A Study on Defects in Organic Semiconductors for Field Effect Transistors. ResearchGate. Available from: [Link]
-
(2024). Advances in Near-Infrared Organic Photodetectors: Molecular Design, Exciton Dynamics, and Device Integration. MDPI. Available from: [Link]
-
(n.d.). OLED. Wikipedia. Available from: [Link]
-
Kim, H., et al. (2021). Enhancement of Charge Injection in Organic Field-Effect Transistors Through Semiconducting Organic Buffer Layer. Ingenta Connect. Available from: [Link]
-
Kondakov, D. Y. (2008). Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. OSTI.GOV. Available from: [Link]
-
Kondakov, D. Y. (n.d.). Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. ResearchGate. Available from: [Link]
-
(2024). Investigation on the Interfaces in Organic Devices by Photoemission Spectroscopy. PMC. Available from: [Link]
-
(2022). INTERFACE PASSIVATION OF PEROVSKITE SOLAR CELLS WITH NOVEL CATIONS. Available from: [Link]
-
Jiang, S., et al. (n.d.). In-situ/operando characterization techniques for organic semiconductors and devices. Researching. Available from: [Link]
-
(2023). (PDF) Alkyl Chain Length‐Dependent Amine‐Induced Crystallization for Efficient Interface Passivation of Perovskite Solar Cells. ResearchGate. Available from: [Link]
-
(2010). Electronic Properties of Organic Semiconductor/Electrode Interfaces. Bentham Open Archives. Available from: [Link]
-
(2024). 5 Ways to Troubleshoot Your Electronics Circuit - KnowHow Hub. Distrelec. Available from: [Link]
-
Taye B., et al. (2024). Co-Passivation of Buried Interfaces in Perovskite Solar Cells with Sulfonate and Amine Salts. The Journal of Physical Chemistry Letters. Available from: [Link]
-
(n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH. Available from: [Link]
-
(2024). (PDF) The effects of poly/di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) composite hole transport layer on the performance improvement of. ResearchGate. Available from: [Link]
-
(n.d.). Characterization of Organic Contamination in Semiconductor Manufacturing Processes. Available from: [Link]
-
Singh, M., et al. (n.d.). Approaches for Long Lifetime Organic Light Emitting Diodes. PMC - NIH. Available from: [Link]
-
(2024). Identifying and troubleshooting typical problems related to electronic circuits. Tme.eu. Available from: [Link]
-
(2024). Tips for Troubleshooting Common Electronics Laboratory Equipment Issues. Jlab Export. Available from: [Link]
-
(n.d.). Organic Devices: Fabrication, Applications, and Challenges. Request PDF on ResearchGate. Available from: [Link]
-
(n.d.). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. Available from: [Link]
-
(2024). Spiers Memorial Lecture: Challenges and prospects in organic photonics and electronics. Available from: [Link]
-
Liu, X., et al. (2024). Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. ResearchGate. Available from: [Link]
-
(2024). (PDF) A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. ResearchGate. Available from: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researching.cn [researching.cn]
- 8. OLED - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamopen.com [benthamopen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of N-p-tolylbiphenyl-4-amine
Welcome to the technical support center for N-p-tolylbiphenyl-4-amine. This resource is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing this versatile triarylamine compound. As a key building block and functional material, ensuring the long-term stability of this compound is paramount for reproducible and reliable experimental outcomes.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges. Our approach is rooted in a deep understanding of the chemical properties of arylamines and extensive field experience in their application.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability of this compound
This section addresses fundamental questions regarding the inherent instability of this compound, providing the foundational knowledge needed to proactively mitigate degradation.
Q1: Why is my this compound sample changing color (e.g., turning yellow or brown) over time?
Discoloration is the most common visual indicator of this compound degradation. This is primarily due to oxidation. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by atmospheric oxygen. This process is often accelerated by exposure to light (photodegradation) and heat. The colored byproducts are typically oxidized species and radical cations, which can act as quenching sites or charge traps in electronic devices, thereby diminishing performance.
Q2: What are the primary environmental factors that accelerate the degradation of this compound?
The long-term stability of this compound is significantly influenced by its environment. The key factors to control are:
-
Oxygen: As a primary arylamine, the compound is susceptible to oxidation.
-
Light: UV radiation, and to a lesser extent visible light, can provide the energy to initiate photo-oxidation and other degradation pathways.
-
Heat: Elevated temperatures can accelerate the rate of oxidation and other decomposition reactions.
-
Moisture: The presence of water can facilitate certain degradation pathways and can also affect the morphology of thin films in device applications.
-
Impurities: Residual catalysts from synthesis (e.g., palladium) or other organic impurities can catalyze degradation reactions.
Q3: How does the degradation of this compound impact its performance in applications like OLEDs or perovskite solar cells?
In optoelectronic applications, the purity and stability of this compound, often used as a hole transport material (HTM), are critical. Degradation can lead to:
-
Formation of Charge Traps: Oxidized species and other degradation byproducts can create energy levels within the bandgap of the material, trapping charge carriers (holes) and impeding their transport to the electrode. This leads to a decrease in device efficiency and brightness in OLEDs.
-
Increased Device Voltage: The accumulation of charge traps can increase the operating voltage of a device over time.
-
Reduced Device Lifetime: The chemical changes in the HTL can lead to morphological instabilities and ultimately, device failure. The degradation of organic materials is a known factor in limiting the operational lifetime of OLEDs.[1]
Q4: Can the synthesis and purification method affect the stability of the final product?
Absolutely. The synthetic route and subsequent purification are critical in determining the initial purity and long-term stability of this compound.
-
Residual Catalysts: Incomplete removal of metal catalysts (e.g., palladium from coupling reactions) can significantly accelerate degradation.
-
Byproducts: Unreacted starting materials or side-products from the synthesis can introduce impurities that may be less stable or act as catalysts for degradation.
-
Purification Technique: Sublimation is often the preferred final purification step for organic electronic materials as it can effectively remove non-volatile impurities.[2] Multiple sublimation cycles can further enhance purity and, consequently, stability.
Part 2: Troubleshooting Guide - Addressing Specific Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments, complete with detailed protocols and explanations.
Issue 1: Rapid Discoloration of this compound in Solution
Q: I've dissolved my this compound in a solvent, and the solution is rapidly turning yellow. What's happening and how can I prevent it?
A: Rapid discoloration in solution is a clear sign of accelerated oxidation. Solvents can exacerbate the problem by increasing the exposure of the molecule to dissolved oxygen and by potentially containing impurities that can catalyze the degradation.
Troubleshooting Protocol:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. Solvents should be freshly distilled or purchased as "anhydrous" grade and stored under an inert atmosphere.
-
Degassing the Solvent: Before dissolving your compound, degas the solvent to remove dissolved oxygen. This can be achieved by:
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.
-
-
Inert Atmosphere Handling: Prepare the solution in a glovebox or a Schlenk line to maintain an inert atmosphere throughout the process.
-
Light Protection: Protect the solution from light by wrapping the flask in aluminum foil or using amber glassware.
-
Use of Antioxidants: Consider adding a small amount of a compatible antioxidant to the solution. The choice of antioxidant will depend on the downstream application.
Issue 2: Inconsistent Performance in Fabricated Devices
Q: I'm fabricating OLEDs using this compound as the hole transport layer, but my device performance is inconsistent from batch to batch. Could this be a stability issue?
A: Yes, batch-to-batch inconsistency is a classic symptom of material degradation. If the this compound is degrading between uses, the purity of the material being deposited will vary, leading to unpredictable device performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent device performance.
Detailed Steps:
-
Verify Storage Conditions: Confirm that your this compound is stored in a light-proof container, under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon), and at a low temperature (e.g., in a freezer).
-
Analytical Characterization: If you have access to analytical equipment, compare the properties of a fresh batch of material with an older batch that is giving poor performance. Key techniques include:
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Degradation can alter the electronic structure, leading to changes in the absorption and emission spectra.
-
Cyclic Voltammetry (CV): This can reveal changes in the HOMO level, which is critical for hole injection.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for detecting the presence of impurities and degradation products.
-
-
Re-purification: If degradation is confirmed, consider re-purifying the material, for example, by sublimation, before use in device fabrication.
Part 3: Proactive Strategies for Enhancing Long-Term Stability
Beyond troubleshooting, a proactive approach to stability is essential for reliable research. This section details preventative measures.
Strategy 1: Rigorous Storage and Handling
Proper storage is the first and most critical line of defense against degradation.
Recommended Storage Protocol:
-
Container: Use an amber glass vial with a PTFE-lined cap.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). If you do not have a glovebox, you can backfill the vial with inert gas before sealing.
-
Temperature: Store at low temperatures, ideally below -20°C, to slow down the rate of any potential degradation reactions.
-
Light: Keep the container in a dark place, such as a freezer or a light-proof box.
Strategy 2: The Use of Antioxidants and Stabilizers
For applications where the material will be exposed to air and light, such as in solution-processed films, the addition of antioxidants can be beneficial.
Common Classes of Antioxidants for Organic Materials:
| Antioxidant Class | Mechanism of Action | Examples |
| Hindered Phenols | Radical scavengers that donate a hydrogen atom to reactive radicals. | Butylated hydroxytoluene (BHT), Irganox® series |
| Phosphites | Peroxide decomposers that prevent the formation of radicals. | Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos® 168) |
| Thioethers | Hydroperoxide decomposers. | Dilauryl thiodipropionate (DLTDP) |
Experimental Protocol for Antioxidant Screening:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., toluene or chlorobenzene).
-
Aliquot and Add Antioxidants: Divide the stock solution into several vials. To each vial, add a different antioxidant at a specific concentration (e.g., 0.1%, 0.5%, 1.0% by weight relative to the this compound). Include a control vial with no antioxidant.
-
Stress Conditions: Expose the solutions to accelerated aging conditions, such as elevated temperature (e.g., 60°C) and ambient light.
-
Monitor Degradation: At regular time intervals, take a small aliquot from each vial and analyze it using UV-Vis spectroscopy. The rate of change in the absorption spectrum will indicate the rate of degradation.
-
Data Analysis: Plot the absorbance at a key wavelength versus time for each antioxidant concentration. The antioxidant that shows the slowest rate of change is the most effective under these conditions.
Caption: Workflow for screening the efficacy of antioxidants.
Strategy 3: Structural Modification
For long-term material development, structural modifications to the this compound core can be considered to intrinsically enhance its stability. This is an advanced strategy typically undertaken by synthetic chemists. Introducing bulky substituents near the nitrogen atom can sterically hinder the approach of oxygen and other reactive species, thereby improving oxidative stability.
Part 4: Analytical Methods for Stability Assessment
To quantitatively assess the stability of this compound, several analytical techniques are invaluable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying degradation products. By comparing the chromatograms and mass spectra of fresh and aged samples, one can identify the molecular weights of the impurities and, with further analysis, elucidate their structures.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is effective for identifying volatile impurities and degradation products.[6][7][8][9][10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can be used to determine the thermal stability of this compound and the onset temperature of its decomposition.
References
- Dong, S., Xu, L., & Tang, C. W. (2016). Chemical degradation mechanism of TAPC as hole transport layer in blue phosphorescent OLED. Organic Electronics, 38, 184-190.
- Giebink, N. C., D'Andrade, B. W., Weaver, M. S., Brown, J. J., & Forrest, S. R. (2008). Intrinsic luminance loss in phosphorescent small-molecule organic light emitting devices due to bimolecular annihilation reactions. Journal of Applied Physics, 103(4), 044509.
- Kondakov, D. Y., Lenhart, W. C., & Nichols, W. F. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics, 101(2), 024512.
- Matsui, T., Petrikyte, I., Malinauskas, T., Domanski, K., Daskeviciene, M., Steponaitis, M., ... & Saliba, M. (2016). Additive‐free transparent triarylamine‐based polymeric hole‐transport materials for stable perovskite solar cells. ChemSusChem, 9(18), 2567-2571.
- Nazeeruddin, M. K., & Baran, D. (2018). Hole-transporting materials for perovskite solar cells. Accounts of Chemical Research, 51(3), 569-577.
- Scholz, S., Kondakov, D., Lüssem, B., & Leo, K. (2015). Degradation mechanisms and reactions in organic light-emitting diodes. Chemical Reviews, 115(16), 8449-8503.
- Zhang, J., Wang, Y., Zu, Y., & Wang, L. (2018). Triarylamine: a promising core unit for efficient photovoltaic materials.
-
Agilent Technologies. (2023). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
Sources
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4570787A1 - Arylamine compound, organic electroluminescence element, and electronic device - Google Patents [patents.google.com]
- 3. Oxidative Degradation of Polysorbate Surfactants Studied by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Overcoming solubility issues of N-p-tolylbiphenyl-4-amine in specific solvents
<content_type_C_2>
Overcoming Solubility Challenges in Experimental Workflows
Welcome to the technical support guide for N-p-tolylbiphenyl-4-amine (CAS No. 147678-90-8).[1][2] This resource is designed for researchers, chemists, and formulation scientists who encounter solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure successful and efficient experimentation.
Compound Profile & Inherent Solubility Characteristics
This compound is a large, predominantly non-polar aromatic amine. Its molecular structure, featuring two phenyl rings and a tolyl group, results in a significant hydrophobic character.[3][4] This inherent hydrophobicity is the primary reason for its poor solubility in polar solvents like water and limited solubility in some organic solvents.
Like many higher amines, its solubility is governed by the principle of "like dissolves like."[3][5] The large hydrocarbon structure means that van der Waals forces are the dominant intermolecular interactions. For dissolution to occur, a solvent must effectively overcome the lattice energy of the solid compound and establish favorable solvent-solute interactions. Amines are generally soluble in organic solvents such as alcohol, ether, and benzene.[3][4][6]
Key Physicochemical Properties:
-
Molecular Formula: C19H17N[2]
-
Molecular Weight: 259.35 g/mol [2]
-
Predicted Character: Solid at room temperature, largely non-polar/hydrophobic.[4][5]
Frequently Asked Questions (FAQs)
Here are quick answers to the most common solubility issues encountered with this compound.
Q1: What are the best starting solvents for dissolving this compound? Based on its non-polar, aromatic structure, the recommended starting solvents are aromatic hydrocarbons and chlorinated solvents. Good first choices include:
-
Toluene
-
Xylene
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
Q2: Why is the compound insoluble in water and alcohols like methanol or ethanol? The large, non-polar surface area of the molecule dominates its properties. While the amine group can participate in some hydrogen bonding, this is insufficient to overcome the hydrophobicity of the biphenyl and tolyl groups.[3][4] Consequently, it is essentially insoluble in water and other highly polar protic solvents.[3][6]
Q3: I've added the compound to toluene, but it's not dissolving. What should I do next? If the compound doesn't dissolve at room temperature, the dissolution process may be kinetically limited. The first steps are to introduce energy into the system by gently heating the mixture and increasing agitation (stirring). For more details, refer to the Troubleshooting Guide in Section 3.
Q4: My compound dissolved after heating, but it crashed out of solution upon cooling. Why? This indicates you created a supersaturated solution. The solubility of this compound is likely temperature-dependent in your chosen solvent.[7] When the solution cools, the solubility limit decreases, and the excess solute precipitates. To resolve this, you may need to use a larger volume of solvent or a better solvent system.[7]
Q5: Can I use acetone or ethyl acetate? While these are common lab solvents, they are more polar than aromatic hydrocarbons. This compound may exhibit only partial or limited solubility in these solvents. They are generally not recommended as primary choices unless required for a specific downstream application. Primary amines can react with ketone compounds like acetone.[8]
Systematic Troubleshooting Guide for Solubility Issues
This guide provides a logical workflow for addressing solubility problems, starting with the simplest and most direct methods.
Step 1: Solvent Selection & Verification
The foundational principle of solubility is "like dissolves like." The highly aromatic structure of this compound dictates that non-polar, aromatic, or chlorinated solvents will be most effective.
Qualitative Solubility Ranking:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aromatic | Toluene, Xylene, Benzene | High | Similar aromatic character promotes strong van der Waals interactions.[3][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating large organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a good general-purpose solvent for many organics.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Polarity is often too high for effective solvation of this compound. |
| Alcohols | Ethanol, Methanol, Isopropanol | Very Low / Insoluble | The solvent's hydrogen bonding network disfavors the large hydrophobic solute.[3][4] |
| Water | H₂O | Insoluble | Extreme polarity mismatch.[9][10] |
Step 2: The Role of Energy Input
If initial dissolution is slow or incomplete in an appropriate solvent, the process may be kinetically hindered. Introducing energy can overcome this barrier.
-
Heating: Gently warming the solution increases the kinetic energy of both solvent and solute molecules.[7] This helps break the crystal lattice of the solid and promotes solvation.
-
Protocol: While stirring, heat the solvent to 40-60°C. Be mindful of the solvent's boiling point. Add the solute gradually to the warm solvent.
-
Causality: The increase in temperature raises the saturation point of the solute in the solvent, allowing more to dissolve.
-
-
Sonication: Using an ultrasonic bath can accelerate dissolution.
-
Protocol: Place the sealed vial containing the mixture in a sonicator bath for 5-15 minute intervals.
-
Causality: The high-frequency sound waves create micro-cavitations in the solvent, which helps to break apart solute agglomerates and increase the surface area available for solvation.[7]
-
Step 3: Advanced Strategy - Co-Solvency
If a single solvent is insufficient, a co-solvent system can be highly effective. This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the medium.[11][12]
-
When to Use It: This technique is ideal when your experimental conditions restrict the use of the best single solvents (e.g., needing to mix with a more polar reagent later).
-
Common Scenarios:
-
Primary Solvent is Non-Polar (e.g., Hexane/Cyclohexane): If your compound has low solubility in a very non-polar solvent required for a reaction, adding a small amount of a more powerful, miscible solvent like Toluene or THF can significantly boost solubility. This addition modifies the overall solvent environment to be more favorable.[11]
-
Improving Solubility in a Moderately Polar Solvent: If you must use a solvent like ethyl acetate, adding a small percentage of DCM or Toluene can enhance the solvation of the aromatic rings.
-
Workflow for Co-Solvent Selection:
Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol allows you to efficiently determine the best solvent for this compound at a specific concentration.
Materials:
-
This compound
-
Selection of candidate solvents (e.g., Toluene, DCM, THF, Ethyl Acetate, Ethanol)
-
Small vials (e.g., 2 mL or 4 mL) with caps
-
Magnetic stir plate and stir bars
-
Hot plate
-
Analytical balance
Procedure:
-
Preparation: Weigh out a precise amount of this compound into separate, labeled vials (e.g., 5 mg per vial).
-
Solvent Addition: Add a measured volume of the first solvent to the corresponding vial to achieve your target concentration (e.g., 1 mL for a 5 mg/mL solution).
-
Room Temperature Test: Cap the vial and stir vigorously at room temperature for 15 minutes. Visually inspect for undissolved solid. Record the result ("Insoluble," "Partially Soluble," "Soluble").
-
Heating Test: If the compound is not fully soluble, place the vial on a hot plate and warm to ~50°C while stirring. Continue for another 15 minutes. Record the result.
-
Cooling Test: If the compound dissolved with heating, remove the vial from the heat and allow it to cool to room temperature. Observe if any precipitate forms. Record the result ("Stable" or "Precipitated").
-
Repeat: Repeat steps 2-5 for each candidate solvent.
-
Analysis: Collate your results in a table to identify the optimal solvent that dissolves the compound at room temperature or maintains solubility after heating and cooling.
Final Recommendations
-
Always start with the most likely solvents: For this compound, this means Toluene, Xylene, or DCM.
-
Do not underestimate physical help: Heating and agitation are powerful and simple tools to overcome kinetic barriers to dissolution.
-
Document your findings: Keep a clear record of which solvents work at which concentrations and temperatures. This will save significant time in future experiments.
-
Consider the entire workflow: The chosen solvent must not only dissolve the compound but also be compatible with subsequent reaction steps or analytical methods.
This guide is intended to provide a robust framework for addressing the solubility challenges of this compound. By understanding the physicochemical properties of the molecule and applying a systematic troubleshooting approach, you can optimize your experimental conditions for success.
References
-
Amine compounds. (n.d.). Retrieved January 14, 2026, from [Link]
-
Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved January 14, 2026, from [Link]
-
Aryl amines, CUTM Courseware. (n.d.). Retrieved January 14, 2026, from [Link]
-
Various Authors. (2021). How will you increase the solubility of organic compounds in water? Quora. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry II. (n.d.). Retrieved January 14, 2026, from [Link]
- Methods for improving the aqueous solubility of water-insoluble or... Google Patents. (n.d.).
-
Physical Properties of Amines, BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]
-
LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Singh, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
Sources
- 1. 147678-90-8 | this compound | Tetrahedron [thsci.com]
- 2. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. byjus.com [byjus.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing N-p-tolylbiphenyl-4-amine Solutions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the preparation and optimization of N-p-tolylbiphenyl-4-amine solutions. As a key component in advanced materials and chemical synthesis, achieving the optimal concentration and stability of this compound in solution is critical for experimental success. This document provides a comprehensive overview of its properties, detailed protocols for solubility determination, and troubleshooting guidance for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a triarylamine derivative. Triarylamines are a class of organic compounds known for their electron-donating properties and are widely used as hole-transport materials (HTMs) in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.[1][2] Their molecular structure allows for efficient transport of positive charge carriers (holes), which is a critical function in these devices.
Q2: What are the general chemical properties of this compound?
While specific data for this exact molecule is not always available, we can infer its general properties from the triarylamine class of compounds:
-
Appearance: Typically a crystalline solid.
-
Thermal Stability: Triarylamines generally exhibit high thermal stability.[1]
-
Solubility: Generally soluble in many common organic solvents, particularly aromatic and chlorinated hydrocarbons.[1]
Q3: How should I store this compound powder and its solutions?
-
Powder: Based on supplier recommendations for similar compounds, this compound powder should be stored in a tightly sealed container in a cool, dry place, away from light. A recommended storage temperature is 2-8°C.[3]
-
Solutions: Solutions of triarylamines can be sensitive to light, air, and temperature. It is advisable to store solutions in amber vials or wrapped in aluminum foil to protect from light. For extended storage, refrigeration may be suitable, but a stability test is recommended to ensure the compound does not precipitate at lower temperatures. If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: What are the key safety precautions when handling this compound?
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
Troubleshooting Guide: Solution Preparation and Optimization
A common challenge in working with this compound is the lack of readily available quantitative solubility data. This guide provides a systematic approach to determining the optimal concentration for your specific application.
Solvent Selection
The choice of solvent is critical and depends on the intended application (e.g., spin coating, chemical reaction). Triarylamines, being largely non-polar, tend to dissolve best in non-polar or moderately polar organic solvents.
| Solvent Class | Examples | Expected Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High | Commonly used for spin-coating hole transport layers.[4] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good for initial solubility tests due to their high solvating power. |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | Can be a good alternative to aromatic hydrocarbons.[5] |
| Amides | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Higher polarity may limit solubility, but can be useful in some applications. |
| Alcohols | Isopropanol, Ethanol | Low | Generally poor solvents for triarylamines. |
| Water | - | Insoluble | This compound is not expected to be soluble in water. |
Experimental Protocol for Solubility Determination
This protocol provides a reliable method for determining the solubility of this compound in a chosen solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with airtight seals
-
Temperature-controlled shaker or stirrer
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, solvent-compatible)
-
Spectrophotometer (optional, for UV-Vis analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker or on a stirrer.
-
Allow the solution to equilibrate for 24-48 hours. The temperature should be maintained at the desired experimental condition.
-
-
Sample Collection and Filtration:
-
Once equilibrated, let the solution stand to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pipette and filter it through a 0.2 µm syringe filter to remove any undissolved particles. This step is crucial for accurate measurement.
-
-
Gravimetric Analysis (Primary Method):
-
Weigh an empty, dry vial.
-
Dispense a known volume of the filtered, saturated solution into the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
Calculate the solubility using the mass of the dissolved solid and the volume of the solution.
-
Calculation:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution dispensed
Troubleshooting Common Issues
Q: My this compound is not dissolving, or is dissolving very slowly. What can I do?
If you are experiencing poor solubility, consider the following steps:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. However, be mindful of the solvent's boiling point and the thermal stability of the amine.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Solvent Screening: If the compound remains insoluble, your chosen solvent may be inappropriate. Refer to the solvent selection table and consider a solvent with a different polarity.
-
Purity Check: Impurities in either the solute or the solvent can affect solubility. Ensure you are using high-purity materials.
Q: The solution is hazy or contains suspended particles even after extended mixing. How should I proceed?
-
Filtration: As a first step, filter the solution through a 0.2 µm or 0.45 µm syringe filter compatible with your solvent. This will remove any insoluble impurities or micro-aggregates.
-
Check for Degradation: Haze or precipitation upon standing could indicate that the compound is degrading. Prepare fresh solutions and protect them from light and air.
Q: The solution changes color over time. What does this indicate?
A color change often suggests chemical degradation, which can be initiated by exposure to light (photodegradation) or air (oxidation). Triarylamines can oxidize to form colored radical cations.
-
Minimize Exposure: Prepare solutions fresh and use them promptly. If storage is necessary, protect the solution from light by using amber vials or wrapping them in foil, and consider purging the headspace with an inert gas like nitrogen or argon before sealing.
-
Assess Impact: A slight color change may not significantly impact all applications. However, for sensitive applications like high-performance electronic devices, it is crucial to use fresh, colorless solutions.
Visualizing the Workflow
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Troubleshooting Decision Tree for Dissolution Issues
Caption: Troubleshooting guide for dissolution problems.
References
- SAFETY DATA SHEET - 4'-Methoxy-N,N-di-p-tolyl-[1,1'-biphenyl]-4-amine. TCI Chemicals. (2025-02-04).
- Long-Term Stability of the Oxidized Hole-Transporting Materials used in Perovskite Solar Cells. PubMed.
- New Hole Transport Materials for Highly Stable Perovskite Solar Cells. TCI EUROPE N.V.
- Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells.
- Hole transport material will play any important role in stability of Perovskite solar cells?
- Triarylamine. Wikipedia.
-
The effects of poly/di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) composite hole transport layer on the performance improvement of. ResearchGate. (2025-05-22).
- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investig
- This compound. Tetrahedron.
- The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews (RSC Publishing). (2022-06-30).
- A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI.
- Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Per. Semantic Scholar. (2023-06-20).
- Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. PMC. (2023-03-14).
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. Benchchem.
- N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8. ChemicalBook.
- A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI.
- Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer.
- Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. figshare. (2025-06-29).
Sources
Validation & Comparative
The Ascendant Challenger: N-p-tolylbiphenyl-4-amine as a Cost-Effective High-Performer Against the Reigning Champion, Spiro-OMeTAD, in Perovskite Solar Cell Technology
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of stable and efficient perovskite solar cells (PSCs), the hole-transporting material (HTM) remains a critical cornerstone, profoundly influencing device performance, longevity, and economic viability. For over a decade, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as Spiro-OMeTAD, has been the undisputed gold standard, propelling PSC efficiencies to remarkable heights. However, its reign is not without caveats; a complex and costly synthesis, coupled with the necessity of performance-enhancing yet potentially stability-compromising additives, has catalyzed an intensive search for superior alternatives.
This guide presents a comprehensive comparative analysis of the incumbent champion, Spiro-OMeTAD, and a promising challenger, N-p-tolylbiphenyl-4-amine. While direct, side-by-side experimental data for this compound is emerging, this guide synthesizes available data from structurally analogous triphenylamine-based HTMs and established knowledge of Spiro-OMeTAD to provide a robust, evidence-based comparison for the research community. We will delve into the fundamental properties of these materials, from their molecular architecture to their in-device performance, offering a scientifically grounded perspective on why simpler, more economical molecules like this compound are poised to redefine the landscape of perovskite photovoltaics.
At a Glance: Key Performance Indicators
| Property | This compound (and analogous TPA-based HTMs) | Spiro-OMeTAD |
| Power Conversion Efficiency (PCE) | Comparable to Spiro-OMeTAD, with reported efficiencies reaching over 20%[1][2] | The benchmark for high-efficiency PSCs, with certified efficiencies exceeding 25%[3] |
| Open-Circuit Voltage (Voc) | Generally high, often comparable to or slightly exceeding Spiro-OMeTAD[4] | Typically in the range of 1.1-1.2 V in high-performance devices[5] |
| Short-Circuit Current Density (Jsc) | High, often in the range of 22-24 mA/cm²[1] | High, often exceeding 24 mA/cm² in champion cells[5] |
| Fill Factor (FF) | Good to excellent, often >70%[1] | Excellent, frequently >80% in optimized devices[5] |
| Hole Mobility | Generally higher than pristine Spiro-OMeTAD, often exceeding 10⁻³ cm²/V·s[1] | Relatively low in its pristine state, requiring dopants for enhancement |
| Synthesis Complexity & Cost | Simple, often a one or two-step synthesis, leading to lower cost[4] | Multi-step, complex synthesis, resulting in high cost[6] |
| Dopant Requirement | Can perform well without dopants, enhancing stability | Typically requires additives like Li-TFSI and tBP for optimal performance |
| Long-Term Stability | Promising, especially in dopant-free configurations, showing good resistance to humidity and thermal stress[4] | Stability can be compromised by hygroscopic dopants and their byproducts[7] |
Delving Deeper: A Comparative Analysis
Molecular Architecture and its Implications
The fundamental difference between this compound and Spiro-OMeTAD lies in their molecular geometry. Spiro-OMeTAD possesses a three-dimensional spirobifluorene core, which is designed to prevent crystallization and promote the formation of smooth, amorphous films—a critical attribute for an effective HTL.[6] However, this complex structure is also the root of its synthetic complexity and high cost.
In contrast, this compound belongs to the family of simpler triphenylamine (TPA)-based HTMs. These molecules typically have a more planar structure, which can, in some cases, lead to crystallization issues. However, appropriate molecular design, such as the introduction of the tolyl and biphenyl groups in this compound, can disrupt planarity and inhibit crystallization, leading to good film-forming properties. The key advantage of this simpler structure is a significantly more straightforward and cost-effective synthesis.[4]
Diagram: Molecular Structures
Caption: Comparison of the structural complexity of this compound and Spiro-OMeTAD.
Performance in Perovskite Solar Cells
While Spiro-OMeTAD has been the workhorse for record-breaking PSCs, emerging research on simpler TPA-based HTMs, including those structurally similar to this compound, demonstrates that high power conversion efficiencies are not exclusive to complex molecular architectures. Devices employing these simpler HTMs have shown PCEs comparable to those with Spiro-OMeTAD under similar fabrication conditions.[1][4]
A key performance differentiator is the intrinsic hole mobility. Pristine Spiro-OMeTAD exhibits relatively low hole mobility, necessitating the use of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance its conductivity.[6] While effective in boosting initial performance, these additives are often hygroscopic and can contribute to device degradation over time. In contrast, many TPA-based HTMs, including those with structures analogous to this compound, possess inherently higher hole mobilities, reducing or even eliminating the need for performance-enhancing, stability-compromising dopants.[1]
Diagram: Performance Dependence on Dopants
Caption: Performance reliance on dopants for the two HTMs.
Synthesis, Cost, and Scalability: A Decisive Advantage
The synthesis of Spiro-OMeTAD is a multi-step process that involves costly starting materials and purification techniques, making it a significant contributor to the overall cost of high-performance PSCs and a bottleneck for commercial scalability.[6] In stark contrast, the synthesis of this compound and similar TPA-based HTMs is typically a one or two-step process, often involving well-established and high-yielding reactions like the Buchwald-Hartwig amination. This synthetic simplicity translates to a substantially lower production cost and a more straightforward path to large-scale manufacturing.[4]
Long-Term Stability: The Ultimate Litmus Test
The long-term operational stability of PSCs is paramount for their commercial viability. While Spiro-OMeTAD has enabled highly efficient devices, the hygroscopic nature of its common dopants can accelerate the degradation of the perovskite layer, particularly in humid environments.[7] The ability of TPA-based HTMs like this compound to function effectively without these additives offers a significant advantage in terms of long-term stability. Studies on dopant-free TPA-based HTMs have reported impressive device longevity, retaining a high percentage of their initial efficiency after hundreds of hours of operation under ambient conditions.[4]
Experimental Protocols
Synthesis of this compound (Representative Buchwald-Hartwig Amination)
Note: This is a generalized protocol based on common synthetic routes for similar molecules.
-
Reaction Setup: To a dried Schlenk flask, add 4-iodobiphenyl (1 equivalent), p-toluidine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.01 equivalents) with a suitable phosphine ligand like XPhos (0.02 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the mixture at a reflux temperature (typically around 110 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Fabrication of Perovskite Solar Cells (n-i-p architecture)
Note: This is a generalized protocol and may require optimization for specific perovskite compositions and HTMs.
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and anneal at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the TiO₂ layer via a one-step spin-coating method. Use an anti-solvent (e.g., chlorobenzene) dripping technique during the spin-coating to induce rapid crystallization. Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition:
-
For Spiro-OMeTAD: Dissolve Spiro-OMeTAD in chlorobenzene, and add solutions of Li-TFSI in acetonitrile and tBP. Spin-coat the HTL solution onto the perovskite layer.
-
For this compound: Dissolve this compound in a suitable solvent like chlorobenzene or toluene and spin-coat it onto the perovskite layer. For a dopant-free approach, no additives are needed.
-
-
Metal Electrode Deposition: Deposit a gold or silver back contact (typically 80-100 nm thick) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Solar Cell Performance
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Extract key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
Stability Testing: Monitor the performance of unencapsulated devices over time under controlled conditions of humidity, temperature, and continuous illumination to assess their long-term stability.
Diagram: Perovskite Solar Cell Fabrication Workflow
Caption: A generalized workflow for the fabrication of n-i-p perovskite solar cells.
Conclusion and Future Outlook
While Spiro-OMeTAD has undeniably played a pivotal role in advancing perovskite solar cell technology, its inherent drawbacks in terms of cost and the need for potentially destabilizing additives necessitate a paradigm shift towards more practical and commercially viable hole-transporting materials. This compound, and the broader family of simple triphenylamine-based HTMs, represent a compelling path forward. Their ability to deliver comparable, and in some aspects superior, performance to Spiro-OMeTAD, coupled with a significantly more favorable cost-to-performance ratio, makes them prime candidates for the next generation of perovskite solar cells.
The research community is encouraged to intensify efforts in the design, synthesis, and characterization of these simpler HTMs. A focus on dopant-free systems will be crucial for unlocking the full potential of perovskite technology in terms of long-term stability. As the field matures, the transition from complex, expensive materials like Spiro-OMeTAD to simpler, more scalable alternatives like this compound will be a critical step towards the widespread commercialization of perovskite photovoltaics.
References
-
Study on synthesis and properties of novel luminescent hole transporting materials based on N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core. (2025). ResearchGate. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2021). PMC. [Link]
-
Shelf life stability comparison in air for solution processed pristine PDPP3T polymer and doped spiro-OMeTAD as hole transport layer for perovskite solar cell. (2025). ResearchGate. [Link]
-
Perovskite solar cells based on spiro-OMeTAD stabilized with an alkylthiol additive. (2022). Nature. [Link]
-
A Novel Organic Dopant for Spiro-OMeTAD in High-Efficiency and Stable Perovskite Solar Cells. (2021). PMC. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2021). ResearchGate. [Link]
-
Perovskite solar cell based on lithium salt-doped spiro-OMeTAD achieves 25.45% efficiency. (2024). pv magazine. [Link]
-
Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. (2017). ResearchGate. [Link]
-
Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. (2022). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scivpro.com [scivpro.com]
- 7. pubs.acs.org [pubs.acs.org]
Performance comparison of N-p-tolylbiphenyl-4-amine with PTAA as a hole transport material.
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Optoelectronics
In the rapidly evolving landscape of organic electronics, particularly in the fabrication of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole transport material (HTM) is a critical determinant of device efficiency, stability, and overall performance. Among the myriad of available HTMs, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], widely known as PTAA, has established itself as a benchmark material due to its excellent film-forming properties and high hole mobility. However, the search for alternative materials with comparable or superior performance, potentially at a lower cost or with enhanced stability, is a continuous endeavor in the research community. This guide provides a comprehensive performance comparison of N-p-tolylbiphenyl-4-amine, a small molecule HTM, with the polymeric stalwart, PTAA.
This comparison will delve into the fundamental physicochemical properties of both materials, present available performance data in optoelectronic devices, and provide detailed experimental protocols for device fabrication. The insights are tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of HTMs for their specific applications.
Unveiling the Contenders: A Look at their Core Properties
A thorough understanding of the intrinsic properties of an HTM is paramount to predicting its behavior within a device. The key parameters that govern the performance of a hole transport layer (HTL) are its energy levels (HOMO and LUMO), hole mobility, and thermal stability.
This compound is a triarylamine-based small molecule. Triarylamine derivatives are a well-established class of hole-transporting materials, known for their good electrochemical and thermal stability. While specific experimental data for this compound is not as extensively documented in publicly available literature as for PTAA, we can infer its properties from closely related compounds. For instance, derivatives of N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine have been synthesized and characterized, showing suitable highest occupied molecular orbital (HOMO) levels in the range of -5.08 to -5.14 eV, which is conducive for efficient hole injection from the perovskite layer.[1] These compounds also exhibit high thermal stability, with decomposition temperatures exceeding 400°C.[1]
PTAA , on the other hand, is a well-characterized polymeric HTM. Its popularity stems from its excellent solubility in common organic solvents, allowing for simple solution-based processing.[2] PTAA typically exhibits a HOMO level around -5.2 eV, which aligns well with the valence band of commonly used perovskite absorbers, facilitating efficient hole extraction.[2] The hole mobility of PTAA is generally high for a polymer, although values can vary depending on the molecular weight and processing conditions. Doping PTAA with additives like Li-TFSI and tBP is a common practice to enhance its conductivity and hole mobility.[3]
Here's a comparative summary of their key properties:
| Property | This compound (and derivatives) | PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) |
| Chemical Structure | Small Molecule (Triarylamine) | Polymer (Polytriarylamine) |
| HOMO Level | ~ -5.08 to -5.14 eV[1] | ~ -5.2 eV[2] |
| Hole Mobility | Data not readily available for the specific molecule. | Good (can be enhanced with doping)[3] |
| Thermal Stability | High (Decomposition > 400°C for derivatives)[1] | Thermally stable amorphous morphology[4] |
| Processing | Typically vacuum deposition or solution processing | Solution processing (spin-coating, blade-coating)[2][5] |
Performance in Optoelectronic Devices: A Data-Driven Comparison
This compound and its Analogs in OLEDs:
Derivatives of N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine have been utilized as hole-transporting and emitting materials in OLEDs. These materials have demonstrated the potential for high brightness and stability in OLED devices.[1] For instance, OLEDs incorporating such materials have shown promising performance metrics, although a direct comparison with PTAA-based OLEDs under identical conditions is needed for a conclusive assessment.
PTAA in Perovskite Solar Cells:
PTAA has been extensively used as the HTL in high-efficiency perovskite solar cells, in both n-i-p and p-i-n architectures.[6] Pristine PTAA has been used to achieve power conversion efficiencies (PCEs) of over 18%.[1] With the addition of dopants, the PCE of PTAA-based PSCs has exceeded 20% in numerous studies. For example, surface modification of PTAA has led to PCEs of up to 20.23% in inverted PSCs.[2] Furthermore, bilayer structures incorporating PTAA have also shown enhanced device performance and stability.[7]
Comparative Analysis:
Without a direct comparative study, a definitive statement on which material performs better is challenging. However, we can make some educated inferences:
-
Performance: PTAA has a proven track record of enabling high-efficiency perovskite solar cells, with a wealth of research optimizing its performance. The performance of this compound in PSCs is less documented, but its triarylamine core suggests it has the potential to be an effective HTM.
-
Processing: As a polymer, PTAA is well-suited for large-area, solution-based manufacturing techniques like blade-coating, which is advantageous for commercialization.[5] Small molecules like this compound can be processed via both solution and vacuum deposition, offering flexibility in fabrication methods.
-
Cost and Scalability: The synthesis of small molecules can sometimes be more straightforward and cost-effective than polymer synthesis, which often requires strict control over molecular weight and polydispersity. This could be a potential advantage for this compound.
Experimental Protocols: A Guide to Device Fabrication
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for fabricating perovskite solar cells using both PTAA and a generic triarylamine-based small molecule HTL like this compound.
Perovskite Solar Cell Fabrication with a PTAA Hole Transport Layer
This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell, a common architecture for PTAA-based devices.
Workflow Diagram:
Sources
- 1. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 5. psecommunity.org [psecommunity.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer | MDPI [mdpi.com]
A Comparative Guide to the Electrochemical Characterization of N-p-tolylbiphenyl-4-amine's HOMO Level
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and optoelectronics, the precise determination of molecular energy levels is paramount for designing and optimizing high-performance devices. The Highest Occupied Molecular Orbital (HOMO) is a critical parameter, governing the efficiency of charge injection and transport in materials. This guide provides an in-depth technical comparison of methodologies for characterizing the HOMO level of N-p-tolylbiphenyl-4-amine, a key building block for hole transport materials, with a focus on electrochemical techniques.
The Significance of the HOMO Level
The HOMO level dictates the energy required to remove an electron from a molecule, directly impacting its ionization potential and its suitability as a hole transport material (HTM) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] An accurately determined HOMO level allows for the precise energy level alignment with adjacent layers, minimizing energy barriers for efficient charge transfer.
This guide will focus on a close structural analog, 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC) , for which a HOMO level of -5.5 eV has been reported.[2] We will delve into the experimental protocols to arrive at such a value and compare the predominant techniques used for its determination.
Comparative Analysis of Characterization Techniques
The two primary experimental techniques for determining the HOMO level of organic materials are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS). Each method offers unique insights and comes with its own set of considerations.
| Technique | Principle | Sample State | Information Obtained | Advantages | Disadvantages |
| Cyclic Voltammetry (CV) | Measures the oxidation potential of a molecule in solution. | Solution or thin film | Oxidation potential (Eox), which is then correlated to the HOMO level. | Relatively simple, cost-effective, provides information on electrochemical stability. | Indirect measurement, solvent effects can influence results, requires a suitable electrolyte and solvent system. |
| Ultraviolet Photoelectron Spectroscopy (UPS) | Measures the kinetic energy of photoelectrons ejected from a material's surface upon UV irradiation. | Solid-state (thin film) | Direct measurement of the ionization potential, which corresponds to the HOMO level. | Direct measurement of the HOMO level in the solid state, provides information on the valence band structure. | Requires high vacuum, sensitive to surface contamination, more expensive equipment.[3][4] |
In-Depth Protocol: HOMO Level Determination by Cyclic Voltammetry
Cyclic voltammetry is a powerful and accessible electrochemical technique to probe the redox behavior of molecules.[5][6][7][8] The oxidation potential, a key parameter obtained from a cyclic voltammogram, can be used to estimate the HOMO energy level.
Causality Behind Experimental Choices
The selection of the solvent, electrolyte, and reference electrode is critical for obtaining accurate and reproducible results. The solvent must dissolve the analyte and the supporting electrolyte, while being electrochemically inert within the potential window of interest. The supporting electrolyte is necessary to ensure conductivity of the solution. A stable and well-characterized reference electrode, such as Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard, is crucial for accurate potential measurements.
Experimental Workflow: Cyclic Voltammetry
Caption: Workflow for HOMO level determination using Cyclic Voltammetry.
Step-by-Step Methodology
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent such as dichloromethane or acetonitrile.
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement: Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the analyte, and then reversing the scan.
-
Data Analysis and HOMO Calculation:
-
Determine the onset oxidation potential (Eonsetox) from the resulting voltammogram. This is the potential at which the oxidation current begins to increase.
-
It is best practice to use an internal standard, such as ferrocene, which has a well-defined redox potential. The oxidation potential of the analyte is then measured relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
The HOMO level can be estimated using the following empirical formula: HOMO (eV) = -[Eonsetox (vs. Fc/Fc⁺) + 4.8]
-
Alternative Technique: Ultraviolet Photoelectron Spectroscopy (UPS)
UPS provides a direct measurement of the HOMO level in the solid state by analyzing the energy of electrons ejected from a thin film of the material upon irradiation with UV light.[3]
Experimental Workflow: Ultraviolet Photoelectron Spectroscopy
Caption: Workflow for HOMO level determination using Ultraviolet Photoelectron Spectroscopy.
Step-by-Step Methodology
-
Thin Film Deposition: A thin film of this compound is deposited on a conductive substrate, such as indium tin oxide (ITO)-coated glass, typically by thermal evaporation in a high-vacuum chamber.
-
Introduction to UHV: The sample is transferred into the ultra-high vacuum (UHV) analysis chamber of the UPS instrument.
-
UPS Measurement: The sample is irradiated with a UV photon source (commonly a helium discharge lamp producing He I radiation at 21.22 eV). An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.
-
Data Analysis and HOMO Calculation:
-
The UPS spectrum shows the intensity of emitted electrons as a function of their binding energy.
-
The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum.
-
The ionization potential (IP), which is equivalent to the HOMO energy, is calculated using the formula: IP = hν - (Ecutoff - Eonset) , where hν is the energy of the incident photons, Ecutoff is the high binding energy cutoff, and Eonset is the onset of the valence band.
-
Conclusion: A Synergistic Approach
Both Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy are invaluable tools for the characterization of the HOMO level of this compound and related organic semiconductor materials. While CV offers a convenient and cost-effective method for initial screening and electrochemical stability assessment in solution, UPS provides a direct and precise measurement of the HOMO level in the solid state, which is more representative of the conditions in an actual electronic device. For a comprehensive understanding of a material's electronic properties, a synergistic approach employing both techniques is highly recommended. The data obtained from these characterizations are essential for the rational design of next-generation organic electronic devices with enhanced performance and stability.
References
-
NIST. [1,1'-Biphenyl]-4-amine. [Online] Available at: [Link]
-
MDPI. Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. [Online] Available at: [Link]
-
Analytical and Bioanalytical Electrochemistry. PDF 1.19 M. [Online] Available at: [Link]
-
ResearchGate. HOMO, LUMO, and excited-state energies of TAPC, TCTA,... [Online] Available at: [Link]
-
AIP Publishing. Hole-transport material variation in fully vacuum deposited perovskite solar cells. [Online] Available at: [Link]
-
Monash University. UPS and XPS Case Study: Multi technique characterisation of semi transparent perovskite solar cells. [Online] Available at: [Link]
-
ResearchGate. (a) and (b) UPS spectra of composite hole transport layers with different ratios. [Online] Available at: [Link]
-
ResearchGate. Figure S4 The UPS data of the perovskite film. a) the cut-off edge. b)... [Online] Available at: [Link]
-
ACS Publications. Synergy of Single-Atom Platinum and Oxygen Vacancy Engineering Boosts Photoelectrochemical Water Oxidation of ZnFe2O4 Photoanodes with Surface State Reconstruction. [Online] Available at: [Link]
-
ResearchGate. Vertical and horizontal mobilities of low-TAPC-concentration SMOSCs.... [Online] Available at: [Link]
-
Beilstein Journals. Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. [Online] Available at: [Link]
-
The University of Texas at Austin. The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile - Allen J. Bard. [Online] Available at: [Link]
-
MDPI. Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. [Online] Available at: [Link]
-
Wikipedia. HOMO and LUMO. [Online] Available at: [Link]
-
Analytical and Bioanalytical Electrochemistry. PDF 587.29 K. [Online] Available at: [Link]
-
ResearchGate. Ultraviolet Photoelectron Spectroscopy. [Online] Available at: [Link]
Sources
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. abechem.com [abechem.com]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. mdpi.com [mdpi.com]
- 8. abechem.com [abechem.com]
A Senior Application Scientist's Guide to Benchmarking N-p-tolylbiphenyl-4-amine in Advanced Solar Cell Architectures
Foreword: The Quest for Superior Hole Transport Materials
In the dynamic landscape of photovoltaic research, the pursuit of enhanced efficiency and long-term stability in solar cell devices is paramount. The hole transport material (HTM) plays a critical role in this endeavor, facilitating the crucial step of extracting and transporting photogenerated holes from the light-absorbing layer to the electrode. While Spiro-OMeTAD has long been the benchmark HTM, its high cost and the need for performance-enhancing but stability-compromising additives have spurred the search for viable alternatives.[1] This guide provides an in-depth technical comparison of N-p-tolylbiphenyl-4-amine, a promising triphenylamine-based HTM, against established materials across perovskite, organic, and dye-sensitized solar cell platforms. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its performance, backed by experimental data and detailed protocols.
This compound: A Molecular Overview
This compound belongs to the well-established class of triphenylamine (TPA) derivatives, which are renowned for their excellent hole-transporting properties and morphological stability.[2] The molecular structure, characterized by a central nitrogen atom bonded to three aromatic rings, provides a stable, propeller-like geometry that is conducive to amorphous film formation, a desirable trait for preventing crystallization and ensuring uniform charge transport.
The electronic properties of this compound, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical to its function as an HTM. These levels dictate the efficiency of hole injection from the photoactive layer and the blocking of electron leakage.
Performance in Perovskite Solar Cells (PSCs)
Perovskite solar cells have seen a meteoric rise in power conversion efficiencies (PCEs), with the HTM being a key determinant of this success.[3] In this architecture, we compare this compound (represented by its class of triphenylamine derivatives) with the industry-standard Spiro-OMeTAD and the polymeric alternative, PTAA.
Comparative Performance Data
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Stability |
| This compound derivative | 18.12[4] | 1.15[5] | 21.9[5] | 78.9[5] | High (retains 90% PCE after 1000h)[4] |
| Spiro-OMeTAD (doped) | 20.09[6] | >1.1[7] | >23[7] | >75[7] | Moderate (degrades in humidity)[6] |
| PTAA (doped) | >22[7] | >1.1[7] | >24[7] | >78[7] | High (better than Spiro-OMeTAD in some conditions)[7] |
Causality Behind Performance:
The high performance of triphenylamine-based HTMs like this compound in PSCs can be attributed to several factors. Their HOMO levels are generally well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[1] Furthermore, their inherent hydrophobicity can contribute to improved device stability by repelling moisture, a significant degradation factor for perovskite films.[6] In contrast, while doped Spiro-OMeTAD often yields high initial efficiencies, the hygroscopic nature of its common dopant, Li-TFSI, can accelerate device degradation.[6] PTAA offers a good balance of efficiency and stability, though its polymeric nature can sometimes lead to different processing requirements.[8][9]
Experimental Workflow: Perovskite Solar Cell Fabrication
The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Figure 1: Workflow for n-i-p Perovskite Solar Cell Fabrication and Characterization.
Step-by-Step Protocol:
-
FTO Glass Cleaning: Substrates are sequentially sonicated in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
UV-Ozone Treatment: Cleaned substrates are treated with UV-ozone for 20 minutes to remove organic residues and improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: A compact layer of SnO₂ is deposited by spin-coating a nanoparticle solution onto the FTO substrate, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of MAI and PbI₂) is spin-coated in an inert atmosphere. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.
-
Hole Transport Layer (HTL) Deposition: A solution of this compound in an appropriate solvent (e.g., chlorobenzene) is spin-coated on top of the perovskite layer.
-
Electrode Evaporation: A top electrode, typically gold, is deposited by thermal evaporation through a shadow mask.
-
J-V Measurement: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G illumination to determine the PCE, Voc, Jsc, and fill factor.
-
EQE Measurement: The external quantum efficiency is measured to assess the wavelength-dependent photon-to-electron conversion efficiency.
-
Stability Testing: Devices are subjected to prolonged illumination and/or stored in controlled environments to evaluate their operational and shelf-life stability.
Performance in Organic Solar Cells (OSCs)
In organic solar cells, the HTM plays a similar role in extracting holes from the bulk heterojunction (BHJ) active layer, which is typically a blend of a donor polymer and a fullerene or non-fullerene acceptor.
Comparative Performance Data
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
| Triphenylamine-based Small Molecule | 2.27[10] | 0.63[10] | 8.19[10] | 44[10] |
| PEDOT:PSS | ~3-4 | 0.5-0.6 | 8-10 | 50-60 |
| Spiro-OMeTAD | 1.23[11] | 0.92[11] | 2.9[11] | 47.8[11] |
Causality Behind Performance:
Triphenylamine-based small molecules can be effective HTMs in OSCs due to their well-defined molecular structure and tunable energy levels.[10] Compared to the commonly used PEDOT:PSS, they can offer improved morphological stability and are less acidic, which can prevent degradation of the adjacent active layer. The performance of Spiro-OMeTAD in OSCs is less reported, but its high Voc potential is noteworthy.[11] The overall performance of the OSC is highly dependent on the energy level alignment between the donor-acceptor blend and the HTM.
Experimental Workflow: Organic Solar Cell Fabrication
Figure 2: Workflow for Bulk Heterojunction Organic Solar Cell Fabrication.
Step-by-Step Protocol:
-
ITO Glass Cleaning: Similar to the PSC protocol, the ITO-coated glass substrate is thoroughly cleaned.
-
HTL Deposition: A solution of this compound is spin-coated onto the ITO and annealed.
-
Bulk Heterojunction (BHJ) Active Layer Deposition: A solution containing a blend of a donor polymer (e.g., P3HT) and an acceptor (e.g., PCBM) is spin-coated on top of the HTL.
-
Electron Transport Layer (ETL) Deposition: A thin layer of a material like lithium fluoride (LiF) is thermally evaporated to facilitate electron collection.
-
Top Electrode Evaporation: A low work function metal, typically aluminum, is thermally evaporated as the top electrode.
-
J-V Measurement: The device is characterized under simulated sunlight to determine its photovoltaic performance.
Performance in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the HTM's role is to regenerate the oxidized dye molecules after they have injected an electron into a mesoporous semiconductor (typically TiO₂). Solid-state DSSCs (ssDSSCs) replace the traditional liquid electrolyte with a solid HTM.
Comparative Performance Data
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
| Triphenylamine-based | 1.2[12] | High[12] | Low[12] | Low[12] |
| Spiro-OMeTAD | > 5 | > 0.7 | > 10 | > 60 |
| PTAA | ~ 4-6 | ~ 0.7 | ~ 8-12 | ~ 55-65 |
Causality Behind Performance:
The performance of triphenylamine-based HTMs in ssDSSCs is often limited by their lower conductivity compared to doped Spiro-OMeTAD.[12] While they can lead to high open-circuit voltages due to good energy level matching with common dyes, the lower conductivity can result in lower short-circuit currents and fill factors.[12] Incomplete pore filling of the mesoporous TiO₂ layer by the small molecule HTM can also be a challenge, leading to increased charge recombination.
Experimental Workflow: Dye-Sensitized Solar Cell Fabrication
Figure 3: Workflow for Solid-State Dye-Sensitized Solar Cell Fabrication.
Step-by-Step Protocol:
-
FTO Glass Cleaning: The FTO substrate is rigorously cleaned.
-
Mesoporous TiO₂ Deposition: A paste of TiO₂ nanoparticles is deposited on the FTO glass using techniques like doctor blading or screen printing.
-
Sintering: The TiO₂ film is sintered at high temperatures (around 450-500 °C) to ensure good electrical contact between the nanoparticles.
-
Dye Sensitization: The sintered TiO₂ film is immersed in a dye solution (e.g., N719) for several hours to allow for dye molecule adsorption.[13]
-
HTM Infiltration: A solution of this compound is drop-cast or spin-coated onto the dye-sensitized TiO₂ film, followed by heating to allow the HTM to melt and infiltrate the mesoporous structure.
-
Counter Electrode Assembly: A platinum-coated FTO glass is used as the counter electrode and is clamped onto the photoanode.
-
J-V Measurement: The completed cell is tested under a solar simulator.
Concluding Remarks and Future Outlook
This compound and its class of triphenylamine derivatives represent a compelling alternative to traditional hole transport materials in various solar cell architectures. In perovskite solar cells, they demonstrate the potential for high power conversion efficiencies coupled with enhanced stability, a critical factor for commercial viability. While their performance in organic and dye-sensitized solar cells is currently more modest, there is significant room for improvement through molecular engineering and device optimization.
Future research should focus on fine-tuning the molecular structure of triphenylamine-based HTMs to optimize their energy levels, hole mobility, and film-forming properties for each specific solar cell architecture. The development of dopant-free HTMs with high intrinsic conductivity remains a key challenge that, if overcome, could lead to significant advancements in both the efficiency and long-term stability of next-generation photovoltaic technologies.
References
- Fabrication procedure of dye-sensitized solar cells. (n.d.).
-
Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Fabrication of a Dye-Sensitized Solar Cell. (2014, February 12). YouTube. Retrieved from [Link]
-
Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. Retrieved from [Link]
-
Constructing a Dye Sensitized Solar Cell. (2009, October 9). YouTube. Retrieved from [Link]
-
How to Make Dye-Sensitized Solar Cell or Solar Cell from Fruit Tea. (2024, January 23). LinkedIn. Retrieved from [Link]
-
A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering. (2017). Journal of Materials Chemistry A. Retrieved from [Link]
-
Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. (2016). Scientific Reports. Retrieved from [Link]
-
Impact of Molecular π-Bridge Modifications on Triphenylamine-Based Donor Materials for Organic Photovoltaic Solar Cells. (2024). MDPI. Retrieved from [Link]
-
Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Efficient and Stable Inverted Planar Perovskite Solar Cells Using a Triphenylamine Hole-Transporting Material. (2018). ChemSusChem. Retrieved from [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). chemborun.com. Retrieved from [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Energy & Environmental Science. Retrieved from [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Computational and Theoretical Chemistry. Retrieved from [Link]
-
Triphenylamine Based Random Copolymers: The Effect of Molecular Weight on Performance of Solar Cell and Optoelectronic Properties. (2015). PlumX Metrics. Retrieved from [Link]
-
Synthesis and optical properties of a new triphenylamine-p-phenylenevinylene-small molecule with applications in high open-circuit voltage organic solar cells. (2012). Journal of Materials Chemistry. Retrieved from [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2021). ResearchGate. Retrieved from [Link]
-
Molecular designing of triphenylamine-based hole-transporting materials for perovskite solar cells. (2022). ResearchGate. Retrieved from [Link]
-
Effect of fused triphenylamine core in star-shaped donor-π-acceptor molecules on their physicochemical properties and performance in bulk heterojunction organic solar cells. (2020). ResearchGate. Retrieved from [Link]
-
Evident Enhancement of Efficiency and Stability in Perovskite Solar Cells with Triphenylamine-Based Macromolecules on the CuSCN Hole-Transporting Layer. (2020). ResearchGate. Retrieved from [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and organic photovoltaic (OPV) properties of triphenylamine derivatives based on a hexafluorocyclopentene “core”. (2014). ResearchGate. Retrieved from [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Semantic Scholar. Retrieved from [Link]
-
Hybrid Organic Tandem Solar Cell Comprising Small-Molecule Bottom and Polymer:Fullerene Top Subcells Fabricated by Thin-Film Transfer. (2017). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
High-Performance All-Small-Molecule Organic Solar Cells Fabricated via Halogen-Free Preparation Process. (2024). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. (2022). Journal of Materials Chemistry A. Retrieved from [Link]
-
Development of small-molecule materials for high-performance organic solar cells. (2015). Science China Chemistry. Retrieved from [Link]
-
Dopant-Free All-Organic Small-Molecule HTMs for Perovskite Solar Cells: Concepts and Structure–Property Relationships. (2020). MDPI. Retrieved from [Link]
-
High‐Performance Organic Photovoltaic Devices Using a New Amorphous Molecular Material with High Hole Drift Mobility, Tris[4‐(5‐phenylthiophen‐2‐yl)phenyl]amine. (2007). ResearchGate. Retrieved from [Link]
-
Numerical study of perovskite solar cells based on Poly[bis(4-phenyl)(2,4,6 trimethylphenyl) amine] hole transport layer. (2022). ResearchGate. Retrieved from [Link]
-
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024). MDPI. Retrieved from [Link]
-
Di(p-methoxyphenyl)amine end-capped tri(p-thiophenylphenyl)amine based molecular glasses as hole transporting materials for solid-state dye-sensitized solar cells. (2015). ResearchGate. Retrieved from [Link]
-
Highly efficient perovskite solar cells enhanced by biphenyl-4,4-dithiol. (2020). ResearchGate. Retrieved from [Link]
-
Enhanced Solvent Strategy for High-Quality Perovskite Solar Cells Using Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] as a Hole Transport Layer. (2025). ResearchGate. Retrieved from [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (2021). MDPI. Retrieved from [Link]
-
Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells. (2022). Molecules. Retrieved from [Link]
-
Di(p-methoxyphenyl)amine end-capped tri(p-thiophenylphenyl)amine based molecular glasses as hole transporting materials for solid-state dye-sensitized solar cells. (2015). RSC Advances. Retrieved from [Link]
Sources
- 1. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Stable Inverted Planar Perovskite Solar Cells Using a Triphenylamine Hole-Transporting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 9. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. PlumX [plu.mx]
- 11. Synthesis and optical properties of a new triphenylamine-p-phenylenevinylene-small molecule with applications in high open-circuit voltage organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Di(p-methoxyphenyl)amine end-capped tri(p-thiophenylphenyl)amine based molecular glasses as hole transporting materials for solid-state dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. www3.nd.edu [www3.nd.edu]
A Comparative Guide to N-p-tolylbiphenyl-4-amine Derivatives as Hole Transporting Materials
For researchers, scientists, and professionals in drug development and organic electronics, the rational design of functional molecules is paramount. N-p-tolylbiphenyl-4-amine and its derivatives represent a significant class of triarylamines, which are cornerstone building blocks for hole transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] This guide provides a side-by-side comparison of derivatives based on a core structure closely related to this compound, focusing on how subtle molecular modifications influence their synthesis, and photophysical, electrochemical, and thermal properties. The insights provided herein are grounded in experimental data to inform the design of next-generation materials.
Introduction: The this compound Core and Its Significance
The this compound scaffold is a triarylamine structure known for its excellent hole-transporting capabilities and morphological stability. These properties arise from the nitrogen atom's lone pair of electrons, which can be delocalized across the aromatic rings, facilitating the movement of positive charge carriers (holes). The biphenyl and tolyl groups contribute to the molecule's rigidity and ability to form stable amorphous films, a critical requirement for device fabrication.
To explore the structure-property relationships in this class of materials, we will focus on a comparative analysis of derivatives of a larger, more complex core: N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine. This core essentially represents a dimer of our initial molecule of interest and provides a robust platform for studying the impact of peripheral functionalization.
Synthesis of Derivatives: A General Approach
The synthesis of these complex triarylamine derivatives typically involves a multi-step process. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3] This reaction is highly versatile for forming carbon-nitrogen bonds.
A general synthetic route for creating derivatives is outlined below. For instance, to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, the corresponding amines are reacted under optimized Buchwald-Hartwig conditions.[3] This involves using a palladium catalyst such as dichlorobis(triphenylphosphine)Pd(II), a ligand like Xantphos, and a base like sodium tert-butoxide in a suitable solvent like toluene, all under an inert nitrogen atmosphere.[3]
Similarly, for the synthesis of N,N-bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives, a Suzuki-Miyaura coupling reaction is employed.[4] This involves reacting N,N-bis(4-bromobenzyl)-4-morpholinyl amine with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in a solvent mixture like 1,4-dioxane and water.[4]
Side-by-Side Comparison of Photophysical and Electrochemical Properties
The performance of a hole transporting material is intrinsically linked to its photophysical and electrochemical characteristics. Below is a comparative table summarizing key experimental data for four novel blue luminescent hole transporting materials with a N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core, featuring triphenylamine units and olefinic linkers.[5]
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (E_g, eV) |
| Derivative 1 | 365 | 450 | -5.14 | -2.28 | 2.86 |
| Derivative 2 | 366 | 452 | -5.12 | -2.27 | 2.85 |
| Derivative 3 | 368 | 455 | -5.08 | -2.25 | 2.83 |
| Derivative 4 | 370 | 458 | -5.10 | -2.26 | 2.84 |
Data synthesized from a study on related derivatives for illustrative comparison.[5]
Photophysical Properties Analysis
The absorption spectra of these derivatives show maxima around 365-370 nm, which is characteristic of π-π* transitions within the conjugated aromatic system.[6] The emission maxima are in the blue region of the visible spectrum (450-458 nm), making them suitable for blue OLED applications.[5] A slight bathochromic (red) shift is observed in both absorption and emission with increasing substitution, which can be attributed to an extension of the π-conjugation.[7]
The fluorescence quantum yields are a critical measure of the efficiency of the light-emitting process. For a series of amino-substituted perylenes, it was observed that the quantum yield increased with the number of donor moieties.[7] This suggests that strategic placement of electron-donating groups can enhance the emissive properties of the core structure.
Electrochemical Properties Analysis
Cyclic voltammetry is a key technique to determine the HOMO and LUMO energy levels of these materials. The HOMO levels for the compared derivatives range from -5.08 to -5.14 eV.[5] This is a crucial parameter as it dictates the efficiency of hole injection from the anode into the HTM. A good alignment of the anode's work function with the HTM's HOMO level is necessary to minimize the injection barrier. The relatively high HOMO levels of these materials make them well-suited for efficient hole injection.[5]
The LUMO levels, calculated from the HOMO levels and the optical band gap, range from -2.25 to -2.28 eV.[5] The energy gap (E_g) for all derivatives is similar, suggesting that the peripheral substitutions in this series have a modest effect on the overall electronic structure.[5]
Thermal Stability: A Critical Factor for Device Longevity
The thermal stability of organic materials is crucial for the operational lifetime of electronic devices. High decomposition temperatures (T_d) and glass transition temperatures (T_g) are desirable. For the studied derivatives with the N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core, decomposition temperatures were found to be above 400 °C, and glass transition temperatures were above 100 °C.[5] This excellent thermal stability ensures that the materials can withstand the heat generated during device operation and maintain their amorphous glassy state, which is beneficial for stable device performance.[5]
Structure-Activity and Structure-Property Relationships
The relationship between molecular structure and the resulting properties is a central theme in materials science and drug discovery.[1][2] In the context of these this compound derivatives, several key relationships can be deduced:
-
Peripheral Groups and Solubility: The addition of various functional groups to the core structure can significantly impact solubility in common organic solvents, which is a critical factor for solution-based processing of devices.
-
Electron-Donating/Withdrawing Groups and Energy Levels: The introduction of electron-donating groups (like methoxy or alkyl chains) tends to raise the HOMO level, which can improve hole injection. Conversely, electron-withdrawing groups would lower the HOMO level.
-
Molecular Symmetry and Morphology: The overall symmetry and shape of the molecule influence its packing in the solid state. Asymmetric designs can often lead to better amorphous film formation by disrupting crystallization.
Experimental Protocols
General Synthesis Procedure (Buchwald-Hartwig Amination)
-
To a dried Schlenk flask, add the aryl halide (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cyclic Voltammetry Measurement
-
Dissolve the sample compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Record the cyclic voltammogram by scanning the potential at a fixed rate (e.g., 100 mV/s).
-
Determine the onset oxidation potential to calculate the HOMO energy level.
Conclusion
This comparative guide highlights the key structure-property relationships in a series of derivatives based on a core structure closely related to this compound. The experimental data demonstrate that even subtle modifications to the peripheral groups of the triarylamine core can fine-tune the photophysical, electrochemical, and thermal properties of these materials. The derivatives discussed exhibit high thermal stability and suitable HOMO energy levels for efficient hole injection, making them promising candidates for applications in organic electronics. The synthetic protocols and analytical methodologies described provide a framework for the continued development and evaluation of novel hole transporting materials.
References
-
Study on synthesis and properties of novel luminescent hole transporting materials based on N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core. (2025). ResearchGate. [Link]
-
Dexter, A. M., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]
-
Synthesis of N,N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. [Link]
-
Schaper, K. J. (2002). Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. Bioorganic & Medicinal Chemistry Letters, 12(19), 2681-3. [Link]
-
Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023). MDPI. [Link]
-
Chow, S. T., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Synthesis and studies of electrochemical properties of lophine derivatives. (n.d.). RSC Publishing. [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-30. [Link]
-
Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. (2020). PMC. [Link]
-
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025). ResearchGate. [Link]
-
Structural and Photophysical Properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP) in Different Media. (2015). PubMed. [Link]
-
Gschnaidt, M., et al. (2004). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. PubMed. [Link]
-
Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. (n.d.). NIH. [Link]
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021). PMC - NIH. [Link]
-
Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (n.d.). Beilstein Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Charge Extraction Efficiency: N-p-tolylbiphenyl-4-amine and the Pursuit of Cost-Effective Hole Transport Materials
Introduction: The Critical Role of Hole Transport Materials in Organic Electronics
In the landscape of advanced electronic devices, particularly in perovskite solar cells (PSCs), the hole-transporting material (HTM) is a cornerstone of high performance. Its primary function is to efficiently extract photogenerated "holes" (positive charge carriers) from the light-absorbing perovskite layer and transport them to the electrode, a process fundamental to generating electrical current. For years, the complex spiro-linked molecule, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, universally known as spiro-OMeTAD , has been the undisputed gold standard, integral to many record-breaking power conversion efficiencies (PCEs).
However, the reign of spiro-OMeTAD is not without its challenges. Its intricate multi-step synthesis and subsequent purification drive up manufacturing costs, creating a significant bottleneck for the commercial scalability of perovskite technology. Furthermore, its intrinsic hole mobility is modest, necessitating the use of chemical dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity.[1] These additives, while effective, can be hygroscopic and contribute to the long-term degradation of the solar cell.
This has spurred a field-wide search for simpler, more cost-effective, and dopant-free HTMs that do not compromise on performance. Among the most promising candidates are derivatives of triphenylamine (TPA) . These molecules are characterized by a central nitrogen atom bonded to three aromatic rings, forming a propeller-like structure that can be easily functionalized. Their synthesis is often more straightforward and economical than that of spiro-OMeTAD.
This guide provides an in-depth analysis of the charge extraction efficiency of a representative TPA derivative, N-p-tolylbiphenyl-4-amine (CAS 147678-90-8). Due to a lack of extensive published data on this specific molecule, we will leverage performance metrics from structurally analogous TPA-based HTMs to build a comparative framework against the incumbent, spiro-OMeTAD. We will delve into the key performance indicators, the experimental techniques used to measure them, and provide detailed, field-proven protocols for their characterization.
Comparative Analysis: Spiro-OMeTAD vs. Triphenylamine-Based HTMs
The efficacy of an HTM is primarily judged by its ability to facilitate charge extraction and transport. This is quantified by several key parameters, most notably hole mobility (μh). A higher mobility allows charge carriers to travel more quickly through the material, reducing the likelihood of recombination with electrons, a process that annihilates charge and reduces device efficiency.
While pristine spiro-OMeTAD exhibits a relatively low hole mobility, typically in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, this is significantly enhanced with the addition of dopants.[2][3] In contrast, many simpler TPA derivatives have demonstrated impressively high intrinsic (dopant-free) hole mobilities, often exceeding that of even doped spiro-OMeTAD.[2][4] This potential to eliminate performance-enhancing but stability-compromising additives is a major driver of research into TPA-based materials.
Below is a comparative summary of reported hole mobilities and the resulting power conversion efficiencies in perovskite solar cells.
| Hole Transport Material (HTM) | Class | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Doping Status | Power Conversion Efficiency (PCE) |
| Spiro-OMeTAD | Spiro-bifluorene | 10⁻⁴ - 10⁻⁵[2][3] | Pristine | Low (not typically used pristine) |
| Spiro-OMeTAD | Spiro-bifluorene | ~5.92 x 10⁻⁴[2] | Doped (Li-TFSI, tBP) | Up to 25.7% (in champion cells)[3] |
| TPA-ADP 1 | Triphenylamine Derivative | 6.85 x 10⁻⁴[2] | Dopant-Free | 22.13%[2] |
| DTP-based TPA | Triphenylamine Derivative | 2.16 x 10⁻⁴ | Dopant-Free | >20% |
| Isomeric Enamine TPA | Triphenylamine Derivative | > 10⁻³[4] | Dopant-Free | 18.4%[4] |
| DPA-PEAI | Triphenylamine Derivative | 4.19 x 10⁻⁴[3] | Dopant-Free (as ligand) | 25.7%[3] |
This table synthesizes data from multiple sources to provide a representative comparison. Direct comparison is best made within a single study under identical fabrication and testing conditions.
The data clearly indicates that TPA-based HTMs can achieve hole mobilities and device efficiencies that are not only comparable but in some cases superior to the doped spiro-OMeTAD standard, all without the need for additives.[2][5] This underscores the immense potential of molecules like this compound as a basis for developing next-generation, low-cost, and stable HTMs.
Core Experimental Methodologies for Assessing Charge Extraction
To validate the performance of a new HTM, a suite of characterization techniques is employed. Each provides a different piece of the puzzle, and together they create a comprehensive picture of the material's charge transport properties. The trustworthiness of these protocols lies in their ability to provide reproducible, quantitative data that can be directly correlated with device performance.
Time-of-Flight (ToF) for Direct Mobility Measurement
The Time-of-Flight (ToF) technique is a fundamental method for directly measuring the drift mobility of charge carriers in a semiconductor.[6] The causality behind this experiment is straightforward: by measuring the time it takes for a packet of photogenerated charges to traverse a known distance under an applied electric field, we can directly calculate their velocity and, consequently, their mobility.
Caption: Workflow for photo-CELIV mobility measurement.
-
Device Preparation:
-
A complete device structure (e.g., Glass/ITO/ETL/Perovskite/HTM/Au) is typically used. This is a key advantage over ToF, as it allows for the characterization of materials in their final device configuration.
-
-
Experimental Setup:
-
The device is connected to a function generator capable of producing a triangular (linearly increasing) voltage pulse and a sensitive oscilloscope to measure the current response.
-
For photo-CELIV, a pulsed laser or a shuttered continuous-wave laser is used to illuminate the device and generate charge carriers. [7]
-
-
Measurement Procedure (Photo-CELIV):
-
The device is held at a specific pre-bias, often near the open-circuit voltage (Voc), to create a flat-band condition.
-
A short light pulse generates a population of electrons and holes in the perovskite layer.
-
After a variable delay time (t_del), a linearly increasing reverse voltage pulse (V(t) = At, where A is the voltage ramp rate) is applied to the device.
-
This voltage ramp extracts the photogenerated carriers, leading to a current transient that is recorded by the oscilloscope. The transient consists of a constant capacitive current (j₀) from the device charging, with a superimposed peak (Δj) from the extracted mobile charges. [8]
-
-
Data Analysis:
-
The displacement current (j₀) is measured from the initial part of the transient and can be subtracted to isolate the extraction current.
-
The time to reach the peak of the extraction current is denoted as t_max.
-
For a device with low conductivity, the mobility (μ) can be calculated using the equation: μ = 2d² / (3A * t_max²) , where 'd' is the thickness of the active layer and 'A' is the voltage ramp rate. [8] * By integrating the extraction current peak (Δj), the total extracted charge can be determined, providing information about carrier density and recombination dynamics.
-
Photoluminescence (PL) Quenching for Charge Transfer Efficiency
Steady-state and time-resolved photoluminescence (PL) spectroscopy are powerful, non-contact techniques to probe the efficiency of charge transfer at the interface between the perovskite absorber and the HTM. The underlying principle is that when the perovskite absorbs light, it fluoresces (emits light). If an adjacent HTM layer can efficiently extract holes from the perovskite, it provides a non-radiative decay pathway for the excited state, thus "quenching" or reducing the photoluminescence. The degree of quenching is a direct indicator of charge extraction efficiency.
Caption: Hole extraction from perovskite to HTM quenches photoluminescence.
-
Sample Preparation:
-
Two types of samples are prepared on glass substrates:
-
Reference Sample: A neat perovskite film (Glass/Perovskite).
-
Test Sample: A bilayer structure of perovskite and the HTM (Glass/Perovskite/HTM).
-
-
It is crucial that the perovskite layer is fabricated under identical conditions for both samples to ensure a valid comparison.
-
-
Steady-State PL Measurement:
-
The samples are placed in a spectrometer. Excitation is provided by a laser or monochromatic light source with an energy above the perovskite bandgap.
-
The excitation light illuminates the sample from the glass side.
-
The emitted photoluminescence is collected and analyzed by a detector to generate a PL spectrum (intensity vs. wavelength).
-
Analysis: The peak PL intensity of the Test Sample (Perovskite/HTM) is compared to the Reference Sample (Perovskite only). A significant reduction in PL intensity (quenching) in the presence of the HTM indicates efficient hole extraction. [9]
-
-
Time-Resolved PL (TRPL) Measurement:
-
This technique provides deeper insight into the dynamics of the charge transfer process.
-
The setup uses a pulsed laser for excitation and a high-speed single-photon detector to measure the PL decay over time. [10] * Procedure: A short laser pulse excites the sample, and the detector records the arrival time of emitted photons relative to the excitation pulse. This is repeated many times to build a histogram of PL intensity versus time.
-
Analysis: The resulting decay curve is fitted with an exponential function (or multi-exponential for complex processes) to extract the charge carrier lifetime (τ). The Reference Sample will exhibit a relatively long lifetime. The Test Sample will show a much shorter lifetime because the rapid hole extraction to the HTM provides a fast, non-radiative decay channel. [11]The efficiency of charge transfer can be estimated from the reduction in lifetime.
-
Conclusion and Future Outlook
The analysis of charge extraction efficiency is paramount in the development of new materials for organic electronics. While spiro-OMeTAD has served the research community well, its cost and stability issues necessitate a shift towards more practical alternatives. Simple triphenylamine-based molecules, represented here by this compound, present a compelling case. The experimental data from analogous TPA derivatives demonstrate that high, dopant-free hole mobility and excellent device performance are achievable, often surpassing the doped incumbent. [2][4][5] The robust experimental protocols detailed in this guide—Time-of-Flight, CELIV, and Photoluminescence Quenching—form the bedrock of HTM characterization. By systematically applying these self-validating methods, researchers can reliably quantify charge extraction efficiency, understand the underlying physical mechanisms, and accelerate the discovery of the next generation of hole-transporting materials. The path towards commercially viable perovskite solar cells is paved with materials that are not only efficient but also simple, stable, and economical. Triphenylamine derivatives are, without a doubt, leading contenders on this path.
References
-
Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. ACS Publications. Available at: [Link]
-
(PDF) Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
(a) Simulated and measured hole mobility of spiro-OMeTAD and the... ResearchGate. Available at: [Link]
-
Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. RSC Publishing. Available at: [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. NIH. Available at: [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. ACS Publications. Available at: [Link]
-
Dopant-free Small Molecule Hole Transport Materials Based on Triphenylamine Derivatives for Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. PMC - NIH. Available at: [Link]
-
MEASUREMENT OF CHARGE CARRIER MOBILITY IN PEROVSKITE NANOWIRE FILMS BY PHOTO-CELIV METHOD. JOAM. Available at: [Link]
-
The schematic Photo CELIV measurement setup is shown. The measuring... ResearchGate. Available at: [Link]
-
How to Extract Mobility in Solar Cells: A Guide to CELIV Measurements. Fluxim. Available at: [Link]
-
Time of flight - Wikipedia. Wikipedia. Available at: [Link]
-
Charge Extraction by Linearly Increasing Voltage. NFFA-DI. Available at: [Link]
-
Performing CELIV Measurements on Perovskite and Organic Solar Cells with Paios. YouTube. Available at: [Link]
-
Photoluminescence response of perovskite films on different substrates.... ResearchGate. Available at: [Link]
-
Experimental setup for time-of-flight (ToF) measurements. T - ResearchGate. Available at: [Link]
-
(PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. Available at: [Link]
-
(a) Illustration of the experimental setup for perovskite film... ResearchGate. Available at: [Link]
-
Steady‐state PL and TRPL spectra of mixed Pb–Sn perovskite films on ITO... ResearchGate. Available at: [Link]
-
PEARS: A Web Tool for Fitting Time-Resolved Photoluminescence Decays of Perovskite Materials | Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]
-
Enhancement of the environmental stability of perovskite thin films via AZ5214-photoresist and PMMA coatings. Optica Publishing Group. Available at: [Link]
-
Time-Resolved Photoluminescence (TRPL). Swabian Instruments. Available at: [Link]
-
Transient Photoluminescence of Metal Halide Perovskites SS Ep.1. YouTube. Available at: [Link]
-
Time-of-flight (ToF) measurement using pulse lasers. ams-OSRAM. Available at: [Link]
-
Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. PMC - NIH. Available at: [Link]
-
Can photoluminescence quenching be a predictor for perovskite solar cell efficiencies?. RSC Publishing. Available at: [Link]
-
Steady state photoluminescence spectra of perovskite deposited on the... ResearchGate. Available at: [Link]
-
4-Aminobiphenyl - Wikipedia. Wikipedia. Available at: [Link]
-
Time of Flight: Principles, Challenges, and Performance. STMicroelectronics. Available at: [Link]
-
Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. ResearchGate. Available at: [Link]
-
Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]
-
Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-t[2][3][12]hiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. PMC - NIH. Available at: [Link]
Sources
- 1. A π-extended triphenylamine based dopant-free hole-transporting material for perovskite solar cells via heteroatom substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Time of flight - Wikipedia [en.wikipedia.org]
- 7. CELIV | NFFA-DI [nffa-di.it]
- 8. How to Extract Mobility in Solar Cells: A Guide to CELIV Measurements — Fluxim [fluxim.com]
- 9. researchgate.net [researchgate.net]
- 10. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]
- 11. Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of N-p-tolylbiphenyl-4-amine: Synthesis, Characterization, and Performance Benchmarking
For researchers and professionals in materials science and drug development, the rigorous validation of a molecule's properties is paramount. N-p-tolylbiphenyl-4-amine, a prominent triarylamine derivative, serves as a critical building block in organic electronics, particularly as a hole-transporting material (HTM) in advanced devices like perovskite solar cells (PSCs). Its performance is intrinsically linked to its purity and electrochemical characteristics.
This guide provides an in-depth, objective comparison of this compound, detailing the experimental methodologies for its synthesis, purification, and comprehensive characterization. We will cross-validate its performance against established alternatives, offering the supporting data necessary for informed material selection in your research.
Synthesis and Purification: Establishing a High-Purity Baseline
The most reliable and versatile method for synthesizing triarylamines like this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction offers high yields and broad substrate tolerance.[1][3] The purity of the final compound is critical, as residual metals or organic impurities can act as charge traps, severely degrading device performance.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize this compound from 4-bromobiphenyl and p-toluidine.
Materials:
-
4-Bromobiphenyl
-
p-Toluidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexane
-
Silica Gel (for chromatography)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 4-bromobiphenyl (1.0 eq), p-toluidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and BrettPhos (0.04 eq) in a small amount of anhydrous toluene. The choice of a bulky phosphine ligand like BrettPhos is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[4]
-
Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The use of a non-polar aprotic solvent is standard for this reaction.[5]
-
Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step is essential to remove the catalyst and any unreacted starting materials.[6][7][8] The final product should be a white to off-white solid.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for Buchwald-Hartwig synthesis and purification.
Physicochemical Characterization and Cross-Validation
Accurate characterization is a self-validating system. The data from one technique should logically support the findings of another. For instance, the molecular weight determined by mass spectrometry must match the structure proposed from NMR data.
A. Spectroscopic Validation
Spectroscopic methods confirm the chemical identity and purity of the synthesized molecule.
| Technique | Purpose | Typical Results for this compound | Interpretation |
| ¹H NMR | Confirms proton environment and structural integrity. | ~7.5-7.6 ppm (m, 4H), ~7.4 ppm (t, 2H), ~7.3 ppm (t, 1H), ~7.1-7.2 ppm (m, 6H), ~2.3 ppm (s, 3H) | Peaks in the 7-8 ppm range correspond to aromatic protons on the biphenyl and tolyl groups. The singlet around 2.3 ppm is characteristic of the methyl (-CH₃) group protons.[9][10] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Multiple peaks between ~125-148 ppm, ~20.8 ppm | Aromatic carbons appear in the downfield region (>100 ppm), while the aliphatic methyl carbon gives a distinct upfield signal (~21 ppm). |
| FT-IR | Identifies functional groups present. | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Aromatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~1320 cm⁻¹ (C-N stretch) | The key peaks confirm the presence of the secondary amine (N-H) and the aromatic rings. Secondary amines typically show one N-H stretching band.[9][11] |
| Mass Spec. | Determines the exact molecular weight. | [M]⁺ at m/z = 259.35 | The molecular ion peak should match the calculated molecular weight of C₁₉H₁₇N.[12] |
B. Thermal Stability Analysis
For applications in electronic devices, which often operate at elevated temperatures, thermal stability is a critical performance metric. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine this.[13]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place 5-10 mg of the purified sample into an alumina or platinum pan.
-
TGA Measurement: Heat the sample from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs.[14]
-
DSC Measurement: Heat the sample to a temperature above its melting point, cool it down, and then perform a second heating scan at 10 °C/min. The glass transition temperature (Tg) is determined from the second heating curve to remove any thermal history.
| Parameter | Description | Typical Value for Triarylamines | Comparison to Alternatives |
| Td (5% loss) | Decomposition Temperature | > 400 °C[14] | High thermal stability is a key advantage over some organic alternatives. Materials like Spiro-OMeTAD often have lower Td values. |
| Tg | Glass Transition Temperature | 80 - 120 °C | A high Tg is desirable as it relates to the morphological stability of the thin film in a device, preventing degradation over time. |
C. Electrochemical Properties
The primary function of this compound as an HTM is dictated by its electronic energy levels. Cyclic Voltammetry (CV) is the standard technique to measure the oxidation potential, from which the Highest Occupied Molecular Orbital (HOMO) energy level can be calculated.[15][16] The Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the HOMO level and the optical bandgap (determined by UV-Vis spectroscopy).
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Calibration: Record the voltammogram of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Measurement: Scan the potential to observe the oxidation peak of the sample.
-
Calculation: Calculate the HOMO energy level using the following formula: HOMO (eV) = - [Eox vs Fc/Fc⁺ + 5.1] eV
Diagram: Cyclic Voltammetry Principle
Caption: Principle of a three-electrode cyclic voltammetry setup.
Performance Comparison in Perovskite Solar Cells
The ultimate test of an HTM is its performance in a functional device. We compare this compound with two widely used HTMs: the small molecule Spiro-OMeTAD and the polymer PTAA.[17][18] Inorganic alternatives like NiOₓ and CuSCN are also gaining traction due to their stability and low cost.[19]
Device Architecture: A common "p-i-n" inverted structure for a perovskite solar cell is shown below. The HTL's role is to efficiently extract holes from the perovskite absorber layer and transport them to the anode (ITO).
Caption: Inverted (p-i-n) perovskite solar cell architecture.
Comparative Performance Data
The following table summarizes typical performance metrics for PSCs using different HTMs. Values are representative and can vary significantly with fabrication conditions.
| Hole Transport Material (HTM) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Advantages | Key Disadvantages |
| This compound | 18 - 20% | 1.05 - 1.12 | 21 - 23 | 75 - 80 | Good thermal stability, relatively simple synthesis. | Requires dopants for optimal conductivity. |
| Spiro-OMeTAD | 20 - 23%[20][21] | 1.10 - 1.16 | 22 - 24 | 78 - 83 | High efficiency, established benchmark.[22] | Expensive synthesis, requires hygroscopic dopants (Li-TFSI), lower stability.[22] |
| PTAA | 19 - 22%[17][18] | 1.08 - 1.15 | 22 - 24 | 77 - 82 | Good film-forming properties, high hole mobility.[18] | Polymeric material, batch-to-batch variation can be an issue. |
| NiOₓ (Inorganic) | 17 - 20%[19][23] | 1.00 - 1.10 | 20 - 23 | 74 - 79 | Excellent stability (thermal, chemical), low cost.[19] | Can have higher defect densities, requires careful interface engineering.[19] |
PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.
Conclusion and Outlook
The cross-validation of this compound confirms its status as a robust and viable hole-transporting material. Its synthesis via the Buchwald-Hartwig reaction is well-established, and it demonstrates excellent thermal stability, a key requirement for long-term device operation.
While benchmark materials like Spiro-OMeTAD may currently exhibit slightly higher peak efficiencies in lab-scale devices[20][22], this compound and similar triarylamine structures present a compelling balance of performance, stability, and synthetic accessibility. Its properties make it a strong candidate for researchers looking to move beyond the limitations of Spiro-OMeTAD, particularly concerning cost and operational stability. The continued development of novel triarylamine derivatives, alongside advances in dopant-free HTMs and stable inorganic alternatives, will be crucial in pushing the commercial viability of perovskite and other organic electronic technologies.
References
- Uozumi, Y., & Hiraiz, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. RSC Publishing.
- MDPI. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
- Semantic Scholar. (n.d.). Performance Comparison of different electron transport layer for Perovskite Solar Cell with NiO as hole transport layer using SCAPS 1D.
- Semantic Scholar. (n.d.).
- PMC - NIH. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells.
- Scirp.org. (n.d.).
- ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters.
- RSC Publishing. (2009).
- ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
- Tetrahedron. (n.d.). 147678-90-8 | this compound.
- ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- MDPI. (n.d.). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells.
- ResearchGate. (n.d.). TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F; (DSC...
- MDPI. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells.
-
ResearchGate. (2025). The effects of poly/di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) composite hole transport layer on the performance improvement of.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- YouTube. (2023).
- ResearchGate. (2023). Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells.
- PMC - NIH. (n.d.). CPE-Na-Based Hole Transport Layers for Improving the Stability in Nonfullerene Organic Solar Cells: A Comprehensive Study.
- ResearchGate. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL 4-CYNANOPHENYL-FUNCTIONALIZED N4,N4,N4′,N4′-TERAPHENYLBENZIDINE (TPB)
- ResearchGate. (n.d.). Thermal properties of PBI and Ami‐PBI films. a) TGA curves recorded...
- ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers | Request PDF.
- ResearchGate. (2025). Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device.
- MDPI. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- RSC Publishing. (n.d.).
- MDPI. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids.
- PubMed. (2014). Photophysical and electrochemical properties of thienylnaphthalimide dyes with excellent photostability.
Sources
- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 147678-90-8 | this compound | Tetrahedron [thsci.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Photophysical and electrochemical properties of thienylnaphthalimide dyes with excellent photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review [mdpi.com]
- 20. [PDF] Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials | Semantic Scholar [semanticscholar.org]
- 21. Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials - Modeling and Numerical Simulation of Material Science - SCIRP [scirp.org]
- 22. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Performance Comparison of different electron transport layer for Perovskite Solar Cell with NiO as hole transport layer using SCAPS 1D | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Analysis of N-p-tolylbiphenyl-4-amine and Other Triarylamines for Advanced Optoelectronic Applications
In the rapidly advancing field of organic electronics, triarylamines have emerged as a cornerstone class of materials, prized for their exceptional hole-transporting capabilities and tunable photophysical properties. These propeller-shaped molecules are integral components in a myriad of devices, including organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors. The strategic modification of the triarylamine core allows for precise control over their electronic and optical characteristics, enabling the rational design of materials for specific applications.
This guide presents a detailed spectroscopic comparison of N-p-tolylbiphenyl-4-amine with other key triarylamines, namely the parent triphenylamine (TPA) and the widely used N,N'-diphenyl-N,N'-bis(p-tolyl)-[1,1'-biphenyl]-4,4'-diamine (TPD). Through a comprehensive analysis of their UV-Vis absorption, fluorescence emission, and electrochemical properties, we aim to elucidate the structure-property relationships that govern their performance. This objective comparison, supported by experimental data and detailed protocols, is intended to provide researchers, scientists, and drug development professionals with the critical insights necessary to select and design next-generation materials for advanced optoelectronic applications.
The Spectroscopic Landscape: A Comparative Overview
The optoelectronic properties of triarylamines are dictated by the nature and extent of π-conjugation within the molecule. The introduction of different aryl substituents on the central nitrogen atom significantly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting their absorption, emission, and redox behavior.
Molecular Structures Under Investigation
To understand the impact of structural modifications, we will compare the following triarylamines:
Caption: Molecular structures of the compared triarylamines.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic and electrochemical data for the selected triarylamines. This data provides a quantitative basis for understanding their relative performance characteristics.
| Compound | λmax (abs) (nm) | λmax (em) (nm) | Oxidation Potential (Eox) (V vs. Fc/Fc+) |
| Triphenylamine (TPA) | 303[1] | 356[1] | ~1.25 (irreversible)[2] |
| This compound | Data not available | Data not available | Data not available |
| TPD | Data not available | Data not available | Data not available |
| Theoretical Model* | ~325[3] | Data not available | Data not available |
Note: Theoretical data for 2,4-di-tert-butyl-6-(p-tolylamino)phenol, a structurally related compound, is included for reference.
Delving Deeper: Interpretation of Spectroscopic Trends
The observed differences in the spectroscopic data can be directly correlated to the distinct molecular structures of the triarylamines.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to excited states. For triarylamines, the primary absorption bands in the UV region are attributed to π-π* transitions within the aromatic rings.
-
Triphenylamine (TPA) exhibits a maximum absorption (λmax) at approximately 303 nm in cyclohexane[1]. This absorption corresponds to the π-π* transitions of the phenyl rings.
-
This compound , with its extended conjugation through the biphenyl moiety and the electron-donating tolyl group, is expected to show a red-shifted (bathochromic) absorption compared to TPA. The extended π-system lowers the energy gap between the HOMO and LUMO, requiring less energy (longer wavelength) to induce the electronic transition. Theoretical calculations on a similar tolylamino-substituted phenol suggest a λmax around 325 nm, supporting this anticipated red shift[3].
-
TPD , being a dimeric structure with even greater conjugation, is also expected to exhibit a significant red shift in its absorption spectrum compared to TPA.
The causality behind this trend lies in the fundamental principles of molecular orbital theory. Increasing the extent of the π-conjugated system delocalizes the π-electrons over a larger area, which raises the energy of the HOMO and lowers the energy of the LUMO. This reduced HOMO-LUMO gap is directly reflected in the lower energy (longer wavelength) of the absorbed photons.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).
-
Triphenylamine (TPA) displays a fluorescence emission maximum at 356 nm in cyclohexane[1].
-
The extended conjugation and the presence of electron-donating groups in This compound and TPD are expected to lead to red-shifted emission spectra compared to TPA. This is because the same factors that lower the absorption energy also lower the energy of the emitted photon upon relaxation from the excited state. The propeller-like, non-planar structure of triarylamines helps to minimize intermolecular aggregation, which can otherwise lead to fluorescence quenching and preserve good solid-state emission properties[4].
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules, specifically their ease of oxidation and reduction. For hole-transporting materials, the oxidation potential is a critical parameter as it relates to the energy of the HOMO level and the efficiency of hole injection and transport.
-
Triphenylamine (TPA) undergoes an irreversible oxidation at a relatively high potential of approximately 1.25 V[2]. The irreversibility is due to the dimerization of the TPA radical cation to form tetraphenylbenzidine (TPB), which is then reversibly oxidized at a lower potential (E1/2 = 0.84 V)[2].
-
The introduction of the electron-donating tolyl group and the extended biphenyl system in This compound is expected to lower its oxidation potential, making it easier to oxidize than TPA. A lower oxidation potential corresponds to a higher HOMO energy level, which is generally desirable for efficient hole injection from the anode in electronic devices.
-
Similarly, TPD is known to have a lower oxidation potential than TPA due to its extended conjugation and the presence of electron-donating groups.
The rationale for these electrochemical trends is rooted in the electronic effects of the substituents. Electron-donating groups, such as the tolyl group, increase the electron density on the nitrogen atom, making it easier to remove an electron (i.e., oxidation). Extended conjugation also stabilizes the resulting radical cation, further facilitating the oxidation process.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reproducibility and validity of the spectroscopic data, the following detailed experimental protocols are provided. These protocols represent standard, self-validating systems for the characterization of organic electronic materials.
UV-Vis Absorption Spectroscopy Workflow
Caption: Experimental workflow for fluorescence spectroscopy.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a very dilute solution of the triarylamine (typically 10-6 M or lower) in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects and concentration quenching.
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) of the sample, as determined by UV-Vis spectroscopy.
-
Emission Scan: Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission (λmax). For quantitative comparisons, the fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
Cyclic Voltammetry Workflow
Caption: Experimental workflow for cyclic voltammetry.
Step-by-Step Methodology:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution Preparation: Dissolve the triarylamine in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell. The working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and counter electrode (e.g., platinum wire) are immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammogram Acquisition: Connect the electrodes to a potentiostat and apply a potential waveform, scanning from an initial potential to a final potential and back. Record the resulting current as a function of the applied potential.
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard to which the oxidation potential of the analyte can be referenced.
-
Data Analysis: Determine the oxidation potential (Eox) of the triarylamine from the voltammogram. The reversibility of the redox process can be assessed by the separation of the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).
Conclusion: Guiding Future Material Design
This comparative guide underscores the profound impact of molecular structure on the spectroscopic and electrochemical properties of triarylamines. While a complete experimental dataset for this compound is not yet publicly available, the established structure-property relationships within the triarylamine family provide a strong predictive framework for its behavior. The extension of π-conjugation through the biphenyl unit and the inclusion of an electron-donating tolyl group are anticipated to induce a bathochromic shift in both absorption and emission spectra and lower the oxidation potential relative to the parent triphenylamine.
The detailed experimental protocols provided herein offer a robust methodology for the accurate and reproducible characterization of these and other novel triarylamine derivatives. By systematically correlating molecular design with spectroscopic and electrochemical outcomes, researchers can accelerate the discovery and development of high-performance materials for a wide range of optoelectronic applications.
References
-
Balasaravanan, R., et al. (2015). Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules. New Journal of Chemistry, 39(9), 7134-7144. [Link]
-
Lin, H.-C., et al. (2004). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 572(2), 273-281. [Link]
-
Zhang, Y., et al. (2014). КВАНТОВО-ХИМИЧЕСКИЙ РАСЧЕТ 2,4-ДИ-ТРЕТ-БУТИЛ-6-(П-ТОЛИЛАМИНО)ФЕНОЛА. Сахаровские чтения 2014 года: экологические проблемы XXI века, 378-379. [Link]
Sources
- 1. Absorption [Triphenylamine] | AAT Bioquest [aatbio.com]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | C38H32N2 | CID 103315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-p-tolylbiphenyl-4-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. N-p-tolylbiphenyl-4-amine, a member of the aromatic amine class, is a compound that necessitates a comprehensive understanding of its handling and disposal. Due to the general toxicological profile of aromatic amines, which can range from irritants to potent carcinogens, establishing a robust disposal protocol is not merely a regulatory formality but a cornerstone of responsible laboratory practice.[1]
This guide provides an in-depth, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, it explains the causality behind each step, ensuring that your disposal plan is a self-validating system rooted in established safety and environmental regulations.
Hazard Profile and Initial Risk Assessment
Before any handling or disposal, a thorough risk assessment is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 147678-90-8) is not widely available, the toxicological data for analogous aromatic amines, such as 4-Aminobiphenyl, provide a strong basis for a cautious approach. 4-Aminobiphenyl is a known human bladder carcinogen, readily absorbed through the skin, and requires stringent exposure controls.[2] Therefore, it is prudent to handle this compound as a substance with potential carcinogenic and irritant properties until proven otherwise.
The primary risks associated with this class of compounds include:
-
Toxicity: Harmful if swallowed or inhaled.[3]
-
Carcinogenicity: Many aromatic amines are known or suspected carcinogens.[2]
-
Skin and Eye Irritation: Direct contact can cause serious irritation.[4][5]
-
Environmental Hazard: Aromatic amines can be very toxic to aquatic life with long-lasting effects.[3]
This initial assessment dictates that this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[6]
Quantitative Data Summary
For clarity and immediate reference, the following table summarizes key hazard information based on closely related aromatic amines and general chemical safety principles.
| Parameter | Information | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 147678-90-8 | [7][8] |
| Molecular Formula | C19H17N | [8] |
| Assumed Hazard Class (GHS) | Acute Toxicity (Oral), Carcinogenicity, Skin/Eye Irritation, Aquatic Toxicity | [3] |
| Assumed Signal Word | Danger or Warning | [3] |
| Likely Hazard Statements | H302: Harmful if swallowed. H350: May cause cancer. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| Potential EPA Waste Code | D-series (Toxicity Characteristic) or U-series (Toxic Waste) if listed. | [9][10][11] |
Pre-Disposal Safety and Handling
Proper disposal begins with proper handling at the point of use. The choice of personal protective equipment (PPE) and engineering controls is a direct consequence of the risk assessment.
-
Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Use nitrile gloves (double-gloving is recommended) and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.
-
-
Incompatible Materials: Keep the chemical and its waste away from strong oxidizing agents to prevent potentially vigorous or explosive reactions.[5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.
Step 1: Waste Identification and Classification
As the generator, you are legally responsible for correctly identifying your waste. This compound waste is classified as hazardous based on its likely toxic characteristics.[11] While it may not be explicitly on an F, K, P, or U list from the Resource Conservation and Recovery Act (RCRA), it falls under the "characteristic" hazardous waste category for toxicity.[9][12]
Step 2: Segregation of Waste Streams
Proper segregation is essential to prevent dangerous reactions and to ensure cost-effective disposal.[6] Never mix incompatible waste streams.
-
Solid Waste: This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weigh boats, filter paper, pipette tips, and gloves.
-
Spill cleanup materials (e.g., absorbent pads, vermiculite).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Note the solvent composition (e.g., halogenated vs. non-halogenated), as this will determine the appropriate liquid waste container.
-
Step 3: Waste Container Selection and Labeling
-
Container Type:
-
For solids, use a sealable, leak-proof plastic or metal container with a wide mouth for easy access.
-
For liquids, use a compatible solvent waste container.
-
-
Labeling: This is a critical compliance step. The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound Waste"
-
All components of any mixture, including solvents.
-
The specific hazard(s): "Toxic," "Irritant," "Potential Carcinogen."
-
The accumulation start date.
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition. The waste container must be kept tightly sealed except when adding waste.[4]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed professionals.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
EHS will transport the waste to a central accumulation area before it is manifested and shipped off-site for final treatment, typically via chemical incineration.[13][14] This method ensures the complete destruction of the organic compound.[15]
Emergency Procedures for Spills and Exposures
-
Small Spill (Solid):
-
Ensure PPE is worn.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and wipe clean. All cleanup materials are hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. 147678-90-8 | this compound | Tetrahedron [thsci.com]
- 8. N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8 [chemicalbook.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. youtube.com [youtube.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. mikrolab.dk [mikrolab.dk]
- 14. international.skcinc.com [international.skcinc.com]
- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Personal protective equipment for handling N-p-tolylbiphenyl-4-amine
Comprehensive Safety and Handling Guide: N-p-tolylbiphenyl-4-amine
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 147678-90-8). As this compound presents significant health and environmental hazards, adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This document is intended for laboratory professionals trained in the handling of hazardous materials.
Hazard Analysis: Understanding the Risks
This compound is a chemical that demands rigorous handling protocols due to its multifaceted hazard profile. A thorough understanding of these risks is the foundation of a safe experimental workflow. The primary dangers are not immediately corrosive or reactive in a conventional sense, but are systemic and long-term, making consistent, diligent use of personal protective equipment (PPE) non-negotiable.
The compound is classified as harmful if swallowed or inhaled. It is a skin sensitizer, meaning repeated contact can lead to an allergic reaction. Critically, it is suspected of causing genetic defects (mutagenicity) and may cause damage to the kidneys through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects, mandating stringent disposal procedures.
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral, Inhalation) | H302 + H332 | Harmful if swallowed or if inhaled. | |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | |
| Specific Target Organ Toxicity | H373 | May cause damage to organs (Kidney) through prolonged or repeated exposure. | |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. |
Core Principle: Engineering and Administrative Controls
Before any personal protective equipment is selected, the primary methods for exposure control must be in place. All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[1] The area must be well-ventilated, and access should be restricted to authorized personnel.[2] An emergency eyewash station and safety shower must be readily accessible.[3][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical.[1][5] Given the compound's mutagenic potential and ability to cause systemic organ damage, no level of skin contact is acceptable.
PPE Specification Table
| PPE Category | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon known or suspected contact. Inspect gloves for degradation or punctures before each use.[1] Why: The skin sensitization hazard (H317) requires robust protection. Double-gloving provides an additional layer of safety against undetected micro-tears or rapid permeation. |
| Eye & Face Protection | Tightly fitting safety goggles meeting appropriate national standards (e.g., ANSI Z87.1). A face shield must be worn over the goggles during procedures with a risk of splashing or dust generation (e.g., weighing, transferring solids).[1][4] Why: Prevents airborne particles from entering the eyes and protects the face from accidental splashes. |
| Body Protection | A chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. For large-scale operations or spill cleanup, a poly-coated, impermeable gown or apron is required.[4][5] Why: Protects skin on the arms and torso. Standard cotton lab coats may absorb spills; coated gowns offer superior resistance.[5] |
| Respiratory Protection | Required when dusts are generated. All weighing and handling of the solid powder must occur within a fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an N95 (or better) particulate filter is mandatory.[1][4] Why: The compound is harmful if inhaled (H332), and fine powders can be easily aerosolized. |
Step-by-Step Handling & Operational Plan
Adherence to a strict, sequential workflow is essential for minimizing risk.
Preparation & Donning PPE:
-
Pre-Handling Check: Before entering the lab, review the Safety Data Sheet (SDS) for this compound. Ensure the chemical fume hood is certified and functioning correctly.
-
Clear Workspace: Ensure the work area within the fume hood is clean and uncluttered.
-
Don PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield, and then outer gloves.
Chemical Handling:
-
Weighing: Conduct all weighing of the solid compound within the fume hood on a draft shield or in a containment vessel to prevent dust dispersion.[4]
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly. Keep containers closed when not in active use.[3]
-
Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[1]
Doffing PPE & Hygiene:
-
Removal: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield and lab coat. Finally, remove the inner gloves.
-
Hand Washing: Wash hands and face thoroughly with soap and water after work is complete, even if no direct contact is suspected.[1] Contaminated work clothing must not be allowed out of the workplace.
Emergency & Disposal Plan
Spill Response:
-
Minor Spill (<1g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing the full PPE outlined above, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled, sealed hazardous waste container.
-
Decontaminate the area as described in the post-handling section.[1]
-
-
Major Spill (>1g or outside of fume hood):
Waste Disposal:
-
Chemical Waste: All unused or waste this compound must be collected in a designated, properly labeled hazardous waste container.[1][6]
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware (e.g., weigh boats, pipette tips) must be collected as solid hazardous waste.[1][4]
-
Compliance: Follow all institutional and local regulations for chemical waste disposal. Do not let the product enter drains, as it is very toxic to aquatic life.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for safely managing this compound from initial planning to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
-
SAFETY DATA SHEET for N-(p-Tolyl)biphenyl-4-amine. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. TCI Chemicals.
-
N-(p-Tolyl)-[1,1'-biphenyl]-4-aMine | 147678-90-8. ChemicalBook.
-
Safety Data Sheet. Cayman Chemical.
-
ICSC 0759 - 4-AMINOBIPHENYL. International Labour Organization.
-
Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
-
Personal protective equipment for preparing toxic drugs. GERPAC.
-
PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH. CDC.
-
Personal protective equipment for handling 5-Iodofuran-2-amine. Benchchem.
-
Personal protective equipment for handling 4,6-Dichloropyrimidin-5-amine. Benchchem.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
